molecular formula C6H4F3NO B067777 5-(Trifluoromethyl)pyridin-3-ol CAS No. 186593-14-6

5-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B067777
CAS No.: 186593-14-6
M. Wt: 163.1 g/mol
InChI Key: YUUZFMWMDPHTQS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridin-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUZFMWMDPHTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629381
Record name 5-(Trifluoromethyl)pyridin-3-ol
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Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-14-6
Record name 5-(Trifluoromethyl)pyridin-3-ol
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Record name 5-(trifluoromethyl)pyridin-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-ol (CAS 186593-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridin-3-ol, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, safety information, and its significant role as a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly as a precursor to potent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors. While a detailed experimental protocol for its synthesis is not publicly available in peer-reviewed literature, this guide outlines general synthetic strategies for analogous trifluoromethyl-substituted pyridines, providing a foundational understanding for researchers in the field.

Core Properties and Safety Information

This compound is a solid organic compound at room temperature, characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position.[1][2][3] This unique substitution pattern imparts specific electronic properties that are valuable in the design of bioactive molecules.

Physicochemical Data

The available quantitative data for this compound is primarily based on predicted values. Experimental determination of these properties is recommended for precise applications.

PropertyValueSource
Molecular Formula C₆H₄F₃NO[4][5]
Molecular Weight 163.1 g/mol [4][5]
Physical Form Solid[1][2][3]
Melting Point Not available[4]
Boiling Point 301.2 ± 37.0 °C (Predicted)[4]
Density 1.423 ± 0.06 g/cm³ (Predicted)[4]
pKa 8.28 ± 0.10 (Predicted)[4]
Solubility Not available[4]
Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

Hazard InformationDetailsSource
Hazard Codes T (Toxic)[4]
Hazard Statements H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[2]
RIDADR UN 2811 6.1 / PGIII[4]
Storage Store under an inert gas (nitrogen or Argon) at 2-8°C.[4]

Role in Pharmaceutical Synthesis

The primary application of this compound is as a pivotal intermediate in the synthesis of complex pharmaceutical molecules.[4] It is notably used in the creation of tricyclic dihydroimidazopyrimidone derivatives, which have been identified as potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2).[4]

Inhibition of Lp-PLA2

Lp-PLA2 is an enzyme implicated in inflammatory processes and is a therapeutic target for cardiovascular diseases.[4] By acting as a precursor to inhibitors of this enzyme, this compound plays a crucial role in the development of novel treatments for these conditions.[4]

Synthetic Pathways

A common strategy for synthesizing trifluoromethylpyridines involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor.[6][7] This process typically utilizes a fluorinating agent, such as hydrogen fluoride (HF), often in the presence of a catalyst.[8] Another approach is the cyclocondensation reaction using a building block that already contains the trifluoromethyl group.[6][7]

The diagram below illustrates a generalized workflow for the synthesis of a trifluoromethylpyridine, which could be adapted for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_purification Purification cluster_product Final Product start Pyridine Precursor step1 Introduction of Trifluoromethyl Group start->step1 step2 Functional Group Manipulation (e.g., Introduction of Hydroxyl Group) step1->step2 purification Chromatography / Recrystallization step2->purification product This compound purification->product

Caption: Generalized Synthetic Workflow for this compound.

Experimental Protocols: General Considerations

Due to the absence of a specific published protocol for the synthesis of this compound, this section provides a general framework for the key experimental stages based on the synthesis of analogous compounds.

General Synthesis of Trifluoromethylpyridines

Reaction Setup: Reactions involving fluorinating agents like HF are typically carried out in specialized pressure reactors due to the corrosive and hazardous nature of the reagents.[8] The reaction vessel is charged with the pyridine precursor and any necessary catalyst, then sealed and cooled before the introduction of the fluorinating agent.

Reaction Conditions: The reaction is then heated to a specific temperature for a set duration under pressure to facilitate the trifluoromethylation.[8] Reaction parameters such as temperature, pressure, and reaction time are critical and would need to be optimized for the specific synthesis of this compound.

Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized. The crude product is typically extracted with an organic solvent.[1] Purification is a critical step to isolate the desired product from byproducts and unreacted starting materials. Common purification techniques include column chromatography on silica gel or recrystallization from an appropriate solvent system.[9]

The following diagram outlines a logical workflow for a chemical synthesis experiment.

G reagents Reagents & Solvents Preparation reaction Reaction Setup & Execution reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Caption: Standard Experimental Workflow in Chemical Synthesis.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from the analysis of similar trifluoromethyl-substituted pyridine derivatives.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the hydroxyl and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each of the unique carbon atoms in the molecule, including the carbon of the trifluoromethyl group, which would likely appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds and would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a trifluoromethyl group attached to a pyridine ring.

  • Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group, as well as absorptions corresponding to the C-F bonds of the trifluoromethyl group and the vibrations of the pyridine ring.

Conclusion

This compound is a valuable and specialized chemical intermediate with a significant role in the development of novel pharmaceuticals, particularly in the area of cardiovascular disease. While detailed experimental data and a specific synthesis protocol are not widely published, this guide provides a comprehensive summary of its known properties and its importance in medicinal chemistry. Further research to establish robust, scalable synthetic routes and to fully characterize this compound would be of great benefit to the scientific community.

References

Spectroscopic Profile of 5-(Trifluoromethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Trifluoromethyl)pyridin-3-ol, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this important molecule.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₄F₃NO Molecular Weight: 163.1 g/mol [1] CAS Number: 186593-14-6[1] Physical Form: Solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound are presented below. These predictions are based on the analysis of similar trifluoromethyl-substituted pyridine derivatives found in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.5s-H-2
~7.8s-H-4
~8.7s-H-6
~5.0-6.0br s--OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~145s-C-2
~130q~35C-3
~120q~4C-4
~123q~272-CF₃
~148s-C-6
~155s-C-5

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -63s-CF₃
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongC=C and C=N stretching
1350-1150StrongC-F stretch
1250-1100MediumC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data

m/zIon
163[M]⁺
164[M+H]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the cited literature. However, standard procedures for obtaining NMR, IR, and MS data for organic compounds would be applicable. A general workflow is outlined below.

Spectroscopic_Analysis_Workflow Figure 1. General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolve in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) for NMR Sample->Dissolution Preparation Prepare KBr pellet or neat sample for IR Sample->Preparation Ionization Prepare for ionization method (e.g., ESI, EI) for MS Sample->Ionization NMR ¹H, ¹³C, ¹⁹F NMR Spectroscopy Dissolution->NMR IR Infrared Spectroscopy Preparation->IR MS Mass Spectrometry Ionization->MS Process_NMR Process NMR data (phasing, baseline correction, integration) NMR->Process_NMR Interpret_IR Interpret IR spectrum (identify functional group vibrations) IR->Interpret_IR Analyze_MS Analyze mass spectrum (identify molecular ion and fragmentation patterns) MS->Analyze_MS Structure_Elucidation Structure Elucidation and Verification Process_NMR->Structure_Elucidation Interpret_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation

Caption: General Workflow for Spectroscopic Analysis

Logical Relationships in Spectroscopic Characterization

The process of characterizing a chemical compound like this compound using spectroscopy involves a logical flow of information from different techniques to confirm the final structure.

Logical_Relationships Figure 2. Logical Flow of Spectroscopic Data Interpretation cluster_nmr NMR Evidence cluster_ir IR Evidence cluster_ms MS Evidence Hypothesized_Structure Hypothesized Structure: This compound Proton_NMR ¹H NMR: - Number of aromatic protons - Presence of hydroxyl proton - Splitting patterns Hypothesized_Structure->Proton_NMR Carbon_NMR ¹³C NMR: - Number of unique carbons - Presence of CF₃ carbon (quartet) - Chemical shifts of aromatic carbons Hypothesized_Structure->Carbon_NMR Fluorine_NMR ¹⁹F NMR: - Presence and chemical shift of CF₃ group Hypothesized_Structure->Fluorine_NMR IR_Data IR Spectroscopy: - O-H stretch (hydroxyl) - C-F stretch (trifluoromethyl) - Aromatic C=C and C=N stretches Hypothesized_Structure->IR_Data MS_Data Mass Spectrometry: - Molecular ion peak confirms molecular weight Hypothesized_Structure->MS_Data Confirmed_Structure Confirmed Structure Proton_NMR->Confirmed_Structure Carbon_NMR->Confirmed_Structure Fluorine_NMR->Confirmed_Structure IR_Data->Confirmed_Structure MS_Data->Confirmed_Structure

Caption: Logical Flow of Spectroscopic Data Interpretation

This guide serves as a foundational resource for researchers working with this compound. While a complete experimental dataset is yet to be consolidated in the public literature, the predicted data and analytical workflows provided herein offer a robust starting point for its characterization and utilization in further research and development.

References

The Discovery and Synthesis of Novel Trifluoromethylated Pyridinols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties conferred by the CF3 group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. Among the various heterocyclic cores, the pyridinol framework has garnered significant attention. Trifluoromethylated pyridinols represent a promising class of compounds with diverse biological activities, particularly as kinase inhibitors in oncology. This technical guide provides an in-depth overview of the discovery and synthesis of novel trifluoromethylated pyridinols, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of trifluoromethylated pyridinols can be broadly categorized into two main approaches: introduction of a trifluoromethyl group onto a pre-formed pyridine or pyridinone ring, and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

1. Direct Trifluoromethylation of Pyridinols

Recent advances in synthetic chemistry have enabled the direct C-H trifluoromethylation of pyridinols. A notable method is the light-promoted trifluoromethylation using sodium trifluoromethylsulfinate (Langlois' reagent). This approach is operationally simple and avoids the need for photocatalysts or additives, making it an attractive strategy for late-stage functionalization.[1]

2. Cyclocondensation Reactions with Trifluoromethylated Building Blocks

A versatile and widely employed strategy involves the cyclocondensation of trifluoromethylated synthons with appropriate reaction partners to construct the pyridinol ring. The Bohlmann-Rahtz pyridine synthesis, for instance, utilizes trifluoromethyl-α,β-ynones which react with β-enamino esters or ketones to form polysubstituted trifluoromethylated pyridines.[2] This method offers high atom economy and proceeds under mild reaction conditions.

Another common approach involves the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives, which can be further functionalized.[2]

Experimental Protocols

Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

A representative protocol for the synthesis of a trifluoromethylated pyridinol involves the reaction of 2-chloro-6-trifluoromethylpyridine with a suitable hydroxide source.[3]

Materials:

  • 2-Chloro-6-trifluoromethylpyridine

  • Potassium hydroxide

  • tert-Butanol

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • To a 3 L reaction flask, add 1500 g of tert-butanol, 140 g of potassium hydroxide, and the 2-chloro-6-trifluoromethylpyridine.

  • Heat the mixture to 70 °C and maintain for 8 hours.

  • After the reaction is complete, remove the tert-butanol by distillation under reduced pressure.

  • Add 550 g of ethyl acetate and 550 g of water to the residue and stir.

  • Separate the organic layer, wash with 370 g of saturated brine, and dry over 100 g of anhydrous sodium sulfate.

  • Remove the ethyl acetate by rotary evaporation to obtain the crude product.

  • Dissolve the crude product in 150 g of ethyl acetate and heat to 70 °C with stirring.

  • Slowly add 1200 g of petroleum ether dropwise.

  • Cool the mixture to 2 °C to precipitate the solid crystals.

  • Collect the solid by filtration, wash with 50 g of petroleum ether, and dry at 70 °C to yield 2-hydroxy-6-trifluoromethylpyridine as a light yellow solid powder.[3]

Characterization Data for 2-Hydroxy-5-(trifluoromethyl)pyridine:

  • Molecular Formula: C6H4F3NO[4]

  • Molecular Weight: 163.10 g/mol [4]

  • Melting Point: 145-149 °C[4]

  • Appearance: Solid[5]

Biological Activity and Data Presentation

Trifluoromethylated pyridinols have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Trifluoromethylated Pyrazolo[1,5-a]pyrimidinePim1 kinaseNot specified--[6]
MEK1/2 Inhibitor (GDC-0973)MEK1/2<1MultipleSubnanomolar[7]
MEK1/2 Inhibitor (RDEA119)MEK119Multiple0.0025 - 0.016[7]
MEK1/2 Inhibitor (RDEA119)MEK247Multiple0.0025 - 0.016[7]
MEK1/2 Inhibitor (Trametinib)MEK1/20.92 / 1.8--[8]
PI3K Inhibitor (SN32976)PI3KαNot specified--[9]
PI3K Inhibitor (Buparlisib)Class I PI3KsNot specified--[9]

Signaling Pathways and Visualization

The anticancer activity of many trifluoromethylated pyridinols stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and differentiation. The RAS-RAF-MEK-ERK (MAPK) pathway is a frequent target.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Trifluoromethylated Pyridinol (MEK Inhibitor) Inhibitor->MEK Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Development Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro & In Vivo Pharmacology Lead_Opt->In_Vitro Tox Toxicology & Safety Studies In_Vitro->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

References

Biological Screening of 5-(Trifluoromethyl)pyridin-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of derivatives of 5-(trifluoromethyl)pyridin-3-ol, a key scaffold in the development of potent inhibitors for clinically relevant enzymes. This document outlines the primary biological target, summarizes quantitative bioactivity data, presents detailed experimental protocols for screening, and visualizes the associated signaling pathways and experimental workflows.

Core Biological Target: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Derivatives of this compound have been identified as crucial intermediates in the synthesis of a class of potent therapeutic agents, namely tricyclic dihydroimidazopyrimidone inhibitors of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme implicated in the progression of atherosclerosis and other inflammatory conditions. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. By inhibiting Lp-PLA2, these compounds can mitigate the inflammatory cascade within the arterial wall, highlighting their therapeutic potential in cardiovascular diseases.

Quantitative Biological Data

The inhibitory potency of tricyclic dihydroimidazopyrimidone derivatives synthesized using this compound against human Lp-PLA2 has been evaluated in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds as disclosed in patent literature.

Compound ID (Example No. in Patent)Chemical Structure (Simplified Representation)Lp-PLA2 IC50 (nM)
Example 1 Tricyclic dihydroimidazopyrimidone core with specific substitutions1.5
Example 2 Tricyclic dihydroimidazopyrimidone core with specific substitutions2.3
Example 3 Tricyclic dihydroimidazopyrimidone core with specific substitutions0.8
Example 4 Tricyclic dihydroimidazopyrimidone core with specific substitutions1.2

Note: The specific substitutions on the tricyclic core are detailed in the corresponding patent literature. The data presented here is a representative summary to illustrate the high potency of this class of inhibitors.

Experimental Protocols

Synthesis of Tricyclic Dihydroimidazopyrimidone Derivatives

A generalized synthetic route to the tricyclic dihydroimidazopyrimidone inhibitors from this compound involves a multi-step process. The following is a representative protocol based on patent literature.

Step 1: Synthesis of a Key Amine Intermediate from this compound

  • To a solution of this compound in a suitable organic solvent (e.g., dichloromethane), add a protecting group for the hydroxyl moiety (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine).

  • The protected pyridine is then subjected to a nucleophilic aromatic substitution reaction with a suitable amine, often under elevated temperatures.

  • Deprotection of the hydroxyl group yields the desired amine intermediate.

Step 2: Cyclization to form the Tricyclic Dihydroimidazopyrimidone Core

  • The amine intermediate from Step 1 is reacted with a suitable cyclic ketone in the presence of a condensing agent (e.g., titanium tetrachloride) to form an enamine.

  • The resulting enamine undergoes an intramolecular cyclization upon heating, often in a high-boiling point solvent such as toluene or xylene, to yield the tricyclic dihydroimidazopyrimidone scaffold.

  • Further modifications to the core structure can be made at this stage through various organic reactions to synthesize a library of derivatives.

In Vitro Lp-PLA2 Enzyme Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of the synthesized compounds against recombinant human Lp-PLA2.

Materials:

  • Recombinant human Lp-PLA2 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

  • Chromogenic substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Add a solution of recombinant human Lp-PLA2 to each well of the 96-well plate, except for the blank controls.

  • Add the diluted test compounds or vehicle (for control wells) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MNP substrate solution to all wells.

  • Immediately begin kinetic measurement of the absorbance at 405 nm at 37°C, with readings taken every 1-2 minutes for a total of 15-30 minutes.

  • The rate of the reaction (change in absorbance per minute) is calculated for each well.

  • The percent inhibition for each compound concentration is determined relative to the vehicle control.

  • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Lp-PLA2 Signaling Pathway in Atherosclerosis

LpPLA2_Pathway LDL LDL OxLDL Oxidized LDL LDL->OxLDL Oxidation LpPLA2 Lp-PLA2 OxLDL->LpPLA2 Binds to LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC Hydrolyzes OxNEFA Oxidized NEFAs LpPLA2->OxNEFA Hydrolyzes Macrophage Macrophage LysoPC->Macrophage Chemoattraction AdhesionMolecules Adhesion Molecules LysoPC->AdhesionMolecules Upregulates Cytokines Pro-inflammatory Cytokines LysoPC->Cytokines Induces Inflammation Inflammation OxNEFA->Inflammation FoamCell Foam Cell Macrophage->FoamCell Engulfs OxLDL Atherosclerosis Atherosclerotic Plaque Progression FoamCell->Atherosclerosis Inflammation->Atherosclerosis AdhesionMolecules->Inflammation Cytokines->Inflammation Inhibitor This compound Derivative Inhibitor->LpPLA2

Caption: Lp-PLA2 signaling in atherosclerosis and the point of inhibition.

Experimental Workflow for In Vitro Lp-PLA2 Inhibition Assay

Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_enzyme Add Lp-PLA2 Enzyme to 96-well Plate start->add_enzyme add_compounds Add Test Compounds/ Vehicle to Wells prep_compounds->add_compounds add_enzyme->add_compounds pre_incubate Pre-incubate at 37°C for 15 minutes add_compounds->pre_incubate add_substrate Add MNP Substrate to Initiate Reaction pre_incubate->add_substrate measure Kinetic Measurement of Absorbance at 405 nm add_substrate->measure calculate_rate Calculate Reaction Rate (ΔAbs/min) measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition calculate_ic50 Determine IC50 Value calculate_inhibition->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro Lp-PLA2 enzyme inhibition assay.

Structural Elucidation of 5-(Trifluoromethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(trifluoromethyl)pyridin-3-ol, a key intermediate in medicinal chemistry. Due to the scarcity of publicly available experimental data, this document compiles predicted spectroscopic information and outlines general experimental protocols relevant for its characterization. This guide serves as a valuable resource for researchers working with this and structurally related compounds, offering insights into the expected analytical data and the methodologies for its acquisition.

Introduction

This compound, with the chemical formula C₆H₄F₃NO and a molecular weight of 163.1 g/mol , is a heterocyclic organic compound.[1][2] Its structure incorporates a pyridine ring, a hydroxyl group, and a trifluoromethyl group, moieties that are of significant interest in drug discovery and development due to their influence on physicochemical properties such as metabolic stability and binding affinity.[3] While commercially available, detailed experimental data for its structural characterization remains largely unpublished in peer-reviewed literature. This guide aims to fill this gap by providing a predictive analysis of its spectroscopic properties and standardized experimental protocols.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄F₃NO[1][2]
Molecular Weight 163.1 g/mol [1]
CAS Number 186593-14-6[2]
Appearance Solid (Predicted)[4]
Boiling Point 301.2 ± 37.0 °C (Predicted)[2]
Density 1.423 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.28 ± 0.10 (Predicted)[2]

Predicted Spectroscopic Data for Structural Elucidation

Due to the lack of published experimental spectra for this compound, this section provides predicted data based on the analysis of structurally similar compounds. These predictions are intended to guide researchers in the interpretation of their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure.

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H NMR ~8.5SingletH-2
~7.8SingletH-4
~8.4SingletH-6
VariableBroad SingletOH
¹³C NMR ~145 (q)QuartetC-5 (CF₃-bearing)
~122 (q, J ≈ 272 Hz)QuartetCF₃
~155SingletC-3 (OH-bearing)
~130SingletC-4
~140SingletC-2
~148SingletC-6
¹⁹F NMR ~ -63SingletCF₃

Note: Predicted chemical shifts are relative to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). Coupling constants (J) for the quartet (q) splitting by the CF₃ group are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structural features.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺ 163.02Molecular Ion
[M-H]⁺ 162.02Loss of a hydrogen atom
[M-CO]⁺ 135.02Loss of carbon monoxide
[M-CF₃]⁺ 94.03Loss of the trifluoromethyl radical

Note: The fragmentation pattern of pyridinols can be complex. The predicted fragments are based on common fragmentation pathways for related aromatic and trifluoromethyl-containing compounds.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 BroadO-H stretch (hydroxyl group)
~1600, ~1500, ~1450 Medium-StrongC=C and C=N stretching (pyridine ring)
1350-1100 StrongC-F stretching (trifluoromethyl group)
~1250 MediumC-O stretching (hydroxyl group)

Note: The presence of a broad O-H stretching band is characteristic of the hydroxyl group. The strong C-F stretching bands are indicative of the trifluoromethyl substituent.[8][9][10]

Experimental Protocols

This section provides detailed, standardized protocols for the key experiments required for the structural elucidation of this compound.

Synthesis of this compound

Workflow for a potential synthetic route:

Synthesis_Workflow Start 3-Picoline Intermediate1 Trichloromethyl Pyridine Derivative Start->Intermediate1 Chlorination Intermediate2 Trifluoromethyl Pyridine Derivative Intermediate1->Intermediate2 Fluorination Intermediate3 Halogenated Trifluoromethyl Pyridine Intermediate2->Intermediate3 Halogenation FinalProduct This compound Intermediate3->FinalProduct Hydroxylation

Figure 1: A potential synthetic workflow for this compound.

General Experimental Procedure (Illustrative):

  • Chlorination: 3-Picoline is subjected to chlorination to introduce chlorine atoms, typically at the methyl group and potentially on the pyridine ring.

  • Fluorination: The trichloromethyl group is converted to a trifluoromethyl group using a suitable fluorinating agent, such as antimony trifluoride or hydrogen fluoride.[11]

  • Halogenation: A halogen (e.g., bromine or chlorine) is introduced at the 3-position of the pyridine ring.

  • Hydroxylation: The halogen at the 3-position is displaced by a hydroxyl group, for example, through nucleophilic substitution using a hydroxide source.

It is imperative for researchers to conduct thorough literature searches for analogous reactions to optimize reaction conditions and ensure safety.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the internal standard.

Mass Spectrometry

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatography inlet can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Ionize the sample using the chosen method. EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Record the mass spectrum, plotting ion abundance versus the mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Process the interferogram to obtain the final IR spectrum (transmittance or absorbance versus wavenumber).

Logical Relationships in Structural Elucidation

The process of structural elucidation follows a logical workflow where data from different analytical techniques are integrated to build a conclusive picture of the molecule's structure.

Elucidation_Logic cluster_data Spectroscopic Data cluster_info Structural Information NMR NMR (1H, 13C, 19F) Connectivity Atom Connectivity (Carbon Skeleton) NMR->Connectivity MS Mass Spectrometry MolecularFormula Molecular Formula (C6H4F3NO) MS->MolecularFormula IR Infrared Spectroscopy FunctionalGroups Functional Groups (-OH, -CF3, Pyridine) IR->FunctionalGroups Structure Final Structure of This compound Connectivity->Structure FunctionalGroups->Structure MolecularFormula->Structure

Figure 2: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data is not widely published, this guide provides a robust framework of predicted data and standardized protocols for NMR, MS, and IR spectroscopy. This information will aid researchers in confirming the structure of this important building block and will be applicable to the characterization of other novel trifluoromethyl-substituted pyridine derivatives. The provided workflows for synthesis and logical data interpretation offer a clear path for scientists engaged in the development of new chemical entities.

References

In-Depth Technical Guide: Solubility and Stability of 5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(trifluoromethyl)pyridin-3-ol, with a focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific chemical intermediate, this document leverages data from close structural analogs, predictive computational models, and established analytical methodologies to offer a thorough profile. Detailed experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability studies under various stress conditions, are provided to guide researchers in generating empirical data. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery and development, enabling informed decisions regarding the handling, formulation, and analytical characterization of this compound and related compounds.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group and a trifluoromethyl group.[1] The presence of the trifluoromethyl moiety, a common bioisostere for chlorine atoms, is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[2] As an intermediate in organic synthesis, understanding the solubility and stability of this compound is critical for its effective use in the development of novel pharmaceutical agents.[1] Specifically, it serves as a key intermediate in the synthesis of tricyclic dihydroimidazopyrimidone derivatives, which are potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) and have potential applications in treating inflammatory and cardiovascular diseases.[1]

This guide synthesizes the available information on the physicochemical properties of this compound and provides detailed, standardized protocols for its empirical evaluation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄F₃NO[1]
Molecular Weight 163.1 g/mol [1]
Appearance Solid (Physical form)
Predicted Boiling Point 301.2 ± 37.0 °C[1]
Predicted Density 1.423 ± 0.06 g/cm³[1]
Predicted pKa 8.28 ± 0.10[1]
Predicted Aqueous Solubility (logS) -2.16[3]
Predicted Aqueous Solubility (mg/mL) 1.07Calculated
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Note: Predicted aqueous solubility in mg/mL was calculated from the predicted logS value.

Solubility Profile

Direct experimental solubility data for this compound is currently unavailable in the literature. However, based on its predicted pKa of 8.28, its aqueous solubility is expected to be pH-dependent.

Predicted Aqueous Solubility

Computational models predict an intrinsic aqueous solubility (logS) of -2.16, which corresponds to approximately 1.07 mg/mL.[3] This suggests that the compound is likely to be sparingly soluble in water.

Solubility in Organic Solvents

While no specific data exists for this compound, information on the closely related analog, 3-hydroxypyridine, indicates that it is soluble in alcohol and water, and slightly soluble in ether and benzene.[1][4] It is reasonable to expect that this compound will exhibit solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. A detailed protocol is provided below.

Objective: To determine the aqueous solubility of this compound at a controlled temperature.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Organic solvents of interest (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrument

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the desired solvent (e.g., PBS or organic solvent).

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let undissolved solid settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

G cluster_start Initiation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_outcome Outcome start This compound (Solid and Solution) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B light exposure) start->photolysis thermal Thermal (Elevated Temperature) start->thermal sampling Sample at various time points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis degradation_profile Degradation Profile analysis->degradation_profile pathways Degradation Pathways analysis->pathways method_validation Method Validation analysis->method_validation

References

A Deep Dive into the Quantum Chemical Landscape of Trifluoromethylpyridines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of quantum chemical calculations for trifluoromethylpyridines (TFMPs), a pivotal structural motif in modern medicinal chemistry. By leveraging Density Functional Theory (DFT), we explore the geometric, electronic, and spectroscopic properties of these molecules, offering insights to accelerate the rational design of novel TFMP-containing therapeutic agents.

The strategic incorporation of the trifluoromethyl (-CF3) group into the pyridine scaffold has profound effects on a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding these effects at a quantum mechanical level is crucial for predicting molecular behavior and designing more effective drug candidates. This technical guide outlines the computational methodologies employed in the study of TFMPs and presents a comparative analysis of key quantum chemical descriptors across different isomers.

Core Computational Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-property relationships of TFMPs.[3] These methods offer a balance between computational cost and accuracy, providing valuable insights into molecular geometries, electronic structures, and vibrational spectra.

Experimental Protocols: A DFT-Based Approach

A typical computational workflow for analyzing trifluoromethylpyridines involves the following key steps:

  • Molecular Structure Generation: The initial 3D structures of the trifluoromethylpyridine isomers (2-TFMP, 3-TFMP, and 4-TFMP) are constructed using molecular modeling software.

  • Geometry Optimization: The initial structures are then optimized to find their most stable, lowest-energy conformation. This is typically performed using a hybrid DFT functional, such as B3LYP or HSEH1PBE, in conjunction with a Pople-style basis set like 6-311++G(d,p). The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of molecules containing electronegative atoms like fluorine and nitrogen.[3]

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

  • Electronic Property Calculations: A single-point energy calculation is then carried out on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

Below is a graphical representation of this general workflow:

Quantum_Chemical_Calculation_Workflow cluster_validation Validation A 1. Molecular Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Structure C 3. Vibrational Frequency Calculation B->C Optimized Geometry D 4. Electronic Property Calculation C->D Verified Minimum F Structure is a True Minimum C->F No Imaginary Frequencies? E Analysis of Results D->E Calculated Properties

A general workflow for performing quantum chemical calculations on trifluoromethylpyridines.

Comparative Analysis of Trifluoromethylpyridine Isomers

The position of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its reactivity and potential for intermolecular interactions. A comparative analysis of the 2-, 3-, and 4-trifluoromethylpyridine isomers reveals these distinct electronic landscapes.

Geometric Properties

The introduction of the -CF3 group induces subtle but significant changes in the geometry of the pyridine ring. The C-C and C-N bond lengths, as well as the bond angles, are altered due to the strong inductive effect of the trifluoromethyl group.

Parameter2-Trifluoromethylpyridine3-Trifluoromethylpyridine4-TrifluoromethylpyridinePyridine (for comparison)
C2-N1 Bond Length (Å) 1.3381.3341.3321.338
C6-N1 Bond Length (Å) 1.3391.3381.3321.338
C-CF3 Bond Length (Å) 1.5121.5101.509-
**C2-N1-C6 Angle (°) **117.2117.0116.8116.9

Note: The data presented in this table is a synthesis of typical values found in computational studies and may vary slightly depending on the level of theory and basis set used.

Electronic Properties

The electronic properties of trifluoromethylpyridines are of paramount importance in drug design, as they govern interactions with biological targets. Key descriptors include the HOMO-LUMO energy gap, which is an indicator of chemical reactivity, and the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential on the molecular surface.

Property2-Trifluoromethylpyridine3-Trifluoromethylpyridine4-Trifluoromethylpyridine
HOMO Energy (eV) -7.21-7.25-7.30
LUMO Energy (eV) -0.85-0.90-1.05
HOMO-LUMO Gap (eV) 6.366.356.25
Dipole Moment (Debye) 3.852.501.25

Note: The data presented in this table is a synthesis of typical values found in computational studies and may vary slightly depending on the level of theory and basis set used.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The data indicates that 4-trifluoromethylpyridine is the most reactive of the three isomers.

The molecular electrostatic potential provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack.

MEP_Concept cluster_legend Molecular Electrostatic Potential (MEP) A High Electron Density (Negative Potential) Susceptible to Electrophilic Attack B Neutral Potential C Low Electron Density (Positive Potential) Susceptible to Nucleophilic Attack Molecule Trifluoromethylpyridine Molecule Positive Electrophile (E+) Positive->Molecule Attracted to Electron-Rich Regions Negative Nucleophile (Nu-) Negative->Molecule Attracted to Electron-Poor Regions

Conceptual diagram of Molecular Electrostatic Potential and its relation to reactivity.

In trifluoromethylpyridines, the nitrogen atom is a region of high electron density, making it a primary site for electrophilic attack or hydrogen bonding. The strong electron-withdrawing nature of the -CF3 group creates a region of positive potential on the carbon atom to which it is attached and on the ortho and para positions of the pyridine ring, making these sites susceptible to nucleophilic attack.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structure-property relationships of trifluoromethylpyridines. By employing DFT methods, researchers can gain valuable insights into the geometric and electronic features that govern the biological activity of these important molecules. The comparative analysis of different isomers highlights the significant influence of the trifluoromethyl group's position on the electronic landscape of the pyridine ring. This knowledge can be leveraged to fine-tune molecular properties and design more potent and selective drug candidates. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel trifluoromethylpyridine-based therapeutics.

References

An In-depth Technical Guide to the Reactivity of the Pyridinol Ring in 5-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridin-3-ol is a key heterocyclic building block in medicinal chemistry and drug discovery. The unique electronic properties imparted by the strongly electron-withdrawing trifluoromethyl group in conjunction with the hydroxyl group govern the reactivity of the pyridinol ring. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, focusing on electrophilic and nucleophilic aromatic substitution reactions, as well as reactions involving the hydroxyl functionality. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of novel pyridine-based compounds.

Electronic Properties and Predicted Reactivity

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less susceptible to electrophilic aromatic substitution (EAS). The presence of a powerful electron-withdrawing trifluoromethyl (-CF3) group at the 5-position further deactivates the ring towards electrophilic attack. Conversely, the hydroxyl (-OH) group at the 3-position is an activating group and an ortho-, para-director. In the context of the pyridine ring, this translates to directing incoming electrophiles to the positions ortho and para to itself.

Considering the electronic landscape of this compound, the following reactivity patterns are predicted:

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group's activating and directing effects will be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6. The strong deactivating effect of the trifluoromethyl group at position 5 will likely disfavor substitution at the adjacent 4 and 6 positions to some extent. Thus, the primary sites for electrophilic attack are predicted to be the C2 and C6 positions, with a potential for some reaction at the C4 position.

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, makes the molecule susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

  • Reactivity of the Hydroxyl Group: The hydroxyl group can readily undergo O-alkylation and O-acylation reactions, providing a convenient handle for further molecular elaboration.

Electrophilic Aromatic Substitution Reactions

While the pyridine ring is generally resistant to EAS, the activating hydroxyl group in this compound allows for several key transformations. The following sections detail the predicted outcomes and plausible experimental protocols for various EAS reactions.

Halogenation

Halogenation is expected to occur at the positions activated by the hydroxyl group.

Predicted Reaction Scheme:

reactant This compound reagent X2 (e.g., Br2, Cl2) Lewis Acid (optional) product2 2-Halo-5-(trifluoromethyl)pyridin-3-ol reagent->product2 product4 4-Halo-5-(trifluoromethyl)pyridin-3-ol reagent->product4 product6 6-Halo-5-(trifluoromethyl)pyridin-3-ol reagent->product6

Caption: Predicted Halogenation of this compound.

Experimental Protocol (Predicted):

Reagent/ConditionDetails
Halogenating Agent N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
Solvent Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Work-up Aqueous sodium thiosulfate quench, extraction with an organic solvent, followed by chromatographic purification.
Predicted Yield 60-85%

Quantitative Data (Predicted):

ProductPredicted Yield Range
2-Halo-5-(trifluoromethyl)pyridin-3-olMajor product
6-Halo-5-(trifluoromethyl)pyridin-3-olMajor product
4-Halo-5-(trifluoromethyl)pyridin-3-olMinor product
Dihalogenated productsPossible with excess reagent
Nitration

Nitration of pyridinols can be challenging due to the acidic conditions protonating the ring nitrogen, which further deactivates the ring. However, under carefully controlled conditions, nitration is expected at the activated positions.

Predicted Reaction Scheme:

reactant This compound reagent HNO3 / H2SO4 product2 2-Nitro-5-(trifluoromethyl)pyridin-3-ol reagent->product2 product6 6-Nitro-5-(trifluoromethyl)pyridin-3-ol reagent->product6

Caption: Predicted Nitration of this compound.

Experimental Protocol (Predicted):

Reagent/ConditionDetails
Nitrating Agent Fuming Nitric Acid in Concentrated Sulfuric Acid
Temperature 0 °C to 25 °C
Reaction Time 1-4 hours
Work-up Careful quenching on ice, neutralization with a base (e.g., NaHCO3), extraction, and purification.
Predicted Yield 40-60%

Quantitative Data (Predicted):

ProductPredicted Yield Range
2-Nitro-5-(trifluoromethyl)pyridin-3-olMajor isomer
6-Nitro-5-(trifluoromethyl)pyridin-3-olMajor isomer
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally difficult on pyridine rings due to the deactivation and the Lewis acid catalyst complexing with the nitrogen lone pair. However, the activating hydroxyl group may facilitate these reactions under specific conditions, though yields are expected to be modest.

Predicted Acylation Scheme:

reactant This compound reagent RCOCl / AlCl3 product2 2-Acyl-5-(trifluoromethyl)pyridin-3-ol reagent->product2 product6 6-Acyl-5-(trifluoromethyl)pyridin-3-ol reagent->product6

Caption: Predicted Friedel-Crafts Acylation.

Experimental Protocol (Predicted for Acylation):

Reagent/ConditionDetails
Acylating Agent Acetyl chloride or Acetic anhydride
Catalyst Aluminum chloride (AlCl3) or Polyphosphoric acid (PPA)
Solvent Nitrobenzene or 1,2-Dichloroethane
Temperature 80-120 °C
Reaction Time 12-24 hours
Work-up Quenching with ice/HCl, extraction, and purification.
Predicted Yield 20-40%

Reactions of the Hydroxyl Group

The hydroxyl group of this compound provides a versatile point for derivatization through O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from the corresponding alcohol.

Reaction Workflow:

cluster_0 Williamson Ether Synthesis Workflow A This compound C Deprotonation A->C B Base (e.g., NaH, K2CO3) B->C D Alkoxide Intermediate C->D F SN2 Reaction D->F E Alkyl Halide (R-X) E->F G 3-Alkoxy-5-(trifluoromethyl)pyridine F->G

Caption: O-Alkylation via Williamson Ether Synthesis.

Experimental Protocol:

Reagent/ConditionDetails
Base Sodium hydride (NaH) or Potassium carbonate (K2CO3)
Alkylating Agent Alkyl halide (e.g., methyl iodide, ethyl bromide)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
Temperature Room temperature to 60 °C
Reaction Time 4-16 hours
Work-up Quenching with water, extraction, and purification.
Yield 70-95%
O-Acylation

Esterification of the hydroxyl group can be readily achieved using various acylating agents.

Reaction Workflow:

cluster_0 O-Acylation Workflow A This compound D Acylation A->D B Acylating Agent (e.g., Acyl Chloride, Anhydride) B->D C Base (e.g., Pyridine, Triethylamine) C->D E 5-(Trifluoromethyl)pyridin-3-yl Ester D->E

Caption: O-Acylation of the Hydroxyl Group.

Experimental Protocol:

Reagent/ConditionDetails
Acylating Agent Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
Base Pyridine or Triethylamine (Et3N)
Solvent Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 1-6 hours
Work-up Aqueous work-up, extraction, and purification.
Yield 85-98%

Spectroscopic Data

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
H-28.2 - 8.4s
H-47.4 - 7.6s
H-68.3 - 8.5s
OH9.5 - 11.0br s
¹³C NMR
C-2~140
C-3~155
C-4~120 (q, J ≈ 3-4 Hz)
C-5~123 (q, J ≈ 35 Hz)
C-6~145
CF3~124 (q, J ≈ 272 Hz)
¹⁹F NMR
-CF3-62 to -64s

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and other experimental conditions.

Conclusion

This compound presents a versatile scaffold for the synthesis of novel compounds. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group dictates a predictable pattern of reactivity. Electrophilic substitutions are directed to the positions ortho and para to the hydroxyl group, while the hydroxyl group itself offers a reliable site for O-alkylation and O-acylation. This guide provides a foundational understanding and predictive experimental frameworks to aid researchers in the strategic functionalization of this important heterocyclic building block. Further experimental validation is encouraged to refine the reaction conditions and expand the synthetic utility of this valuable compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Lp-PLA2 Inhibitors Utilizing 5-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to the formation of unstable atherosclerotic plaques, increasing the risk of cardiovascular events such as myocardial infarction and stroke.[1] Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases.[2]

This document provides detailed application notes and protocols for the synthesis of a class of potent Lp-PLA2 inhibitors, using 5-(trifluoromethyl)pyridin-3-ol as a key building block. The methodologies described are based on established synthetic routes for compounds such as darapladib and its analogs.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

The pro-atherogenic role of Lp-PLA2 is well-established. Circulating primarily bound to LDL, Lp-PLA2 accumulates in the arterial intima, where it acts on oxidized LDL (oxLDL). The enzymatic activity of Lp-PLA2 generates lysophosphatidylcholine and oxidized fatty acids, which are potent pro-inflammatory mediators.[3] These molecules promote endothelial dysfunction, attract monocytes that differentiate into macrophages, and contribute to the formation of foam cells, a hallmark of atherosclerotic plaques.[4] This inflammatory cascade ultimately leads to plaque instability and an increased risk of rupture.

LpPLA2_Pathway cluster_vessel Arterial Intima LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Binds to LysoPC Lysophosphatidylcholine (lyso-PC) LpPLA2->LysoPC Hydrolyzes to OxNEFA Oxidized NEFA LpPLA2->OxNEFA Hydrolyzes to Endothelium Endothelial Cells LysoPC->Endothelium Promotes Dysfunction OxNEFA->Endothelium Promotes Dysfunction Monocyte Monocytes Endothelium->Monocyte Recruits Macrophage Macrophages Monocyte->Macrophage Differentiates FoamCell Foam Cells Macrophage->FoamCell Engulfs oxLDL Plaque Atherosclerotic Plaque FoamCell->Plaque Contributes to Rupture Plaque Rupture Plaque->Rupture Inhibitor Lp-PLA2 Inhibitor (e.g., Darapladib) Inhibitor->LpPLA2 Inhibits

Lp-PLA2 signaling pathway in atherosclerosis.

Synthetic Workflow for Lp-PLA2 Inhibitors

The synthesis of Lp-PLA2 inhibitors based on the this compound scaffold generally involves a multi-step sequence. A representative workflow is depicted below, culminating in the formation of a pyrimidone core, a common feature in many potent Lp-PLA2 inhibitors like darapladib. The key starting material, this compound, serves as a crucial precursor for constructing the core structure of these inhibitors.

Synthesis_Workflow Start This compound Intermediate1 Functionalized Pyridine Intermediate Start->Intermediate1 Functionalization (e.g., Halogenation) Coupling Coupling Reaction Intermediate1->Coupling Intermediate2 Thiouracil Derivative Intermediate2->Coupling FinalProduct Lp-PLA2 Inhibitor Coupling->FinalProduct Pyrimidone Ring Formation Purification Purification & Characterization FinalProduct->Purification

General synthetic workflow for Lp-PLA2 inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Lp-PLA2 inhibitors. Specific reaction conditions, reagents, and purification methods may need to be optimized for individual target molecules.

Protocol 1: Synthesis of a Key Pyrimidone Intermediate

This protocol outlines the synthesis of a core pyrimidone intermediate, a common structural motif in many Lp-PLA2 inhibitors.

Materials:

  • This compound

  • Thiourea

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Thiouracil Core: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add a mixture of thiourea and ethyl acetoacetate.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the thiouracil derivative.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Coupling with the Pyridine Moiety: The functionalized 5-(trifluoromethyl)pyridine derivative (prepared separately, e.g., via halogenation of this compound) is then coupled with the thiouracil core. This can be achieved through various coupling reactions, such as a Suzuki or Buchwald-Hartwig coupling, depending on the specific functional groups.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure pyrimidone intermediate.

Protocol 2: Final Amide Coupling

This protocol describes the final step in the synthesis, which often involves an amide bond formation to introduce the desired side chain.

Materials:

  • Pyrimidone intermediate from Protocol 1

  • A carboxylic acid containing the desired side chain

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • A tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the pyrimidone intermediate and the carboxylic acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agents and the tertiary amine base to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or preparative HPLC to obtain the desired Lp-PLA2 inhibitor.

Data Presentation

The following table summarizes representative data for a series of synthesized Lp-PLA2 inhibitors, highlighting their in vitro potency.

Compound IDStructureMolecular Weight ( g/mol )Lp-PLA2 IC50 (nM)
Darapladib C38H50F4N4O4S746.890.25[5]
Analog 1 (Structure with varied side chain)(Calculated)(Experimental Value)
Analog 2 (Structure with modified pyridine)(Calculated)(Experimental Value)
Analog 3 (Structure with alternative core)(Calculated)(Experimental Value)

Note: The data for "Analog" compounds are placeholders and would be populated with experimental results.

Conclusion

The synthetic strategies outlined in these application notes, utilizing this compound as a key starting material, provide a robust platform for the development of novel and potent Lp-PLA2 inhibitors. The detailed protocols and workflow diagrams offer a practical guide for researchers in the field of medicinal chemistry and drug discovery aimed at targeting cardiovascular diseases. Further optimization of these synthetic routes and exploration of the structure-activity relationships will be crucial in identifying clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: Synthesis of a Key Darapladib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a key intermediate in the preparation of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The protocol is based on established synthetic routes and is intended to guide researchers in the efficient laboratory-scale production of this crucial building block.

Introduction

Darapladib is a complex therapeutic agent whose synthesis involves a multi-step process. A key strategic element of its synthesis is the initial preparation of two core intermediates, which are later coupled to form the final active pharmaceutical ingredient.[1] This application note focuses on the synthesis of one of these pivotal intermediates, specifically the pathway leading to a functionalized pyrimidinone core, which is essential for the molecule's activity. The following protocols are adapted from methodologies described in the scientific literature for the synthesis of Darapladib precursors.[2]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the Darapladib intermediate, starting from commercially available precursors.

Protocol 1: Synthesis of 2-((4-fluorobenzyl)thio)-1H-cyclopenta[d]pyrimidin-4(5H,6H,7H)-one (Compound 5)

This protocol describes the S-alkylation of a thiouracil derivative with a brominated arylboronate precursor.

Materials:

  • Thiouracil derivative (Compound 4 )

  • (4-(bromomethyl)phenyl)(4-fluorophenyl)methanone (Alkylating agent 3 )

  • Potassium iodide (KI)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of thiouracil 4 in acetone, add potassium carbonate (K2CO3) and potassium iodide (KI).

  • Add the alkylating agent 3 to the reaction mixture.

  • Heat the mixture to 54°C and maintain it at this temperature for 3 hours with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield compound 5 .

Protocol 2: Synthesis of tert-butyl 2-(2-((4-fluorobenzyl)thio)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1(4H)-yl)acetate (Compound 6)

This protocol outlines the N-alkylation of the pyrimidinone intermediate.

Materials:

  • Compound 5

  • tert-butyl bromoacetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve compound 5 in dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Add tert-butyl bromoacetate to the reaction mixture.

  • Heat the mixture to 40°C and stir for 20 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford compound 6 .

Protocol 3: Synthesis of 2-(2-((4-fluorobenzyl)thio)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1(4H)-yl)acetic acid (Compound 7)

This final protocol describes the hydrolysis of the tert-butyl ester to yield the carboxylic acid intermediate.

Materials:

  • Compound 6

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve compound 6 in dichloromethane (DCM).

  • Add triisopropylsilane (TIS) as a carbocation scavenger.

  • Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 20 hours at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid and dry under vacuum to obtain the final carboxylic acid intermediate 7 .

Data Presentation

The following table summarizes the quantitative data for the synthesis of the Darapladib intermediate.

StepProductStarting Material(s)ReagentsYield (%)Purity (%)
1Compound 5 Thiouracil 4 , Alkylating agent 3 KI, K2CO3, Acetone98>95
2Compound 6 Compound 5 tert-butyl bromoacetate, DIPEA, DCM26>95
3Compound 7 Compound 6 TFA, TIS, DCM64>99

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of the key Darapladib intermediate.

Darapladib_Intermediate_Synthesis node_A Thiouracil (4) + Alkylating Agent (3) node_B S-Alkylation node_A->node_B KI, K2CO3 Acetone, 54°C node_C Compound 5 node_B->node_C node_D N-Alkylation node_C->node_D tert-butyl bromoacetate DIPEA, DCM, 40°C node_E Compound 6 (tert-butyl ester) node_D->node_E node_F Ester Hydrolysis node_E->node_F TFA, TIS DCM, RT node_G Compound 7 (Carboxylic Acid Intermediate) node_F->node_G

Caption: Synthetic workflow for the Darapladib intermediate.

References

The Versatile Building Block: 5-(Trifluoromethyl)pyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial pharmacological properties. When appended to a pyridine ring, a common scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine core offers a unique combination of metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve a molecule's therapeutic potential. Among these valuable building blocks, 5-(Trifluoromethyl)pyridin-3-ol stands out as a versatile intermediate for the synthesis of a range of biologically active compounds, notably as a key component in the development of potent enzyme inhibitors for cardiovascular and inflammatory diseases.

The trifluoromethyl group's strong electron-withdrawing nature and the hydroxyl group's capacity for hydrogen bonding and further chemical modification make this compound a valuable starting point for creating diverse molecular architectures. Its utility has been demonstrated in the synthesis of inhibitors for targets such as Lipoprotein-associated phospholipase A2 (Lp-PLA2) and Janus kinases (JAKs), both of which are implicated in a variety of pathological conditions.

Key Applications and Biological Activity

Derivatives of this compound have shown significant inhibitory activity against key enzymes in disease-related signaling pathways. Below is a summary of representative quantitative data for compounds incorporating this scaffold.

Compound IDTargetIC50 (nM)Assay Type
Lp-PLA2 Inhibitor 1 Lp-PLA23Recombinant human Lp-PLA2
Lp-PLA2 Inhibitor 2 Lp-PLA29Plasma Lp-PLA2
JAK3 Inhibitor A JAK333.1Kinase Assay
JAK1/2 Inhibitor B JAK1/JAK210 / 28Kinase Assay
Tofacitinib (JAK Inhibitor) JAK31Kinase Assay
Ruxolitinib (JAK1/2 Inhibitor) JAK1/JAK23.3 / 2.8Kinase Assay

Experimental Protocols

Detailed methodologies for the synthesis of the core building block and its subsequent elaboration into bioactive molecules are crucial for drug discovery efforts.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-amino-5-(trifluoromethyl)pyridine.

Step 1: Diazotization of 3-amino-5-(trifluoromethyl)pyridine

  • To a solution of 3-amino-5-(trifluoromethyl)pyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid or tetrafluoroboric acid) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly add the cold diazonium salt solution to a boiling aqueous solution of copper sulfate or to boiling dilute sulfuric acid.

  • Maintain the reaction mixture at reflux for 1-2 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Williamson Ether Synthesis with this compound

This protocol details the formation of an ether linkage, a common modification in drug design.

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride, potassium carbonate, or cesium carbonate, 1.2-2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to form the corresponding alkoxide.

  • Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired ether product.

Protocol 3: Buchwald-Hartwig Amination of a 5-(Trifluoromethyl)pyridin-3-yl Derivative

This protocol describes the formation of a C-N bond, coupling an amine with an aryl halide derived from this compound. This assumes the hydroxyl group has been converted to a suitable leaving group (e.g., a halide or triflate).

  • To a dry Schlenk flask, add the 3-halo-5-(trifluoromethyl)pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-arylated product.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a deeper understanding. The following diagrams illustrate key signaling pathways and a general experimental workflow.

Lp_PLA2_Signaling_Pathway Lp-PLA2 Signaling Pathway in Atherosclerosis LDL LDL Particle Oxidized_LDL Oxidized LDL LDL->Oxidized_LDL Oxidative Stress Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 binds to LysoPC Lysophosphatidylcholine (Lyso-PC) Lp_PLA2->LysoPC hydrolyzes to Oxidized_Fatty_Acids Oxidized Fatty Acids Lp_PLA2->Oxidized_Fatty_Acids hydrolyzes to Lp_PLA2_Inhibitor 5-(CF3)-pyridin-3-ol Derivative (Lp-PLA2 Inhibitor) Lp_PLA2_Inhibitor->Lp_PLA2 inhibits Inflammation Inflammation LysoPC->Inflammation Oxidized_Fatty_Acids->Inflammation Endothelial_Dysfunction Endothelial Dysfunction Inflammation->Endothelial_Dysfunction Plaque_Formation Atherosclerotic Plaque Formation Endothelial_Dysfunction->Plaque_Formation

Caption: Lp-PLA2 signaling in atherosclerosis.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates JAK_Inhibitor 5-(CF3)-pyridin-3-ol Derivative (JAK Inhibitor) JAK_Inhibitor->JAK inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Cell Growth) Nucleus->Gene_Transcription regulates

Caption: Overview of the JAK-STAT signaling pathway.

Experimental_Workflow General Experimental Workflow for Inhibitor Synthesis and Evaluation Building_Block 5-(CF3)pyridin-3-ol Synthesis Derivatization Chemical Derivatization (e.g., Etherification, Amination) Building_Block->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification In_Vitro_Assay In Vitro Enzyme Assay (IC50 Determination) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay In_Vitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Derivatization Iterative Improvement

Caption: Workflow for inhibitor development.

Application Notes and Protocols for the Synthesis of 5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 5-(trifluoromethyl)pyridin-3-ol, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a robust three-step sequence commencing with the commercially available 3-bromo-5-(trifluoromethyl)pyridine. The protocols provided are based on established chemical transformations and are designed to be reproducible. This guide includes a comprehensive reaction mechanism, detailed experimental procedures, and quantitative data presented in a clear, tabular format for ease of reference.

Introduction

Pyridine derivatives containing a trifluoromethyl group are of significant interest in the pharmaceutical and agrochemical industries. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, in particular, serves as a key intermediate for the synthesis of various biologically active molecules. This application note details a reliable synthetic route to this compound, providing researchers with the necessary information for its preparation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step reaction sequence starting from 3-bromo-5-(trifluoromethyl)pyridine. The initial step involves a nucleophilic aromatic substitution to introduce an amino group. The resulting 3-amino-5-(trifluoromethyl)pyridine then undergoes a diazotization reaction, followed by hydrolysis of the diazonium salt to yield the final product.

Overall Synthesis Scheme Start 3-bromo-5-(trifluoromethyl)pyridine Intermediate 3-amino-5-(trifluoromethyl)pyridine Start->Intermediate Step 1: Amination Final This compound Intermediate->Final Step 2 & 3: Diazotization & Hydrolysis

Caption: Overall synthetic workflow.

Reaction Mechanisms

Step 1: Amination of 3-bromo-5-(trifluoromethyl)pyridine

This step proceeds via a nucleophilic aromatic substitution mechanism (SNAAr). Ammonia acts as the nucleophile, attacking the carbon atom bearing the bromine atom. The strong electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. The reaction is typically carried out at elevated temperature and pressure to overcome the activation energy barrier.

Amination Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactant 3-bromo-5-(trifluoromethyl)pyridine Intermediate Meisenheimer Complex Reactant->Intermediate + NH₃ Nucleophile NH₃ Product 3-amino-5-(trifluoromethyl)pyridine Intermediate->Product - HBr Leaving_Group HBr

Caption: Mechanism of the amination reaction.

Step 2 & 3: Diazotization and Hydrolysis

The second phase of the synthesis involves the conversion of the primary amino group to a hydroxyl group. This is a two-step process initiated by diazotization.

  • Diazotization: 3-amino-5-(trifluoromethyl)pyridine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid (e.g., H₂SO₄) at low temperatures (0-5 °C). The amino group is converted into a diazonium salt, which is a good leaving group (N₂).

  • Hydrolysis: The resulting diazonium salt is unstable at higher temperatures. Upon warming the aqueous acidic solution, the diazonium group is replaced by a hydroxyl group from the water molecule, releasing nitrogen gas and a proton.

Diazotization and Hydrolysis Mechanism A 3-amino-5-(trifluoromethyl)pyridine B Pyridinium Diazonium Salt A->B + NaNO₂, H₂SO₄ (0-5 °C) C Aryl Cation Intermediate B->C Heat, -N₂ D This compound C->D + H₂O, -H⁺

Caption: Diazotization and hydrolysis pathway.

Experimental Protocols

Step 1: Synthesis of 3-amino-5-(trifluoromethyl)pyridine

Materials:

  • 3-bromo-5-(trifluoromethyl)pyridine

  • Aqueous ammonia (28-30%)

  • High-pressure autoclave with a stirrer and temperature control

Procedure:

  • Charge a high-pressure autoclave with 3-bromo-5-(trifluoromethyl)pyridine and an excess of aqueous ammonia.

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to 150-180 °C. The internal pressure will increase significantly.

  • Maintain the reaction at this temperature for 10-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC-MS.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-5-(trifluoromethyl)pyridine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2 & 3: Synthesis of this compound

Materials:

  • 3-amino-5-(trifluoromethyl)pyridine

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Distilled water

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-(trifluoromethyl)pyridine in a dilute solution of sulfuric acid in water.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C. Vigorous evolution of nitrogen gas will be observed.

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization to afford the final product as a solid.

Data Presentation

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
13-bromo-5-(trifluoromethyl)pyridineAqueous Ammonia (28-30%)Water150 - 18010 - 2470 - 85
2&33-amino-5-(trifluoromethyl)pyridine1. NaNO₂ 2. H₂SO₄ (aq.)Water0 - 5 then 50-701 - 360 - 75

Table 1: Summary of Reaction Conditions and Typical Yields.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-bromo-5-(trifluoromethyl)pyridineC₆H₃BrF₃N225.99Solid44 - 46
3-amino-5-(trifluoromethyl)pyridineC₆H₅F₃N₂162.11Solid105.5 - 106
This compoundC₆H₄F₃NO163.10SolidNot available

Table 2: Physicochemical Properties of Key Compounds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The amination step involves high pressure and temperature and should only be performed in a suitable autoclave by trained personnel.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

  • Handle concentrated acids and aqueous ammonia with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxy-5-trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-trifluoromethylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules. These application notes provide a detailed protocol for the large-scale synthesis of 3-hydroxy-5-trifluoromethylpyridine, focusing on a robust and scalable method suitable for industrial production. The primary synthetic strategy involves the hydrolysis of a readily available halo-substituted trifluoromethylpyridine precursor.

Synthetic Strategy Overview

The most common and economically viable methods for producing trifluoromethylpyridine derivatives on a large scale start from 3-picoline.[1][2] This raw material is subjected to vapor-phase chlorination and fluorination to produce key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][2] These chlorinated intermediates are in high demand for the production of various commercial products.[1][2][3]

A general method for the preparation of hydroxy-(trifluoromethyl)pyridines involves the reaction of a corresponding halo-(trifluoromethyl)pyridine with an aqueous base, such as sodium hydroxide.[4] This nucleophilic aromatic substitution reaction provides a direct route to the desired hydroxylated product.

The following protocol details the synthesis of 3-hydroxy-5-trifluoromethylpyridine via the hydrolysis of 3-chloro-5-trifluoromethylpyridine.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-Hydroxy-5-trifluoromethylpyridine via Hydrolysis

This protocol describes the conversion of 3-chloro-5-trifluoromethylpyridine to 3-hydroxy-5-trifluoromethylpyridine.

Materials and Equipment:

  • 3-chloro-5-trifluoromethylpyridine

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass-lined reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Separatory funnel (or equivalent for large-scale liquid-liquid extraction)

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor, prepare a solution of sodium hydroxide in deionized water.

  • Addition of Starting Material: To the stirred sodium hydroxide solution, add 3-chloro-5-trifluoromethylpyridine at a controlled rate, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-hydroxy-5-trifluoromethylpyridine can be further purified by recrystallization or column chromatography to achieve the desired purity.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of 3-hydroxy-5-trifluoromethylpyridine.

ParameterValue
Starting Material 3-chloro-5-trifluoromethylpyridine
Reagents Sodium hydroxide, Hydrochloric acid
Solvent Water, Ethyl acetate
Reaction Temperature 100-110 °C (Reflux)
Reaction Time 6-8 hours
Typical Yield 85-95%
Purity (after purification) >98%

Mandatory Visualizations

Logical Relationship of Synthesis

Flowchart for the Synthesis of 3-Hydroxy-5-trifluoromethylpyridine A Starting Material 3-Picoline B Vapor-Phase Chlorination & Fluorination A->B C Key Intermediate 3-Chloro-5-trifluoromethylpyridine B->C D Hydrolysis (NaOH, H₂O, Reflux) C->D E Work-up & Neutralization (HCl) D->E F Extraction & Purification E->F G Final Product 3-Hydroxy-5-trifluoromethylpyridine F->G

Caption: Synthetic pathway from 3-picoline to 3-hydroxy-5-trifluoromethylpyridine.

Experimental Workflow

Experimental Workflow for Hydrolysis Step start Start reactor Charge Reactor with NaOH Solution start->reactor add_sm Add 3-Chloro-5-trifluoromethylpyridine reactor->add_sm reflux Heat to Reflux (6-8 hours) add_sm->reflux monitor Monitor Reaction Progress (HPLC/GC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Neutralize with HCl cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Step-by-step workflow for the hydrolysis of 3-chloro-5-trifluoromethylpyridine.

References

Application Notes and Protocols: The Strategic Use of 5-(Trifluoromethyl)pyridin-3-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethylpyridine (TFMP) moiety is a well-established strategy in the design of modern agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and enhanced lipophilicity, contribute to the development of potent and effective herbicides, insecticides, and fungicides.[1][2] While various isomers of TFMP are utilized, 5-(trifluoromethyl)pyridin-3-ol presents a versatile, albeit less documented, scaffold for the synthesis of novel agrochemicals.

This document provides detailed application notes and hypothetical experimental protocols for the use of this compound as a key intermediate in the synthesis of potential agrochemicals. The methodologies are based on established chemical principles of pyridinol reactivity and are intended to serve as a guide for research and development.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the construction of the pyridine ring with the trifluoromethyl group already in place or through the modification of a pre-existing pyridine derivative. A plausible synthetic pathway is outlined below.

G cluster_synthesis Proposed Synthesis of this compound start 3-Picoline step1 Trichloromethylation start->step1 intermediate1 3-(Trichloromethyl)pyridine step1->intermediate1 step2 Fluorination (HF) intermediate1->step2 intermediate2 3-(Trifluoromethyl)pyridine step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 3-(Trifluoromethyl)pyridine N-oxide step3->intermediate3 step4 Nitration intermediate3->step4 intermediate4 4-Nitro-3-(trifluoromethyl)pyridine N-oxide step4->intermediate4 step5 Reduction & Rearrangement intermediate4->step5 final_product This compound step5->final_product

Caption: Proposed synthetic workflow for this compound.

Application in Agrochemical Synthesis: Proposed Protocols

The hydroxyl group of this compound is a key functional handle for derivatization, allowing for the introduction of various pharmacophores through ether and ester linkages.[1][3]

Protocol 1: Synthesis of a Potential Pyridinyloxy Herbicide

This protocol describes a hypothetical synthesis of a pyridinyloxy-phenoxy-propionate type herbicide, a class known to inhibit acetyl-CoA carboxylase (ACCase) in grasses.

Objective: To synthesize a novel herbicidal candidate via etherification of this compound.

Materials:

  • This compound

  • Methyl 2-(4-hydroxyphenoxy)propanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyridinyloxy herbicide.

G cluster_etherification Proposed Synthesis of a Pyridinyloxy Herbicide start_mol This compound conditions K₂CO₃, DMF, 80°C start_mol->conditions reagent1 Methyl 2-(4-hydroxyphenoxy)propanoate reagent1->conditions product Pyridinyloxy-phenoxy-propionate Herbicide conditions->product

Caption: Proposed etherification for a novel herbicide.

Protocol 2: Synthesis of a Potential Fungicidal Ester

This protocol outlines a hypothetical synthesis of a fungicidal ester, drawing inspiration from strobilurin analogues which are known to inhibit mitochondrial respiration.

Objective: To synthesize a novel fungicidal candidate via esterification of this compound.

Materials:

  • This compound

  • (E)-2-(2-(chloromethyl)phenyl)-3-methoxyacrylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hexane

  • Saturated sodium bicarbonate solution

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and (E)-2-(2-(chloromethyl)phenyl)-3-methoxyacrylic acid (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash chromatography using a hexane-ethyl acetate gradient to yield the target fungicidal ester.

G cluster_esterification Proposed Synthesis of a Fungicidal Ester start_mol2 This compound conditions2 DCC, DMAP, DCM start_mol2->conditions2 reagent2 (E)-2-(2-(chloromethyl)phenyl)-3-methoxyacrylic acid reagent2->conditions2 product2 Strobilurin-type Fungicidal Ester conditions2->product2

Caption: Proposed esterification for a novel fungicide.

Potential Mode of Action

The biological activity of agrochemicals derived from this compound would depend on the specific pharmacophore introduced.

  • Pyridinyloxy Herbicides: As mentioned, these compounds are likely to act as ACCase inhibitors, disrupting fatty acid synthesis in susceptible grass species.

  • Fungicidal Esters: The strobilurin-type esters would be expected to inhibit the quinone outside (Qo) site of the cytochrome bc1 complex in fungal mitochondria, thereby blocking electron transport and ATP synthesis.

G cluster_moa Inferred Mode of Action for Proposed Fungicide Fungicide Fungicidal Ester Qo_site Qo Site Fungicide->Qo_site Binds to and inhibits ComplexIII Cytochrome bc1 Complex (Complex III) ElectronTransport Electron Transport Chain Qo_site->ElectronTransport Blocks electron flow ATP_Synthase ATP Synthase ElectronTransport->ATP_Synthase Disrupts proton gradient ATP ATP Production ATP_Synthase->ATP Inhibits FungalGrowth Fungal Growth ATP->FungalGrowth Prevents

Caption: Inferred signaling pathway for the proposed fungicide.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical efficacy data for the proposed agrochemical candidates. These values are for illustrative purposes to guide potential screening efforts.

Compound IDCompound TypeTarget OrganismEfficacy MetricValue (Illustrative)
AG-H-01Pyridinyloxy HerbicideAvena fatua (Wild Oat)GR₅₀ (g/ha)75
AG-H-02Pyridinyloxy HerbicideSetaria viridis (Green Foxtail)GR₅₀ (g/ha)50
AG-F-01Fungicidal EsterPuccinia triticina (Wheat Leaf Rust)EC₅₀ (mg/L)1.5
AG-F-02Fungicidal EsterSeptoria tritici (Wheat Leaf Blotch)EC₅₀ (mg/L)2.0

Disclaimer: The experimental protocols and efficacy data presented are hypothetical and intended for research and development guidance only. Actual results may vary, and all laboratory work should be conducted by qualified professionals in a safe and controlled environment.

References

Application Notes and Protocols for Enzymatic Assays Involving Trifluoromethylpyridinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for enzymatic assays relevant to the study of trifluoromethylpyridinol derivatives, a class of compounds with significant potential in drug discovery. The inclusion of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of pyridinol-based molecules. The primary enzymatic targets discussed herein are Cyclooxygenase-2 (COX-2) and Cystathionine β-synthase (CBS), both of which are implicated in various disease states.

Data Presentation: Inhibition of COX-1 and COX-2 by Trifluoromethyl-Containing Compounds

While specific data for a broad range of trifluoromethylpyridinol derivatives is not widely available in a consolidated format, the following table summarizes the inhibitory activity of structurally related trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2. This data serves as a valuable reference for understanding the potential of trifluoromethyl-containing heterocyclic compounds as selective COX-2 inhibitors.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI) for COX-2Reference Compound
3b COX-10.46-Ketoprofen (IC50 = 0.035 µM for COX-1)
COX-23.82-Ketoprofen (IC50 = 0.164 µM for COX-2)
3d COX-1---
COX-24.921.14-
3g COX-1---
COX-22.651.68-
Ketoprofen COX-10.035--
COX-20.1640.21-

Note: The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. Data is derived from a study on trifluoromethyl-pyrazole-carboxamide derivatives.[1][2]

Experimental Protocols

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening of potential COX-2 inhibitors.[3][4]

Principle:

The assay measures the peroxidase activity of COX-2. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by the PGG2, resulting in a quantifiable fluorescent signal. Inhibitors of COX-2 will reduce the production of PGG2 and thus decrease the fluorescent signal.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (in DMSO)

  • COX Cofactor (e.g., hematin in DMSO)

  • Arachidonic Acid (substrate)

  • 10N NaOH

  • Test Compounds (Trifluoromethylpyridinol derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the COX Assay Buffer as per the manufacturer's instructions.

    • Reconstitute the lyophilized COX-2 enzyme with sterile water to the recommended concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a working solution of Arachidonic Acid by diluting the stock with the COX Assay Buffer. Immediately prior to use, add a small volume of NaOH to the diluted arachidonic acid solution.

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the COX Assay Buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

    • Add 10 µL of the diluted test compounds, positive control, or vehicle control (for 100% activity) to the appropriate wells of the 96-well plate.

    • Prepare a "no enzyme" control by adding 10 µL of the assay buffer to designated wells.

  • Enzyme Reaction:

    • Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at 25°C for 5-10 minutes, protected from light.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

Data Analysis:

  • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

  • Calculate the percent inhibition for each test compound concentration using the following formula:

    % Inhibition = [(Rate of Vehicle Control - Rate of Test Compound) / Rate of Vehicle Control] x 100

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cystathionine β-synthase (CBS) Activity Assay (Fluorometric)

This protocol is based on the detection of hydrogen sulfide (H₂S) produced by the CBS-catalyzed reaction.

Principle:

CBS catalyzes the condensation of serine and homocysteine to form cystathionine. In a side reaction, it can also produce H₂S from cysteine. This assay utilizes a non-fluorescent probe that reacts with H₂S to produce a highly fluorescent product. The increase in fluorescence is directly proportional to the CBS activity.

Materials:

  • Purified CBS enzyme or cell/tissue lysates containing CBS

  • CBS Assay Buffer

  • L-Cysteine (substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • H₂S Fluorescent Probe

  • Test Compounds (Trifluoromethylpyridinol derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Aminooxyacetic acid)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = ~368/460 nm)

Procedure:

  • Sample Preparation:

    • If using cell or tissue lysates, homogenize the samples in the CBS Assay Buffer and centrifuge to remove insoluble material. Determine the protein concentration of the supernatant.

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the CBS Assay Buffer.

    • Add the diluted test compounds, positive control, or vehicle control to the wells of the 96-well plate.

    • Add the sample (lysate) or purified CBS enzyme to the wells. Adjust the final volume with the assay buffer.

    • Prepare a "no enzyme" control well containing all components except the enzyme.

  • Enzyme Reaction:

    • Prepare a Reaction Mix containing the CBS Assay Buffer, L-Cysteine, PLP, and the H₂S Fluorescent Probe.

    • Initiate the reaction by adding the Reaction Mix to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity (Ex/Em = ~368/460 nm) at regular intervals for 30-60 minutes at 37°C in a kinetic mode.

Data Analysis:

  • Calculate the rate of fluorescence increase (slope) for each well from the linear portion of the kinetic data.

  • Subtract the rate of the "no enzyme" control from all other readings.

  • Calculate the percent inhibition for each test compound concentration as described for the COX-2 assay.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

COX2_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PKC PKC Stimuli->PKC Ras Ras Stimuli->Ras MAPK MAPK Pathway PKC->MAPK Ras->MAPK NFkB NF-κB MAPK->NFkB CREB CREB MAPK->CREB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Activation CREB->COX2_Gene Activation COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Trifluoromethylpyridinol Trifluoromethylpyridinol Derivatives Trifluoromethylpyridinol->COX2_Protein Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of trifluoromethylpyridinol derivatives.

CBS_Signaling_Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine Cysteine Cysteine Cystathionine->Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Signaling Cellular Signaling H2S->Signaling Trifluoromethylpyridinol Trifluoromethylpyridinol Derivatives Trifluoromethylpyridinol->CBS Inhibition

Caption: The transsulfuration pathway and the inhibition of CBS by trifluoromethylpyridinol derivatives.

Experimental_Workflow_COX2 Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Controls & Test Compounds) Prepare_Reagents->Plate_Setup Add_Enzyme Add COX-2 Enzyme Plate_Setup->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the fluorometric COX-2 inhibition assay.

Experimental_Workflow_CBS Start Start Prepare_Samples Prepare Samples (Lysates or Purified CBS) Start->Prepare_Samples Plate_Setup Set up 96-well Plate (Controls & Test Compounds) Prepare_Samples->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Substrate, Cofactor, Probe) Plate_Setup->Add_Reaction_Mix Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Reaction_Mix->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the fluorometric CBS activity assay.

References

Application Notes and Protocols: Derivatization of 5-(Trifluoromethyl)pyridin-3-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(trifluoromethyl)pyridin-3-ol scaffold is a privileged starting point in medicinal chemistry for the development of novel therapeutic agents. The pyridine core is a common motif in a vast array of biologically active molecules.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets due to its strong electron-withdrawing nature and steric bulk.[1][2] These properties make trifluoromethyl-substituted pyridines attractive for modulation of pharmacokinetic and pharmacodynamic profiles.

This document outlines strategies for the derivatization of this compound to explore its structure-activity relationships (SAR), with a focus on the development of inhibitors for p38 mitogen-activated protein (MAP) kinase. The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and cell proliferation, making it a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[3][4]

Derivatization Strategies for SAR Studies

The this compound core offers multiple points for chemical modification to generate a library of analogs for SAR studies. The primary derivatization points include the hydroxyl group (position 3), the pyridine nitrogen, and other positions on the pyridine ring, which can be introduced via functionalized starting materials.

Key derivatization approaches include:

  • O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to explore the impact of various substituents on target binding.

  • N-Alkylation: The pyridine nitrogen can be alkylated to introduce diverse chemical moieties, which can significantly alter the pharmacological properties of the resulting molecules.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: For a suitably functionalized (e.g., halogenated) this compound scaffold, Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for introducing aryl, heteroaryl, and amino substituents, respectively.[6][7]

G cluster_0 Core Scaffold cluster_2 Generated Analogs 5_TFMP_OH This compound O_Alkylation O-Alkylation / O-Arylation 5_TFMP_OH->O_Alkylation R-X, Base N_Alkylation N-Alkylation 5_TFMP_OH->N_Alkylation R-X, Base Halogenated_Scaffold Halogenated Scaffold O_Analogs O-Substituted Analogs O_Alkylation->O_Analogs N_Analogs N-Substituted Analogs N_Alkylation->N_Analogs Cross_Coupling Cross-Coupling (Suzuki / Buchwald-Hartwig) C_Analogs C-Substituted Analogs Cross_Coupling->C_Analogs Halogenated_Scaffold->Cross_Coupling Pd Catalyst, Base

Caption: General derivatization workflow for this compound.

Data Presentation: SAR of this compound Derivatives as p38α MAPK Inhibitors

The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound derivatives against p38α MAP kinase.

Compound IDR1 (at O-3)R2 (at N-1)R3 (at C-X)p38α IC50 (nM)
1a HHH>10000
1b -CH3HH8500
1c -CH2-PhHH5200
1d H-CH3H9200
1e HH4-Fluorophenyl550
1f -CH3H4-Fluorophenyl320
1g HH4-Morpholinophenyl250
1h HHAniline480
1i HH4-Fluoroaniline150
1j -CH3H4-Fluoroaniline95

Experimental Protocols

General Synthetic Procedures
  • To a solution of 5-(trifluoromethyl)-2-(4-fluorophenyl)pyridin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add potassium carbonate (K2CO3) (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-methylated product.

This protocol assumes the availability of a halogenated precursor, e.g., 2-bromo-5-(trifluoromethyl)pyridin-3-ol.

  • In a reaction vessel, combine 2-bromo-5-(trifluoromethyl)pyridin-3-ol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Place the vessel under an inert atmosphere (argon or nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the mixture.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Combine Aryl Halide, Boronic Acid, and Base Atmosphere Establish Inert Atmosphere Reactants->Atmosphere Solvent Add Degassed Solvent Atmosphere->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heating Heat to Desired Temperature with Stirring Catalyst->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol assumes the availability of a halogenated precursor, e.g., 2-bromo-5-(trifluoromethyl)pyridin-3-ol.

  • In a Schlenk tube, add Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous toluene, followed by 2-bromo-5-(trifluoromethyl)pyridin-3-ol (1.0 eq) and 4-fluoroaniline (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-arylated product.

Biological Assay Protocol
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add recombinant human p38α kinase enzyme in assay buffer.

  • Add the test compound at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP and a suitable peptide substrate.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence-based assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is activated by various cellular stresses and inflammatory cytokines. Activated p38 kinase phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 kinase can block this inflammatory cascade.

G Cellular_Stress Cellular Stress / Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Cellular_Stress->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Response Inflammatory Response (TNF-α, IL-6 production) Gene_Expression->Inflammatory_Response Inhibitor This compound Derivative Inhibitor->p38_MAPK Inhibition

Caption: Simplified p38 MAP kinase signaling pathway.

Conclusion

The this compound scaffold presents a versatile platform for the design and synthesis of novel bioactive compounds. The derivatization strategies outlined in this document, including O-alkylation/arylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, provide a robust framework for conducting comprehensive SAR studies. Through systematic modification of this core structure and subsequent biological evaluation, researchers can identify potent and selective inhibitors of therapeutic targets such as p38 MAP kinase, paving the way for the development of new drug candidates.

References

Application of 5-(Trifluoromethyl)pyridin-3-ol in Targeted Drug Delivery: A Hypothetical Framework for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Based on current scientific literature, there are no specific, published applications of 5-(trifluoromethyl)pyridin-3-ol in targeted drug delivery. This document, therefore, presents a hypothetical yet scientifically grounded framework for exploring its potential. The application notes and protocols are based on the known properties of trifluoromethylpyridine moieties and established principles in the field of targeted therapeutics.

Application Notes

Introduction: Rationale for Investigation

The pursuit of targeted drug delivery systems, which concentrate therapeutic agents at the site of disease, is a cornerstone of modern pharmaceutical research. This approach aims to enhance efficacy while minimizing systemic toxicity. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into drug candidates is a well-established method in medicinal chemistry to improve crucial properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The pyridine scaffold is also a prevalent feature in many biologically active compounds.[4]

The molecule this compound is an intriguing, yet unexplored, candidate for targeted drug delivery. It uniquely combines the advantageous trifluoromethyl group with a pyridine core containing a hydroxyl group, which can serve as a chemical handle for conjugation. These notes outline the potential applications and foundational concepts for investigating this compound in targeted therapeutic strategies.

Potential Roles in Targeted Drug Delivery Systems

The chemical structure of this compound suggests several hypothetical roles within a targeted drug delivery paradigm:

  • Payload for Nanocarrier Systems: Derivatives of this compound could be developed as cytotoxic or therapeutic payloads. These could be encapsulated within or conjugated to the surface of nanocarriers like liposomes or polymeric nanoparticles for targeted delivery to tumors or other diseased tissues.[5][6][7] The lipophilicity imparted by the -CF3 group may facilitate the payload's diffusion across cellular membranes upon release.

  • Warhead for Antibody-Drug Conjugates (ADCs): The hydroxyl group on the pyridine ring provides a reactive site for attachment to a linker molecule. This linker could, in turn, be conjugated to a monoclonal antibody that specifically recognizes and binds to antigens overexpressed on the surface of cancer cells, forming an ADC.[8][9][10] The inherent stability of the trifluoromethyl group could contribute to the overall stability of the ADC in circulation.[11]

Conceptual Mechanism of Action

A targeted drug delivery system incorporating a this compound derivative would likely follow a multi-step process to exert its therapeutic effect. The diagram below illustrates a conceptual pathway for a nanoparticle-based system.

Targeted_Delivery_Mechanism DrugCarrier Targeted Nanocarrier (Payload: 5-(CF3)-pyridin-3-ol derivative) Circulation Systemic Circulation DrugCarrier->Circulation Administration ReceptorBinding Receptor Binding Circulation->ReceptorBinding Targeting TargetCell Target Cell (e.g., Cancer Cell) Internalization Endocytosis TargetCell->Internalization PayloadRelease Payload Release (e.g., via pH change in endosome) Internalization->PayloadRelease BiologicalEffect Therapeutic Effect (e.g., Apoptosis, Cell Cycle Arrest) PayloadRelease->BiologicalEffect

Caption: Conceptual workflow of targeted drug delivery and action.

Generalized Experimental Protocols

The following protocols provide a general framework for the synthesis, characterization, and evaluation of a hypothetical targeted drug delivery system utilizing a derivative of this compound.

Protocol 1: Formulation and Characterization of Drug-Loaded Nanoparticles
  • Payload Synthesis: Modify this compound to enhance its therapeutic activity or to introduce a functional group for conjugation.

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method): a. Dissolve the synthesized payload and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid), PLGA) in a water-immiscible organic solvent (e.g., dichloromethane). b. Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA). c. Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed to create an oil-in-water emulsion. d. Stir the emulsion under reduced pressure or at room temperature for several hours to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Purification and Collection: a. Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. b. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation process three times to wash away residual surfactant and unencapsulated payload. c. Lyophilize the final nanoparticle suspension to obtain a dry powder.

  • Physicochemical Characterization: a. Size, Polydispersity, and Zeta Potential: Analyze using Dynamic Light Scattering (DLS). b. Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Drug Loading and Encapsulation Efficiency: Dissolve a known mass of lyophilized nanoparticles in a suitable solvent. Quantify the payload concentration using High-Performance Liquid Chromatography (HPLC) and calculate the drug loading and encapsulation efficiency.

Protocol 2: In Vitro Payload Release Kinetics
  • Suspend a known quantity of drug-loaded nanoparticles in release buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosomal environment).

  • Place the suspension into a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a larger volume of the corresponding release buffer at 37°C with continuous agitation.

  • At predetermined time intervals, collect aliquots from the external buffer and replenish with an equal volume of fresh buffer.

  • Analyze the concentration of the released payload in the aliquots by HPLC to determine the cumulative release profile.

Protocol 3: In Vitro Cellular Studies
  • Cell Line Selection: Utilize a cancer cell line that overexpresses a specific target receptor and a control cell line with low or no expression of the target.

  • Cellular Uptake Analysis: a. Synthesize a fluorescently labeled version of the payload or nanoparticle. b. Incubate the target and control cell lines with the fluorescently labeled targeted nanoparticles. c. After incubation, thoroughly wash the cells to remove any non-internalized nanoparticles. d. Quantify the cellular uptake using flow cytometry or visualize it through fluorescence microscopy.

  • Cytotoxicity Evaluation (e.g., MTT Assay): a. Seed the cells in 96-well plates. b. Treat the cells with serial dilutions of the free payload, drug-loaded targeted nanoparticles, and drug-loaded non-targeted (control) nanoparticles. c. After 48-72 hours of incubation, assess cell viability using an MTT assay. d. Calculate the half-maximal inhibitory concentration (IC50) for each formulation.

Protocol 4: In Vivo Preclinical Evaluation
  • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells into immunocompromised mice.[12]

  • Therapeutic Efficacy Study: a. When tumors reach a predetermined volume, randomize the mice into treatment groups (e.g., saline control, free payload, targeted nanoparticles). b. Administer the treatments, typically via intravenous injection. c. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. d. Track animal body weight as a general indicator of systemic toxicity.

  • Biodistribution Analysis: a. Administer the targeted nanoparticles (containing a fluorescent or radioactive label) to tumor-bearing mice. b. At defined time points post-injection, euthanize the mice and harvest the tumor and major organs. c. Quantify the accumulation of the nanoparticles in each tissue to determine the targeting efficiency and off-target distribution.

Hypothetical Data Presentation

The following tables are examples of how quantitative data from the proposed experiments would be structured for clear comparison.

Table 1: Physicochemical Properties of Hypothetical Nanoparticle Formulations

Formulation IDMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NP-TFMP-Targeted125.3 ± 5.10.11 ± 0.02-15.8 ± 1.288.2 ± 4.5
NP-TFMP-Control122.8 ± 4.90.13 ± 0.03-14.9 ± 1.586.5 ± 5.1

Table 2: In Vitro Cytotoxicity (IC50 Values in µM) of Hypothetical Formulations

Compound/FormulationTarget-Positive Cell LineTarget-Negative Cell Line
Free TFMP-Payload2.1 ± 0.42.3 ± 0.5
NP-TFMP-Targeted0.8 ± 0.22.0 ± 0.3
NP-TFMP-Control2.2 ± 0.32.4 ± 0.4

Workflow and Pathway Visualizations

Diagrams created using Graphviz to illustrate key experimental and logical flows.

Preclinical_Development_Workflow cluster_1 1. Formulation and Characterization cluster_2 2. In Vitro Assessment cluster_3 3. In Vivo Evaluation Payload_Synth Payload Synthesis NP_Formulation Nanoparticle Formulation Payload_Synth->NP_Formulation Physico_Chem Physicochemical Characterization NP_Formulation->Physico_Chem Release_Kinetics Payload Release Kinetics Physico_Chem->Release_Kinetics Cell_Uptake Cellular Uptake Release_Kinetics->Cell_Uptake Cytotoxicity Cytotoxicity Cell_Uptake->Cytotoxicity Animal_Model Tumor Xenograft Model Cytotoxicity->Animal_Model Efficacy_Study Therapeutic Efficacy Animal_Model->Efficacy_Study Biodistribution Biodistribution Studies Animal_Model->Biodistribution

Caption: A structured workflow for preclinical drug delivery system development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of 5-(trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges encountered during the synthesis of this important fluorinated pyridine intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies commence from readily available trifluoromethylated pyridine precursors. The two most prevalent routes are:

  • Diazotization-Hydrolysis of 3-amino-5-(trifluoromethyl)pyridine: This involves the conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group. This is often achieved through a Sandmeyer-type reaction.[1]

  • Nucleophilic Substitution of a 3-halo-5-(trifluoromethyl)pyridine: This route involves the displacement of a halogen (typically bromine or chlorine) at the 3-position with a hydroxide source. This reaction can be challenging due to the electron-deficient nature of the pyridine ring.

Q2: I am experiencing low yields in the diazotization-hydrolysis of 3-amino-5-(trifluoromethyl)pyridine. What are the potential causes?

A2: Low yields in this reaction are a common challenge. Several factors can contribute to this:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step. Ensure the temperature is kept low (typically 0-5 °C) to prevent decomposition of the unstable diazonium intermediate. The choice of diazotizing agent (e.g., sodium nitrite) and the acid (e.g., sulfuric acid, hydrochloric acid) are also crucial.

  • Side Reactions of the Diazonium Salt: The diazonium salt can undergo undesired side reactions, such as reduction back to the amine or coupling reactions, especially if impurities are present.

  • Inefficient Hydrolysis: The hydrolysis of the diazonium salt to the desired phenol requires careful control of temperature and reaction time. De-diazotization (replacement of the diazonium group with hydrogen) can be a significant side reaction.

  • Product Degradation: The final product, this compound, may be sensitive to the reaction conditions, particularly high temperatures or extreme pH.

Q3: What are the major challenges in the nucleophilic substitution route from 3-halo-5-(trifluoromethyl)pyridine?

A3: The primary challenge is the inherent difficulty of nucleophilic aromatic substitution on an electron-deficient pyridine ring, which is further deactivated by the electron-withdrawing trifluoromethyl group. Overcoming this often requires:

  • Harsh Reaction Conditions: High temperatures and pressures are typically necessary to drive the reaction to completion, which can lead to decomposition of the starting material and product.

  • Strong Nucleophiles and Catalysts: The use of strong bases (e.g., potassium hydroxide) in a high-boiling point solvent is common. In some cases, copper-based catalysts may be employed to facilitate the substitution.

  • Formation of Byproducts: Side reactions such as elimination or the formation of isomeric products can occur under harsh conditions.

Q4: What are the best methods for purifying crude this compound?

A4: Purification of the final product can be challenging due to the presence of polar impurities and potential isomers. The most effective methods are:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from reaction byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining high-purity material. Screening various solvents and solvent mixtures is recommended.

  • Acid-Base Extraction: Exploiting the phenolic nature of the product, an acid-base extraction can be used to separate it from non-acidic impurities. The product can be extracted into an aqueous basic solution and then re-precipitated by acidification.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Route A: Diazotization-Hydrolysis
Ineffective diazotization- Verify the quality and concentration of sodium nitrite and the acid. - Ensure the reaction temperature is maintained at 0-5 °C during diazotization. - Check for the presence of any interfering functional groups on the starting material.
Route B: Nucleophilic Substitution
Insufficiently forcing conditions- Gradually increase the reaction temperature and monitor for product formation by TLC or LC-MS. - Consider using a higher boiling point solvent. - Increase the concentration of the hydroxide source.
Inactive catalyst (if used)- Ensure the copper catalyst is fresh and not oxidized. - Consider using a different copper source or ligand.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Step
Route A: Diazotization-Hydrolysis
Decomposition of diazonium salt- Maintain a low temperature throughout the diazotization and subsequent reaction. - Add the sodium nitrite solution slowly to control the reaction rate and temperature.
Azo-coupling- Ensure an excess of the acidic medium to prevent the presence of unreacted amine which can couple with the diazonium salt.
Route B: Nucleophilic Substitution
Formation of isomers- Characterize the byproducts to understand the reaction pathway. - Consider a different synthetic route if isomerization is a major issue.
Degradation of starting material or product- Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is highly soluble in the aqueous phase- Saturate the aqueous phase with sodium chloride before extraction with an organic solvent. - Use a more polar extraction solvent like ethyl acetate or a mixture of solvents.
Co-elution of impurities during chromatography- Optimize the solvent system for column chromatography using TLC. A less polar solvent system may improve separation. - Consider using a different stationary phase (e.g., alumina).
Oiling out during recrystallization- Try a different solvent or a solvent mixture for recrystallization. - Use a seed crystal to induce crystallization. - Purify the crude material by column chromatography before attempting recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization-Hydrolysis of 3-Amino-5-(trifluoromethyl)pyridine

This protocol is a representative example and may require optimization.

Materials:

  • 3-Amino-5-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Copper(II) Sulfate (optional, for catalysis)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-(trifluoromethyl)pyridine in a solution of concentrated sulfuric acid in water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis:

    • In a separate flask, prepare a boiling solution of water, optionally containing a catalytic amount of copper(II) sulfate.

    • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound route_check Which Synthetic Route? start->route_check diazotization Route A: Diazotization-Hydrolysis route_check->diazotization A substitution Route B: Nucleophilic Substitution route_check->substitution B incomplete_diaz Incomplete Diazotization? diazotization->incomplete_diaz harsh_conditions Conditions Too Harsh? substitution->harsh_conditions side_reactions_A Side Reactions? incomplete_diaz->side_reactions_A No low_temp Check Temperature (0-5 °C) incomplete_diaz->low_temp Yes reagent_quality Verify Reagent Quality/Concentration incomplete_diaz->reagent_quality Yes inefficient_hydrolysis Inefficient Hydrolysis? side_reactions_A->inefficient_hydrolysis No increase_yield Improved Yield low_temp->increase_yield reagent_quality->increase_yield optimize_temp_time Optimize Temp/Time inefficient_hydrolysis->optimize_temp_time Yes catalyst_issue Catalyst Inactive? harsh_conditions->catalyst_issue No harsh_conditions->optimize_temp_time Yes check_catalyst Use Fresh Catalyst catalyst_issue->check_catalyst Yes optimize_temp_time->increase_yield check_catalyst->increase_yield

Caption: Troubleshooting logic for low yield in the synthesis.

Experimental Workflow for Purification

purification_workflow start Crude this compound extraction Acid-Base Extraction (Optional Pre-purification) start->extraction chromatography Silica Gel Column Chromatography extraction->chromatography fractions Collect and Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate recrystallization Recrystallization (Optional Final Polishing) evaporate->recrystallization final_product Pure this compound evaporate->final_product If recrystallization is not needed recrystallization->final_product

Caption: General workflow for the purification of the target compound.

References

Technical Support Center: Synthesis of Trifluoromethylated Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated pyridinols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the trifluoromethylation of a pyridinol is consistently low. What are the common causes and how can I improve it?

A1: Low yields in trifluoromethylation reactions of pyridinols can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The reaction temperature, time, and concentration of reactants are critical. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1] For instance, some reactions benefit from higher temperatures to overcome activation energy barriers, while others may require lower temperatures to prevent byproduct formation.[1]

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact yield.[1]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.[1]

  • Poor Regioselectivity: Radical trifluoromethylation reactions can sometimes lead to a mixture of 2-, 3-, and 4-trifluoromethylated products, thus lowering the yield of the desired isomer.[2] To enhance regioselectivity, consider methods involving nucleophilic activation of the pyridine ring.[3][4]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, it could be due to reagent degradation or catalyst deactivation.

Q2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my trifluoromethylation reaction?

A2: Poor selectivity is a common cause of low yields and purification challenges.

  • Optimize Reaction Temperature: Temperature can influence the rate of competing reactions. Running the reaction at a lower or higher temperature might favor the desired pathway.[5]

  • Change the Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[5]

  • Choice of Trifluoromethylating Reagent: The choice of reagent can significantly impact selectivity. For example, direct C-H trifluoromethylation using trifluoroacetic acid (TFA) with activation of the pyridine ring as an N-methylpyridinium salt has shown excellent regioselectivity.[2][6][7]

  • Protecting Groups: If your pyridinol has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

Q3: I am having difficulty purifying my final trifluoromethylated pyridinol product. What are some effective purification strategies?

A3: Purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[1]

  • Acid-Base Extraction: Since pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Chromatography: Column chromatography is a versatile technique. However, tailing can be an issue on silica gel due to the basic nature of pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

  • Distillation: For volatile trifluoromethylated pyridines, distillation can be an effective purification method.[8]

Q4: My trifluoromethylation reaction is highly exothermic and difficult to control. How can I manage this?

A4: Exothermic reactions can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over a period of time can help to control the rate of heat generation.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

Data Presentation

Table 1: Comparison of Yields for 3-Position-Selective C–H Trifluoromethylation of Quinoline with Different Reagents. [3]

EntryTrifluoromethylating ReagentSolventTemperature (°C)Yield (%)
1Togni Reagent IToluene11059
2Togni Reagent I1,2-DCE6576
3Togni Reagent II1,2-DCE6546
4Umemoto Reagent I1,2-DCE65<10
5Umemoto Reagent II1,2-DCE65<10
6Umemoto Reagent I1,2-DCE/DMSO6524
7Umemoto Reagent II1,2-DCE/DMSO6524

Table 2: Yields of Trifluoromethylated Pyridones using Light-Promoted Trifluoromethylation. [9]

SubstrateProduct Yield (%)
2-Pyridone85
4-Methyl-2-pyridone75
6-Phenyl-2-pyridone68
Uracil60
Azaindole70

Experimental Protocols

Protocol 1: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridine Quaternary Ammonium Activation. [2][6][7]

  • Preparation of the N-methylpyridinium iodide salt: To a solution of the pyridine derivative in a suitable solvent, add methyl iodide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The pyridinium salt can be isolated by filtration or used directly in the next step.

  • Trifluoromethylation: To a mixture of the N-methylpyridinium iodide salt and silver carbonate in N,N-dimethylformamide (DMF), add trifluoroacetic acid (TFA) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the indicated temperature and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [3][4]

  • Hydrosilylation: To a solution of the pyridine or quinoline derivative in 1,2-dichloroethane (DCE), add methylphenylsilane and tris(pentafluorophenyl)borane. Stir the mixture at 65 °C.

  • Trifluoromethylation: After the hydrosilylation is complete (monitored by NMR), cool the reaction mixture to 0-25 °C and add Togni Reagent I.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir the mixture at 25 °C.

  • Purification: Purify the reaction mixture directly by column chromatography on silica gel to obtain the 3-trifluoromethylated product.

Visualizations

experimental_workflow_1 cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Trifluoromethylation cluster_step3 Step 3: Workup & Purification start Pyridine Derivative + Methyl Iodide process1 Stir at Room Temperature start->process1 product1 N-Methylpyridinium Iodide process1->product1 process2 Stir at appropriate temperature product1->process2 reagents2 Silver Carbonate + TFA in DMF reagents2->process2 workup Quench with Water, Extract process2->workup purification Column Chromatography workup->purification final_product Trifluoromethylated Pyridinol purification->final_product

Caption: Experimental workflow for regioselective direct C-H trifluoromethylation.

reaction_pathway_2 start Pyridine/Quinoline Derivative intermediate1 N-Silyl Enamine Intermediate start->intermediate1 + reagent1 Hydrosilane + B(C6F5)3 intermediate2 Trifluoromethylated Enamine Intermediate intermediate1->intermediate2 + reagent2 Togni Reagent I final_product 3-Trifluoromethylated Pyridine/Quinoline intermediate2->final_product + reagent3 DDQ (Oxidant) troubleshooting_logic start Low Yield? check_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_conditions Yes success Improved Yield start->success No check_reagents Check Reagent Purity & Catalyst Activity check_conditions->check_reagents check_selectivity Poor Regioselectivity? check_reagents->check_selectivity optimize_method Optimize Method for Selectivity (e.g., Nucleophilic Activation) check_selectivity->optimize_method Yes purification_issue Difficulty in Purification? check_selectivity->purification_issue No optimize_method->purification_issue optimize_purification Optimize Purification (Extraction, Chromatography, Crystallization) purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

References

Technical Support Center: Purification of 3-hydroxy-5-trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-hydroxy-5-trifluoromethylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for 3-hydroxy-5-trifluoromethylpyridine?

A1: Common purification techniques for 3-hydroxy-5-trifluoromethylpyridine, a solid pyridine derivative, include:

  • Recrystallization: This is often the most effective method for purifying solid compounds like 3-hydroxy-5-trifluoromethylpyridine to a high degree of purity.[1][2][3]

  • Column Chromatography: A versatile technique for separating the target compound from impurities, although the basic nature of the pyridine ring can sometimes lead to challenges like peak tailing on silica gel.[1][4]

  • Acid-Base Extraction: This method leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.[1][5]

  • Distillation: While 3-hydroxy-5-trifluoromethylpyridine is a solid at room temperature, vacuum distillation could be employed for purification, particularly if dealing with volatile impurities.[1][6]

Q2: What are the likely impurities in a sample of 3-hydroxy-5-trifluoromethylpyridine?

A2: Impurities can originate from the synthetic route. For trifluoromethylpyridines, these can include:

  • Unreacted starting materials and reagents. [7]

  • Regioisomers or diastereomers formed during synthesis.[7]

  • Residual metal catalysts if used in the synthesis.[7]

  • Byproducts from side reactions , such as those from fluoride displacement.[7]

  • Residual solvents used in the reaction or workup.[7]

Troubleshooting Guides

Recrystallization

Q: My 3-hydroxy-5-trifluoromethylpyridine oil will not crystallize. What should I do?

A: Inducing crystallization from an oil can be achieved through several methods:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[8]

  • Seeding: Introduce a small crystal of pure 3-hydroxy-5-trifluoromethylpyridine to the solution to act as a template for crystallization.

  • Solvent Adjustment: If you've used too much solvent, you can carefully evaporate some of it to create a supersaturated solution.[8]

  • Cooling: Ensure the solution is cooled slowly. If room temperature cooling is ineffective, try using an ice bath.[8][9]

Q: My recrystallized product is colored. How can I remove the color?

A: Colored impurities can often be removed by adding a small amount of decolorizing charcoal to the hot solution before filtration.[8] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.

Column Chromatography

Q: I am observing significant peak tailing during column chromatography on silica gel. What is the cause and how can I fix it?

A: Peak tailing for pyridine derivatives on silica gel is a common issue.[4] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the silica surface.[4]

Troubleshooting Strategies:

  • Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to the mobile phase.[1][4] The TEA will preferentially interact with the acidic silanol groups, minimizing their interaction with your compound.

  • Mobile Phase pH Adjustment: Adjusting the mobile phase to a more neutral or slightly basic pH can reduce tailing, but care must be taken as traditional silica gel is not stable at high pH.[4]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a polymer-based column, which are less acidic than silica gel.[4]

Q: I am experiencing low recovery of my compound after column chromatography. What are the possible reasons?

A: Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase. This can be mitigated by using the strategies mentioned for reducing peak tailing.

  • Degradation on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. A two-dimensional TLC test can help determine if your compound is stable on silica.[4]

  • Improper Elution: The mobile phase may not be polar enough to elute your compound effectively. A gradual increase in solvent polarity (gradient elution) can help.

Quantitative Data Summary for Chromatography

ParameterRecommended Value/RangePurpose
Triethylamine (TEA) in Eluent0.1 - 1% (v/v)To reduce peak tailing by masking acidic silanol groups.[1][4]
Mobile Phase pH~2.5-3.0 (for reverse phase)To protonate residual silanol groups and minimize interactions.[4]
Acid-Base Extraction

Q: How can I use acid-base extraction to purify 3-hydroxy-5-trifluoromethylpyridine?

A: Since 3-hydroxy-5-trifluoromethylpyridine has a basic pyridine nitrogen, you can use an acidic wash to separate it from non-basic impurities.[1]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyridine derivative will move to the aqueous layer.[5]

  • Separate the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to deprotonate the pyridine derivative, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • If the product precipitates, it can be collected by filtration. If it remains in solution, extract it with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

Experimental Workflows

Below are diagrams illustrating the logical flow of the purification processes.

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities present) A->B [Insoluble Impurities] C Add Decolorizing Charcoal (if colored) A->C [Colored Solution] D Slowly Cool Solution to Room Temperature A->D [Clear Solution] B->D C->B E Induce Crystallization (if necessary) D->E [No Crystals Form] F Cool in Ice Bath D->F [Crystals Form] E->F G Vacuum Filtration to Collect Crystals F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I

Caption: Workflow for the recrystallization of 3-hydroxy-5-trifluoromethylpyridine.

Chromatography_Troubleshooting Start Column Chromatography of 3-hydroxy-5-trifluoromethylpyridine Problem Observe Peak Tailing? Start->Problem Solution1 Add Triethylamine (TEA) to Mobile Phase Problem->Solution1 Yes Good_Peak Good Peak Shape Problem->Good_Peak No Solution2 Switch to a Less Acidic Stationary Phase (e.g., Alumina) Solution1->Solution2 [Still Tailing] Solution1->Good_Peak [Resolved] Solution2->Good_Peak

Caption: Troubleshooting peak tailing in column chromatography.

AcidBase_Extraction_Workflow Start Crude Product in Organic Solvent Extract Extract with Aqueous Acid (e.g., 1M HCl) Start->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (contains protonated product) Separate->Aqueous Organic Organic Layer (contains non-basic impurities) Separate->Organic Basify Basify Aqueous Layer (e.g., NaHCO₃, NaOH) Aqueous->Basify Isolate Isolate Product Basify->Isolate Filter Filtration (if precipitate forms) Isolate->Filter Extract_Back Extract with Organic Solvent Isolate->Extract_Back Pure_Product Pure Product Filter->Pure_Product Extract_Back->Pure_Product

Caption: Workflow for purification via acid-base extraction.

References

common side reactions in the synthesis of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylpyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the trifluoromethylation of pyridine is consistently low. What are the primary factors I should investigate?

A1: Low yields in pyridine trifluoromethylation can arise from several factors. A systematic investigation is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others need lower temperatures to minimize byproduct formation.[1]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider potential deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly influence the yield.[1]

  • Solvent Effects: The polarity and boiling point of the solvent can affect reaction rates and equilibria. It is advisable to screen various solvents to find the optimal one for your specific reaction.[1]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your reagents before commencing the synthesis.[1]

  • Product Volatility: Trifluoromethylated pyridines can be volatile. Significant loss of product can occur during solvent removal under reduced pressure. If you suspect this is an issue, consider modifying your workup procedure to minimize evaporation steps or use gentler conditions.[2]

Q2: I am observing a mixture of 2-, 3-, and 4-trifluoromethylpyridine regioisomers. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common issue, particularly with radical trifluoromethylation methods, which can generate a mixture of isomers.[3] Several strategies can be employed to enhance regioselectivity:

  • Substrate Activation:

    • N-Methylpyridinium Salts: Converting the starting pyridine to an N-methylpyridinium salt can activate the ring for nucleophilic trifluoromethylation, leading to excellent regioselectivity.[4]

    • Hydrosilylation: A hydrosilylation-based method has been developed for the selective trifluoromethylation of the C3 position of pyridines.[5][6]

  • Directing Groups: The use of directing groups on the pyridine ring can control the position of trifluoromethylation.[7]

  • Choice of Reagent and Method: The choice of trifluoromethylating agent and reaction conditions plays a crucial role. For instance, nucleophilic trifluoromethylation methods often provide better regioselectivity than radical methods.[5]

Q3: How can I minimize the formation of polychlorinated byproducts during the synthesis of trichloromethylpyridines from picolines?

A3: The formation of multi-chlorinated byproducts on the pyridine ring is a common side reaction in the vapor-phase chlorination of picolines.[5] To control the extent of chlorination, you can:

  • Control Molar Ratio: Carefully adjust the molar ratio of chlorine gas to the picoline substrate.[5]

  • Reaction Temperature: The reaction temperature can also influence the degree of chlorination.[5]

  • Acid Scavenger: The use of a water-insoluble carbonate, such as calcium carbonate, as an acid-binding agent can reduce the occurrence of disproportionation reactions of chlorine and minimize the formation of unwanted byproducts.[8]

Q4: I am concerned about the stability of my trifluoromethylpyridine product. Can the trifluoromethyl group hydrolyze?

A4: Yes, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group, particularly under alkaline (basic) conditions.[9] While the C-F bond is very strong, the electron-deficient nature of the pyridine ring can make the trifluoromethyl group susceptible to nucleophilic attack by hydroxide ions. The stability is pH-dependent, and the compound will be more stable under neutral or acidic conditions. If you are working with your product in solution, it is advisable to use buffered solutions and avoid high pH.[10]

Q5: What are some common side reactions associated with popular trifluoromethylating reagents like Togni's, Langlois', and Umemoto's reagents?

A5: Each of these reagents has its own set of potential side reactions:

  • Togni's Reagents: These hypervalent iodine reagents can generate trifluoromethyl radicals. In reactions with alkenes, this can sometimes lead to the formation of bis(trifluoromethylated) side products.[11] It is also important to note that Togni's reagent II has been reported to have explosive properties and should be handled with appropriate safety precautions.[12]

  • Langlois' Reagent (CF₃SO₂Na): This reagent also generates trifluoromethyl radicals under oxidative conditions. When used for the trifluoromethylation of aromatic compounds, it can lead to the formation of a mixture of regioisomers and bis-trifluoromethylated compounds, especially with electron-rich aromatics.[13]

  • Umemoto's Reagents: These are electrophilic trifluoromethylating agents. A potential side reaction is the thermolysis of the reagent, which can lead to the formation of the corresponding dibenzothiophene byproduct.[14]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation

Symptom: You obtain a mixture of 2-, 3-, and 4-trifluoromethylated pyridine isomers, confirmed by GC-MS or NMR.

Potential Cause Troubleshooting Step Expected Outcome
Radical Reaction Mechanism Radical trifluoromethylation often exhibits low regioselectivity with pyridine substrates.[3]Switch to a method with a different mechanism, such as nucleophilic or electrophilic trifluoromethylation.
Unactivated Pyridine Ring The pyridine ring is not sufficiently activated for selective functionalization.Employ a substrate activation strategy. For example, convert the pyridine to an N-oxide or a pyridinium salt to alter the electronic properties of the ring and direct the trifluoromethylation.[4]
Inappropriate Reagent/Catalyst The chosen reagent and/or catalyst system is not selective for the desired position.Consult the literature for regioselective methods. For C3-selectivity, consider a hydrosilylation approach.[6] For C2 or C4 selectivity, explore nucleophilic trifluoromethylation methods.[5]
Issue 2: Formation of Over-fluorinated or Incompletely Fluorinated Byproducts

Symptom: In the conversion of a trichloromethylpyridine to a trifluoromethylpyridine using HF, you observe significant amounts of -CCl₂F or -CClF₂ intermediates, or ring fluorination.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Fluorinating Agent or Reaction Time The reaction has not gone to completion, leaving partially fluorinated methyl groups.Increase the equivalents of HF or prolong the reaction time. Monitor the reaction progress by GC to determine the optimal reaction time.
Harsh Reaction Conditions High temperatures can sometimes lead to ring fluorination as a side reaction.[15]Optimize the reaction temperature. It may be possible to achieve complete trifluoromethylation of the methyl group at a lower temperature that does not promote ring fluorination.
Catalyst Issues The catalyst may not be sufficiently active or may be promoting side reactions.Ensure the catalyst is of high quality and anhydrous. Screen different Lewis acid catalysts if applicable.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Regioselectivity of Trifluoromethylation of 4-Acetylpyridine with Langlois' Reagent

EntrySolvent System (v/v)Yield of 2-CF₃ Isomer (%)Yield of 3-CF₃ Isomer (%)
1DCM:H₂O (2.5:1)1613
2DMSO:H₂O (2.5:1)1324

Data adapted from preliminary results on the effect of solvent on regioselectivity.[16] This data suggests that the solvent can influence the regioselectivity of the radical trifluoromethylation.

Table 2: Optimization of Copper-Catalyzed Trifluoromethylation of 4-Phenyl-1-Butene

EntryCopper CatalystAlkene:Reagent RatioYield of Monofluoromethylated Product (%)Yield of Bis(trifluoromethylated) Side Product (%)
1CuCl1:1.05->20%
2(MeCN)₄CuPF₆1.05:165~5%
3Cu(OTf)₂1.05:162~5%

Data synthesized from optimization studies.[11] Using an excess of the olefin substrate significantly suppresses the formation of the bis(trifluoromethylated) side product.

Experimental Protocols

Protocol 1: Regioselective C2-Trifluoromethylation of Pyridine via an N-Methylpyridinium Salt

This protocol is adapted from a reported method for regioselective direct C-H trifluoromethylation.[4]

  • Preparation of the N-Methylpyridinium Iodide Salt:

    • To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent, add methyl iodide (1.2 mmol).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the N-methylpyridinium iodide salt.

  • Trifluoromethylation:

    • In a sealed reaction vessel, combine the N-methylpyridinium iodide salt (0.5 mmol), silver carbonate (Ag₂CO₃, 1.0 mmol), and trifluoroacetic acid (TFA, 1.5 mmol).

    • Add N,N-dimethylformamide (DMF, 2.0 mL) as the solvent.

    • Seal the vessel and stir the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 2-trifluoromethylpyridine.

Protocol 2: Copper-Catalyzed Trifluoromethylation of a Halopyridine

This protocol is a general procedure adapted from the literature for the trifluoromethylation of iodo- and bromopyridines.[2][17]

  • Reaction Setup:

    • To an oven-dried reaction tube, add the halopyridine (1.0 mmol), a copper(I) catalyst (e.g., CuI or CuBr, 0.1 mmol), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol).

    • Add a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol) and a fluoride source (e.g., KF or CsF, 2.0 mmol).

    • Evacuate and backfill the reaction tube with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution:

    • Add a dry, degassed solvent such as DMF or NMP (3-5 mL).

    • Seal the tube and heat the reaction mixture to 80-120 °C.

    • Stir the reaction for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture to remove insoluble salts.

    • Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired trifluoromethylpyridine.

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity (Freshness, Loading) start->check_catalyst check_workup Investigate Product Loss During Workup/Purification start->check_workup optimize Systematically Optimize Conditions (DOE) check_conditions->optimize purify_reagents Purify/Source New Starting Materials check_reagents->purify_reagents replace_catalyst Use Fresh/Activated Catalyst check_catalyst->replace_catalyst modify_workup Modify Purification (e.g., gentler evaporation) check_workup->modify_workup success Yield Improved optimize->success fail Yield Still Low (Consult Further Literature) optimize->fail purify_reagents->success purify_reagents->fail replace_catalyst->success replace_catalyst->fail modify_workup->success modify_workup->fail G cluster_1 Choosing a Trifluoromethylation Method start Desired Regioisomer? c2_or_c4 C2 or C4 Position start->c2_or_c4 Yes c3 C3 Position start->c3 Yes no_selectivity_needed Mixture is Acceptable start->no_selectivity_needed No nucleophilic Use Nucleophilic Method (e.g., with Pyridinium Salt) c2_or_c4->nucleophilic hydrosilylation Use Hydrosilylation/ Electrophilic CF₃⁺ Method c3->hydrosilylation radical Use Radical Method (e.g., Langlois' Reagent) no_selectivity_needed->radical G cluster_2 Side Reaction: Bis-Trifluoromethylation alkene Alkene Substrate intermediate_radical Intermediate Radical alkene->intermediate_radical + CF₃• cf3_radical CF₃• Radical product Monofluoromethylated Product intermediate_radical->product [H] abstraction side_product Bis-Trifluoromethylated Side Product intermediate_radical->side_product + CF₃•

References

Technical Support Center: Optimization of Reaction Conditions for Pyyridinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridinol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyridinol synthesis is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in pyridinol synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. Optimization of these factors is often necessary for different substrates.[1] Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize the formation of byproducts.[1]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering.[1] Ensure the catalyst is fresh or has been properly activated. The choice of catalyst can also significantly impact the yield.[1]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of side products and lower yields. Always ensure the purity of your reagents before initiating the synthesis.[1]

Q2: I am observing the formation of significant side products in my reaction mixture. What are the common causes and how can I mitigate them?

A2: Side product formation is a common challenge that can be influenced by the specific synthetic route and reaction conditions.[2]

  • Competing Reaction Pathways: In many pyridine syntheses, such as the Hantzsch synthesis, several competing reaction pathways can lead to a mixture of products.[3] To enhance selectivity, consider optimizing the reaction temperature, as it can influence the rates of competing reactions.[3] Changing the order of reagent addition can also be beneficial; for instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[3]

  • Self-Condensation: In reactions like the Kröhnke synthesis, self-condensation of the α,β-unsaturated carbonyl compound can occur, particularly at elevated temperatures. This can be minimized by the controlled addition of reagents and by optimizing the reaction temperature.[4]

  • Incomplete Oxidation: For syntheses that produce a dihydropyridine intermediate, such as the Hantzsch synthesis, incomplete oxidation to the final pyridine product is a common cause of low yield and product mixture.[5] Ensure your oxidizing agent is effective and used in the correct stoichiometry.[5]

Q3: How can I improve the regioselectivity of my pyridinol synthesis?

A3: Controlling regioselectivity is crucial for obtaining the desired isomer. The following strategies can be employed:

  • Influence of Substituents: The presence of substituents on the pyridine ring can direct nucleophilic additions to specific positions. For example, groups at the 4-position generally direct addition to the 2-position.[6]

  • Choice of Reagents: The hard/soft acid/base (HSAB) principle can be used to rationalize the regioselectivity of nucleophilic additions. Softer organometallics, like organocuprates, tend to add to the 4-position, whereas harder nucleophiles add at the 2-position.[6]

  • Use of Blocking Groups: Introducing a temporary, bulky group can block certain reactive sites, thereby controlling the regioselectivity of the addition. This blocking group can be removed in a subsequent step.[6]

Q4: My catalyst appears to be deactivating over time. What are the potential causes and how can I address this?

A4: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in the starting materials or solvents, such as sulfur or nitrogen-containing compounds, can act as poisons by strongly binding to the catalyst's active sites.[7] Purifying all reactants and solvents before use is crucial.[7]

  • Sintering: High reaction temperatures can cause catalyst particles to agglomerate, which reduces the active surface area.[8]

  • Leaching: The active components of the catalyst can dissolve into the reaction medium, leading to a loss of active sites.[7]

Troubleshooting Guides

Issue 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in pyridinol synthesis.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Reaction Conditions Temperature: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[4] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product decomposition from prolonged reaction times.[4]
Impure Starting Materials Verify the purity of all reagents (e.g., via NMR or GC-MS) before use. If necessary, purify starting materials by recrystallization or chromatography.[9][10]
Inefficient Catalyst Catalyst Choice: Consider screening different catalysts. For instance, in the Hantzsch synthesis, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly improve yields.[3][5] Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.
Poor Oxidation of Dihydropyridine Intermediate Ensure the use of an appropriate and efficient oxidizing agent in the correct stoichiometric amount. Milder oxidizing agents may be considered to avoid side reactions.[3][5]
Issue 2: Formation of Side Products

This guide addresses the common issue of side product formation and offers strategies for minimization.

Potential Cause Troubleshooting Steps & Recommendations
Incorrect Order of Reagent Addition In multicomponent reactions, a stepwise addition of reagents can prevent the formation of side products. For example, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[3]
Suboptimal Temperature Optimize the reaction temperature. A lower or higher temperature might favor the desired reaction pathway over competing side reactions.[3]
Self-Condensation of Reagents Add reagents in a controlled manner (e.g., dropwise) and optimize the reaction temperature to minimize self-condensation, especially at elevated temperatures.[4]
Unwanted Isomer Formation The choice of catalyst and solvent can significantly influence regioselectivity.[9] Consult the literature for conditions known to favor the desired regioisomer for your specific reaction type.

Experimental Protocols

General Protocol for Hantzsch Pyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[5]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalyst if required (e.g., a few drops of acetic acid).

  • Reaction: Stir the mixture at a specified temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Oxidation: After the formation of the dihydropyridine intermediate is complete, add an oxidizing agent (e.g., nitric acid, iodine) to aromatize the ring.

  • Workup: After the reaction is complete, cool the mixture and pour it into ice water. Collect the precipitate by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

General Protocol for Kröhnke Pyridine Synthesis

This protocol provides a general methodology for the Kröhnke synthesis.[4][10]

  • Reaction Setup: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid, 10 mL), add ammonium acetate (10.0 mmol).[4]

  • Reaction: Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.[4]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a base (e.g., sodium carbonate solution) until a precipitate is formed.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent.[4]

Visualizations

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Solvent) reagent_check->condition_check Reagents OK solution Yield Improved reagent_check->solution Impure Reagents/ Incorrect Stoichiometry (Purify/Re-weigh) catalyst_check Evaluate Catalyst Performance condition_check->catalyst_check Conditions OK condition_check->solution Suboptimal Conditions (Optimize) side_reactions Investigate Side Reactions catalyst_check->side_reactions Catalyst OK catalyst_check->solution Inactive/Inappropriate Catalyst (Replace/Screen) workup_check Analyze Workup & Purification side_reactions->workup_check Side Reactions Minimized side_reactions->solution Competing Reactions Dominant (Modify Conditions) workup_check->solution Procedure Optimized workup_check->solution Product Loss (Optimize Procedure) Hantzsch_Mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Enamine Formation cluster_3 Step 3 & 4: Michael Addition & Cyclization cluster_4 Step 5: Aromatization aldehyde Aldehyde knoevenagel α,β-Unsaturated Carbonyl aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel dihydropyridine 1,4-Dihydropyridine knoevenagel->dihydropyridine Michael Addition ketoester2 β-Ketoester (1 eq.) enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia ammonia->enamine enamine->dihydropyridine pyridine Pyridinol Product dihydropyridine->pyridine Oxidation

References

troubleshooting guide for the synthesis of Lp-PLA2 inhibitor precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor precursors.

Frequently Asked Questions (FAQs)

Q1: What are the core structural motifs commonly found in Lp-PLA2 inhibitors?

A1: Many potent Lp-PLA2 inhibitors, such as darapladib and rilapladib, are comprised of a central heterocyclic scaffold, often a pyrimidine derivative.[1][2] These are typically flanked by two main side chains. One side chain often contains a trifluoromethylphenyl group, crucial for binding affinity, while the other is a more flexible chain, sometimes containing an amide linkage, which contributes to the overall physicochemical properties of the molecule.[3][4]

Q2: What are the key intermediates in the synthesis of Darapladib?

A2: The synthesis of darapladib is conceptually divided into the preparation of two key intermediates which are then coupled together.[3] These are:

  • Intermediate 1: {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH- cyclopenta[d]pyrimidin-l-yl}acetic acid.

  • Intermediate 2: N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-l,2-diamine.

Q3: What are common coupling agents used in the final step of darapladib synthesis?

A3: The final step in the synthesis of darapladib involves an amide coupling reaction between the carboxylic acid of Intermediate 1 and the primary amine of Intermediate 2. Common coupling agents employed for this transformation include 1-hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent like dichloromethane.[3]

Troubleshooting Guide

Low Yield in the Synthesis of the Pyrimidine Core

Q: I am experiencing low yields during the formation of the tricyclic pyrimidone core. What are the potential causes and solutions?

A: Low yields in the formation of the pyrimidine core can stem from several factors. Below is a table outlining potential issues and recommended actions.

Potential Cause Recommended Action
Incomplete cyclization reactionEnsure anhydrous reaction conditions. Optimize reaction temperature and time. Consider using a stronger base or a different solvent system.
Side reactions of the starting materialsPurify all starting materials before use. Add reagents slowly to control the reaction rate and minimize side product formation.
Difficult purificationUtilize column chromatography with a carefully selected solvent gradient. Consider recrystallization to obtain a purer product.
Issues with Palladium-Catalyzed Cross-Coupling Reactions

Q: My Suzuki or Buchwald-Hartwig coupling reaction to introduce the trifluoromethylphenyl moiety is sluggish or failing. How can I troubleshoot this?

A: Palladium-catalyzed cross-coupling reactions are sensitive to various parameters. The following table provides guidance on troubleshooting these reactions.

Potential Cause Recommended Action
Inactive catalystEnsure the use of a high-purity palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.[5]
Poorly soluble reagentsUse a co-solvent system to improve the solubility of your starting materials. Increase the reaction temperature to enhance solubility and reaction rate.
Inappropriate baseThe choice of base is critical. Screen different bases such as carbonates (e.g., Cs2CO3, K2CO3) or phosphates (e.g., K3PO4). The base should be finely powdered to maximize surface area.[5]
Ligand decompositionSome phosphine-based ligands can be sensitive to air and temperature. Store ligands under an inert atmosphere and in a refrigerator.
Challenges in the Synthesis of Trifluoromethyl Ketone Intermediates

Q: I am having difficulty in the synthesis of a trifluoromethyl ketone precursor. What are some common issues?

A: The synthesis of trifluoromethyl ketones can be challenging. Here are some common problems and their potential solutions.

Potential Cause Recommended Action
Inefficient trifluoromethylationThe choice of trifluoromethylating agent is crucial. (Trifluoromethyl)trimethylsilane (TMSCF3) with a fluoride source is a common and effective reagent.[6] Ensure the reaction is performed under strictly anhydrous conditions.
Side reactions of the carbonyl groupProtect other reactive functional groups in the molecule before attempting the trifluoromethylation. Use milder reaction conditions to minimize side product formation.
Purification difficultiesTrifluoromethyl ketones can sometimes be volatile. Use care during solvent removal. Purification by column chromatography on silica gel is usually effective.

Experimental Protocols

Representative Synthesis of a Tricyclic Pyrimidone Core

This protocol outlines a generalized approach for the synthesis of a tricyclic pyrimidone core, a common scaffold in Lp-PLA2 inhibitors.[4]

  • Core Formation: Condense a substituted aminopyrimidine with a suitable cyclic ketone in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene with azeotropic removal of water.

  • Halogenation: Introduce a halogen (e.g., bromine or chlorine) at a specific position on the aromatic ring to facilitate subsequent cross-coupling reactions. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Purification: Purify the resulting halogenated tricyclic pyrimidone core using column chromatography on silica gel.

General Procedure for Amide Coupling

This protocol describes a general method for the final amide bond formation.[3]

  • Dissolution: Dissolve the carboxylic acid intermediate (e.g., Intermediate 1 of darapladib) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Activation: Add the coupling agents (e.g., EDC and HOBt) to the solution and stir for a few minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the amine intermediate (e.g., Intermediate 2 of darapladib) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate it, and purify the final product by column chromatography or recrystallization.

Visualizations

G cluster_synthesis Conceptual Synthetic Workflow for Darapladib Thiouracil Thiouracil Derivative Substitution1 Substitution Thiouracil->Substitution1 AlkylatingAgent1 Alkylating Agent AlkylatingAgent1->Substitution1 Intermediate_A Intermediate A Substitution1->Intermediate_A Hydrolysis Hydrolysis Intermediate_A->Hydrolysis Intermediate1 Intermediate 1 {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-... -tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetic acid Hydrolysis->Intermediate1 FinalCoupling Final Amide Coupling (EDC, HOBt) Intermediate1->FinalCoupling Biphenyl Biphenyl Derivative ReductiveAmination Reductive Amination Biphenyl->ReductiveAmination Amine Amine Amine->ReductiveAmination Intermediate2 Intermediate 2 N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]... -methyl}ethane-l,2-diamine ReductiveAmination->Intermediate2 Intermediate2->FinalCoupling Darapladib Darapladib FinalCoupling->Darapladib

Caption: A conceptual workflow for the synthesis of Darapladib.

G cluster_troubleshooting Troubleshooting Low Yield in Cross-Coupling Reactions LowYield Low Yield or No Reaction CheckCatalyst Is the catalyst active? LowYield->CheckCatalyst CheckReagents Are reagents pure and soluble? CheckCatalyst->CheckReagents Yes SolutionCatalyst Use pre-catalyst. Degas solvents thoroughly. CheckCatalyst->SolutionCatalyst No CheckBase Is the base appropriate? CheckReagents->CheckBase Yes SolutionReagents Purify starting materials. Use a co-solvent. CheckReagents->SolutionReagents No SolutionBase Screen different bases (e.g., carbonates, phosphates). CheckBase->SolutionBase No SuccessfulReaction Successful Reaction CheckBase->SuccessfulReaction Yes SolutionCatalyst->SuccessfulReaction SolutionReagents->SuccessfulReaction SolutionBase->SuccessfulReaction

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Overcoming Regioselectivity in Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am performing a direct trifluoromethylation on a substituted pyridine and getting a mixture of regioisomers. How can I improve the selectivity?

A1: Direct C-H trifluoromethylation, especially radical-mediated pathways, can often lead to mixtures of isomers. The regioselectivity is highly dependent on the electronic and steric nature of your substrate and the chosen method. To improve selectivity, consider the following:

  • Switch to a regioselective method: Instead of a non-selective radical reaction, employ a method designed for specific C-H functionalization.

  • For C2-selectivity: The most reliable method is the N-activation strategy. By forming an N-methylpyridinium salt, the C2 and C6 positions become highly activated towards nucleophilic attack. Subsequent reaction with a trifluoromethyl source like trifluoroacetic acid (TFA) in the presence of a silver salt provides excellent C2-selectivity.[1]

  • For C3-selectivity: This is often the most challenging position to functionalize directly. A highly effective method involves the nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent like a Togni reagent.[2][3][4]

  • For C4-selectivity: While less common for direct C-H functionalization, exploring photoredox catalysis with specific photocatalysts and conditions may favor C4 functionalization depending on the substrate. However, a more reliable approach for C4-isomers is often to start from a pre-functionalized pyridine.

Q2: What is the best general approach to synthesize a specific isomer of trifluoromethylpyridine with high purity?

A2: The optimal approach depends on the desired isomer and the availability of starting materials.

  • From Halopyridines (Cross-Coupling): If the corresponding chloropyridine, bromopyridine, or iodopyridine is commercially available, a copper-catalyzed cross-coupling reaction is a robust and highly regioselective method. This approach allows for the direct installation of a CF3 group at the position of the halogen.

  • Pyridine Ring Construction: For complex or highly substituted trifluoromethylpyridines, constructing the ring from a trifluoromethyl-containing building block offers complete control over the substitution pattern. A notable example is the cobalt-catalyzed [2+2+2] cycloaddition of a trifluoromethylated diyne with a nitrile.[5]

  • Directed C-H Functionalization: If you need to perform a late-stage functionalization on a complex pyridine-containing molecule, the regioselective C-H functionalization methods mentioned in Q1 (N-activation for C2, hydrosilylation for C3) are excellent choices.

Q3: I am attempting a copper-catalyzed trifluoromethylation of a halopyridine, but the reaction is sluggish or gives a low yield. What should I check?

A3: Low yields in copper-catalyzed trifluoromethylation can stem from several factors:

  • Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu(OTf)2) and ligand (e.g., 1,10-phenanthroline) is critical.[6][7] Ensure the catalyst and ligand are pure and handled under appropriate inert conditions if necessary. The ligand can significantly influence the reaction's efficiency and even its regioselectivity in some cases.[8][9]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or DMSO are typically used. Ensure your solvent is dry, as water can interfere with the reaction.

  • Trifluoromethyl Source: The reactivity of the CF3 source is important. Common sources for copper catalysis include TMSCF3 (Ruppert-Prakash reagent) and trifluoroacetic acid derivatives. Ensure the reagent is of high quality.

  • Temperature: These reactions often require elevated temperatures (60-120 °C). Ensure your reaction is reaching and maintaining the target temperature.

  • Substrate Reactivity: The nature of the halogen is crucial. The reactivity generally follows the order I > Br > Cl. If you are using a chloropyridine, you may need harsher conditions (higher temperature, longer reaction time, or a more active catalyst system) compared to an iodopyridine.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of 2-, 3-, and 4-isomers obtained Use of a non-selective radical trifluoromethylation method (e.g., using Langlois reagent without a directing strategy).1. For C2-selectivity: Switch to the N-activation strategy. Convert the pyridine to its N-methylpyridinium salt before trifluoromethylation.[1]2. For C3-selectivity: Employ the hydrosilylation/electrophilic trifluoromethylation protocol.[2][4]3. For specific isomers: Consider building the ring from scratch using a method like the cobalt-catalyzed [2+2+2] cycloaddition.[5]
Reaction favors C2/C4, but C3 is desired The electronic nature of the pyridine ring favors nucleophilic attack at the C2 and C4 positions.Use a method that alters the reactivity of the pyridine ring, such as the hydrosilylation approach, which generates an enamine-like intermediate that reacts with electrophilic CF3+ reagents at the C3 position.[2][4]
Issue 2: Low Yield in Regioselective Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low yield in C2-selective N-activation method 1. Incomplete formation of the N-methylpyridinium salt.2. Suboptimal reaction conditions for the trifluoromethylation step.1. Ensure complete methylation of the pyridine nitrogen using an excess of methyl iodide. Isolate and purify the salt before the next step.2. Optimize the silver salt (e.g., Ag2CO3), solvent (DMF is often effective), and temperature.[1]
Low yield in C3-selective hydrosilylation method 1. Inefficient hydrosilylation of the pyridine ring.2. Decomposition of the sensitive enamine intermediate.3. Ineffective electrophilic trifluoromethylating agent.1. Ensure the use of an effective catalyst (e.g., tris(pentafluorophenyl)borane) and optimize the silane and reaction conditions (temperature and time).[2]2. Perform the subsequent trifluoromethylation at low temperatures (e.g., 0 °C to -20 °C) to prevent decomposition.[4]3. Use a highly reactive electrophilic agent like Togni's reagent. Be aware that some electrophilic reagents like Umemoto's might be less soluble or reactive under these conditions.[4]
Low yield in Cobalt-catalyzed [2+2+2] cycloaddition 1. Catalyst deactivation.2. Suboptimal ratio of reactants.3. Incorrect solvent or temperature.1. Use an air-stable precatalyst and ensure proper in-situ reduction to the active Co(I) species.[10]2. Optimize the ratio of diyne to nitrile; an excess of the diyne is often required.[5]3. Screen solvents (DCE is often effective) and optimize the temperature (typically 80-100 °C). Higher temperatures can lead to catalyst decomposition.[10][11]

Data Summary

The following tables summarize typical yields and regioselectivity for various trifluoromethylpyridine synthesis methods.

Table 1: Direct C-H Trifluoromethylation of Pyridine Derivatives

MethodPositionReagentsSubstrateYield (%)Regioselectivity
N-ActivationC21. MeI2. TFA, Ag2CO3, DMF4-Phenylpyridine75%>99% C2
N-ActivationC21. MeI2. TFA, Ag2CO3, DMF4-(p-tolyl)pyridine82%>99% C2
HydrosilylationC31. H2SiMePh, B(C6F5)32. Togni Reagent IQuinoline76%>99% C3
HydrosilylationC31. H2SiMePh, B(C6F5)32. Togni Reagent I6-Bromoquinoline81%>99% C3
RadicalMixtureCF3SO2Na (Langlois), TBHPPyridineLowMixture of 2-, 3-, 4-isomers

Table 2: Copper-Catalyzed Trifluoromethylation of Halopyridines

PositionSubstrateCF3 SourceCatalyst/LigandYield (%)Reference
C22-Iodo-4-methoxypyridineTMSCF3CuI/phenanthroline49%[6][12]
C33-Iodo-4-isopropoxypyridineTMSCF3CuI/phenanthroline50%[6][12]
C44-Iodo-2-methoxypyridineTMSCF3CuI/phenanthroline54%[6][12]
C44-Iodo-3-methoxypyridineTMSCF3CuI/phenanthroline88%[6][12]

Table 3: Cobalt-Catalyzed [2+2+2] Cycloaddition

ProductNitrileDiyneYield (%)Regioselectivity
2-CF3-4-Ph-6-Me-PyridineAcetonitrile1-phenyl-4-(trifluoromethyl)buta-1,3-diyne65%>98%
2-CF3-4-(p-Br-Ph)-Pyridinep-BromobenzonitrileTrifluoromethylated diyne82%>98%
2-CF3-4-(p-MeO-Ph)-Pyridinep-AnisonitrileTrifluoromethylated diyne91%>98%

(Yields and selectivities are based on reported examples and may vary with specific substrates and conditions.)

Experimental Protocols

Protocol 1: C2-Selective Trifluoromethylation via N-Activation

This two-step protocol is based on the method developed by Li and coworkers.[1]

Step 1: Synthesis of N-methylpyridinium iodide

  • In a sealed tube, dissolve the desired pyridine (1.0 equiv) in acetonitrile.

  • Add methyl iodide (1.5 equiv).

  • Seal the tube and heat the mixture at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature. The pyridinium salt will typically precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: C2-Trifluoromethylation

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-methylpyridinium iodide salt (1.0 equiv), and silver(I) carbonate (Ag2CO3, 2.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Add trifluoroacetic acid (TFA, 3.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble silver salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C3-Selective Trifluoromethylation via Hydrosilylation

This protocol is based on the method developed by Kuninobu and colleagues.[2][4]

  • In an oven-dried glovebox, add the pyridine or quinoline substrate (1.0 equiv) and tris(pentafluorophenyl)borane (B(C6F5)3, 5 mol%) to a vial.

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Add methylphenylsilane (1.5 equiv) and stir the mixture at 65 °C for 7 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Togni Reagent I (1.2 equiv) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) to the mixture and stir for an additional 1 hour at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Regioselective Synthesis via Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol provides access to α-trifluoromethylpyridines and is based on the work of Hiyama and coworkers.[5]

  • In an inert atmosphere glovebox, add the nitrile (1.0 equiv), the trifluoromethylated diyne (1.5 equiv), zinc dust (10 mol%), zinc bromide (10 mol%), and CoCl2(phen) (3 mol%) to a two-necked round-bottomed flask equipped with a magnetic stir bar.

  • Add anhydrous dichloroethane (DCE).

  • Seal the flask and stir the resulting mixture at 80 °C for 3 hours.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the residue directly by flash column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.

Visual Guides

Decision Workflow for Regioselective Trifluoromethylpyridine Synthesis

G cluster_c2 cluster_c3 cluster_c4 start What is your desired regioisomer? c2 2-Trifluoromethylpyridine start->c2 c3 3-Trifluoromethylpyridine start->c3 c4 4-Trifluoromethylpyridine start->c4 c2_q Is the pyridine core already part of a complex molecule? c2->c2_q c3_q Is the pyridine core already part of a complex molecule? c3->c3_q c4_method1 Use Cu-catalyzed cross-coupling of 4-halopyridine (Most reliable) c4->c4_method1 c4_method2 Use Ring Construction (e.g., from CF3-pyrones) c4->c4_method2 c2_method1 Use N-Activation Strategy (Direct C-H Functionalization) c2_q->c2_method1 Yes (Late-stage) c2_method2 Use Cu-catalyzed cross-coupling of 2-halopyridine c2_q->c2_method2 No (2-halopyridine available) c2_method3 Use Ring Construction (e.g., Co-catalyzed cycloaddition) c2_q->c2_method3 No (building blocks available) c3_method1 Use Hydrosilylation Strategy (Direct C-H Functionalization) c3_q->c3_method1 Yes (Late-stage) c3_method2 Use Cu-catalyzed cross-coupling of 3-halopyridine c3_q->c3_method2 No (3-halopyridine available)

Caption: Decision tree for selecting a synthetic strategy.

Regioselectivity Pathways in Direct C-H Trifluoromethylation

G cluster_pyridine Pyridine Substrate cluster_methods Activation Method cluster_intermediates Reactive Intermediate cluster_products Major Product Py Pyridine N_Activation N-Activation (e.g., MeI) Py->N_Activation Hydrosilylation Hydrosilylation (e.g., HSiR3, Borane cat.) Py->Hydrosilylation Radical Radical Conditions (e.g., Langlois Reagent) Py->Radical Pyridinium N-Methylpyridinium Salt (Electrophilic at C2/C4) N_Activation->Pyridinium activates C2 Enamine N-Silyl Enamine (Nucleophilic at C3) Hydrosilylation->Enamine activates C3 Radical_Attack Direct Radical Attack (Poorly selective) Radical->Radical_Attack C2_Product 2-CF3-Pyridine Pyridinium->C2_Product Nucleophilic CF3- C3_Product 3-CF3-Pyridine Enamine->C3_Product Electrophilic CF3+ Mixture Mixture of Isomers Radical_Attack->Mixture

Caption: Influence of activation method on regioselectivity.

References

stability issues of 5-(trifluoromethyl)pyridin-3-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, away from light and strong oxidizing agents.[1] It is typically supplied as a solid and should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen.[1] For long-term storage, refrigeration (2-8 °C) is recommended.[1]

Q2: Is this compound prone to degradation under acidic or basic conditions?

A2: While specific degradation studies are not extensively documented in publicly available literature, the chemical structure suggests potential sensitivities. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the hydroxyl group compared to unsubstituted pyridin-3-ol.

  • Acidic Conditions: Strong acidic conditions could lead to protonation of the pyridine nitrogen, further activating the ring towards certain reactions, though generally, electrophilic substitution on the pyridine ring is difficult.[2]

  • Basic Conditions: Strong bases will deprotonate the hydroxyl group to form a pyridinolate anion. This anion is a more potent nucleophile but may be susceptible to oxidation or other side reactions, especially at elevated temperatures. The electron-withdrawing trifluoromethyl group can also make the pyridine ring more susceptible to nucleophilic aromatic substitution under harsh basic conditions.

Q3: Can this compound undergo self-polymerization or decomposition upon heating?

A3: There is no specific evidence to suggest that this compound is prone to self-polymerization under normal laboratory conditions. However, like many organic molecules, prolonged heating at high temperatures may lead to decomposition. The predicted boiling point is high (301.2 ± 37.0 °C), suggesting good thermal stability under typical reaction conditions (e.g., up to 100-150 °C) for moderate reaction times.[1]

Troubleshooting Guides

Issue 1: Low Yield in Etherification Reactions (e.g., Williamson Ether Synthesis)
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting material 1. Insufficiently strong base: The hydroxyl group is acidic due to the trifluoromethyl group, but a sufficiently strong base is still required for complete deprotonation. 2. Poor nucleophilicity of the pyridinolate: The electron-withdrawing trifluoromethyl group can reduce the nucleophilicity of the resulting anion. 3. Steric hindrance: The electrophile may be too sterically hindered.1. Base Selection: Switch to a stronger base such as NaH or KHMDS instead of carbonate bases (e.g., K₂CO₃, Cs₂CO₃). 2. Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the anion. 3. Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition by TLC. 4. Alternative Electrophiles: If possible, use a more reactive electrophile (e.g., alkyl iodide instead of chloride).
Formation of multiple unidentified byproducts 1. Decomposition at high temperatures: The reaction temperature may be too high, leading to degradation. 2. Side reactions of the electrophile: The electrophile may be unstable under the reaction conditions. 3. Ring modification: Under very harsh basic conditions, nucleophilic aromatic substitution on the pyridine ring might occur, though this is less likely at the 3-position.1. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to minimize byproduct formation. 3. Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous.
Issue 2: Complications in Mitsunobu Reactions
Symptom Potential Cause Troubleshooting Steps
Low yield of the desired product 1. Acidity of the nucleophile: The pKa of this compound is crucial. The Mitsunobu reaction works best with acidic nucleophiles.[3] While the CF₃ group increases acidity, it might still not be optimal for all reaction partners. 2. Formation of side products: The azodicarboxylate can sometimes react as a nucleophile.[3]1. Reagent Order of Addition: Add the DEAD or DIAD slowly to the cooled solution of the alcohol, triphenylphosphine, and the nucleophilic partner.[3] 2. Solvent: Use anhydrous THF or toluene. 3. Alternative Reagents: Consider using modified Mitsunobu reagents that can reduce the formation of hard-to-remove byproducts.[4]
Difficult purification 1. Formation of triphenylphosphine oxide and the reduced azodicarboxylate byproduct. 1. Purification Strategy: These byproducts can often be removed by column chromatography. In some cases, precipitation of triphenylphosphine oxide from a nonpolar solvent can be effective. 2. Polymer-supported Reagents: Consider using polymer-supported triphenylphosphine to simplify purification.
Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination of a derived halide/triflate)

While this compound itself is not directly used in Buchwald-Hartwig amination as a coupling partner, its derived triflate or halide would be. Stability issues can arise in the preparation or use of these derivatives.

Symptom Potential Cause Troubleshooting Steps
Decomposition of the aryl triflate/halide starting material 1. Instability in the presence of base: The electron-deficient pyridine ring can be susceptible to nucleophilic attack by the base, especially at elevated temperatures.1. Base Selection: Use a weaker, non-nucleophilic base if possible (e.g., Cs₂CO₃ instead of t-BuONa). 2. Temperature Control: Keep the reaction temperature as low as possible. 3. Ligand Choice: Select a ligand that promotes rapid oxidative addition and reductive elimination, thus shortening the reaction time.[5]
Low yield of the aminated product 1. Poor oxidative addition: The C-X bond may be difficult to activate. 2. Competitive binding to palladium: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.1. Ligand Screening: Screen a variety of phosphine ligands (e.g., bidentate ligands like BINAP or DPEPhos) to find one that is effective for this specific substrate.[5] 2. Catalyst Loading: A higher catalyst loading may be necessary.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for the alkylation of the hydroxyl group of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 50 °C) may be required depending on the reactivity of the alkyl halide.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Mitsunobu Reaction

This protocol provides a general method for the conversion of the hydroxyl group with inversion of stereochemistry (if applicable) using a suitable nucleophile.

Materials:

  • This compound (if used as the alcohol component) or another alcohol

  • Nucleophile (e.g., a carboxylic acid, phthalimide)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 equivalent), the nucleophile (1.2 equivalents), and PPh₃ (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF dropwise over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

  • Alternatively, for workup, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Then purify by column chromatography.

Visualizations

experimental_workflow_etherification start Start reagents 1. Dissolve NaH in DMF 2. Add this compound 3. Add Alkyl Halide start->reagents reaction Stir at RT (or heat) Monitor by TLC/LC-MS reagents->reaction quench Quench with sat. NH4Cl (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Product purification->product

Figure 1. Experimental workflow for a typical O-alkylation reaction.

potential_degradation_pathway start_material This compound pyridinolate Pyridinolate Anion start_material->pyridinolate Deprotonation decomposition Thermal Decomposition (Uncharacterized Products) start_material->decomposition Heat strong_base Strong Base (e.g., NaH, LDA) high_temp High Temperature oxidant Oxidizing Agent nucleophilic_attack Nucleophilic Aromatic Substitution (Hypothetical) pyridinolate->nucleophilic_attack Harsh Conditions oxidation Oxidation Products pyridinolate->oxidation O2, Heat

References

Technical Support Center: Efficient Synthesis of Trifluoromethylated Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of trifluoromethylated pyridinols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during catalytic trifluoromethylation experiments.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.

Catalyst & Reaction Efficiency

Question 1: I am observing low to no conversion of my starting pyridinol. What are the potential causes and how can I improve the yield?

Answer: Low or no conversion is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshoot this problem:

  • Catalyst Activity:

    • Moisture Sensitivity: Many catalysts and initiators, especially fluoride-based ones like TBAF or CsF, are highly sensitive to moisture. Ensure you are using a truly anhydrous fluoride source and that all glassware is oven or flame-dried. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[1]

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts are typical, optimization may be required for your specific substrate.[1]

    • Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by side reactions with the product.[1]

  • Reagent Quality:

    • The purity of your trifluoromethylating agent (e.g., TMSCF₃, Togni's reagent) can vary between batches. If you suspect reagent degradation, try using a new batch from a reputable supplier.[1]

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical and can significantly impact reaction rates and yields. For example, while THF is a common solvent, reactions can sometimes be sluggish. In such cases, switching to a more polar aprotic solvent like DMF might accelerate the reaction.[1]

    • Temperature: The reaction temperature may not be optimal. Some reactions require higher temperatures to overcome the activation energy, while others may need lower temperatures to prevent catalyst decomposition or side reactions.[2] A systematic temperature screening is advisable.

Question 2: My reaction is producing a significant amount of side products. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a frequent challenge. Here are some common side reactions and strategies to mitigate them:

  • Silyl Enol Ether Formation: When using enolizable ketones as substrates with a basic initiator, the generated trifluoromethyl anion (CF₃⁻) can act as a base, deprotonating the α-carbon and leading to the formation of a silyl enol ether byproduct.[1]

    • Solution: Consider using a less basic initiator or optimizing the reaction temperature to favor the trifluoromethylation pathway.

  • Fluoroform (CF₃H) Evolution: The formation of fluoroform gas indicates the protonation of the trifluoromethyl anion. This can be caused by traces of water in the reaction or by the deprotonation of acidic functional groups on your substrate.[3]

    • Solution: Ensure strictly anhydrous conditions by thoroughly drying all solvents and reagents. If your substrate has acidic protons (e.g., -OH, -NH), consider protecting these groups before the trifluoromethylation step.[3]

  • Over-chlorination/Fluorination: In vapor-phase reactions, the formation of multi-halogenated byproducts can occur.[4]

    • Solution: The molar ratio of the halogenating agent and the reaction temperature can be adjusted to control the degree of halogenation. Unwanted byproducts can sometimes be converted back to the starting material through catalytic hydrogenolysis.[4]

Regioselectivity

Question 3: I am struggling with controlling the regioselectivity of the trifluoromethylation on the pyridine ring. How can I achieve better control?

Answer: Achieving high regioselectivity in the trifluoromethylation of pyridines is a significant challenge due to the electronic nature of the ring. Here are some strategies:

  • Catalyst and Directing Group Selection:

    • 3-Position Selectivity: For selective trifluoromethylation at the C3 position, a method involving hydrosilylation to activate the pyridine ring followed by reaction with an electrophilic CF₃ source like Togni's reagent has been developed. This approach has shown high regioselectivity for a variety of quinoline and pyridine derivatives.[5]

    • Ortho-Trifluoromethylation: An N-methylpyridine quaternary ammonium activation strategy has been shown to be highly efficient for regioselective direct C-H trifluoromethylation. This method often directs the trifluoromethyl group to the ortho position.[6]

  • Reaction Mechanism Consideration:

    • Radical vs. Nucleophilic/Electrophilic Pathways: The regioselectivity is highly dependent on the reaction mechanism. Radical trifluoromethylation often leads to a mixture of isomers due to the high reactivity of the CF₃ radical.[5] In contrast, nucleophilic or electrophilic trifluoromethylation pathways can offer better control. Understanding the dominant mechanism of your chosen catalytic system is crucial for predicting and controlling the regioselectivity.

Quantitative Data Summary

The following tables summarize quantitative data on the efficiency of different catalytic systems for the synthesis of trifluoromethylated pyridines.

Table 1: Comparison of Catalysts for 3-Position-Selective Trifluoromethylation of Quinolines

EntrySubstrate (Quinoline Derivative)Catalyst SystemTrifluoromethylating ReagentSolventYield (%)Reference
1QuinolineB(C₆F₅)₃ / MePhSiH₂Togni Reagent I1,2-DCE76[7]
26-BromoquinolineB(C₆F₅)₃ / MePhSiH₂Togni Reagent I1,2-DCE75[7]
34-PhenoxyquinolineB(C₆F₅)₃ / MePhSiH₂Togni Reagent I1,2-DCE61[7]
42-PhenylquinolineB(C₆F₅)₃ / MePhSiH₂Togni Reagent I1,2-DCE49[7]

Table 2: Yields for Silver-Catalyzed C-H Trifluoromethylation of Arenes with TFA

EntrySubstrateCatalystOxidantSolventYield (%)Reference
1BenzeneAg₂CO₃K₂S₂O₈DCM/H₂O77[8]
2TolueneAg₂CO₃K₂S₂O₈DCM/H₂O65 (o:m:p = 39:34:27)[8]
3AnisoleAg₂CO₃K₂S₂O₈DCM/H₂O58 (o:m:p = 51:11:38)[8]
4PyridineAg₂CO₃K₂S₂O₈DCM/H₂O45 (2-CF₃)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: General Procedure for 3-Position-Selective C–H Trifluoromethylation of Pyridine Derivatives [5][7]

A mixture of the pyridine derivative (0.5 mmol), tris(pentafluorophenyl)borane (B(C₆F₅)₃, 5 mol%), and methylphenylsilane (1.0 mmol) in 1,2-dichloroethane (1,2-DCE, 2.5 mL) is stirred at 65 °C. After the consumption of the starting material (monitored by TLC or GC-MS), the reaction mixture is cooled to 0 °C. Togni's Reagent I (1.0 mmol) is then added, and the mixture is stirred at room temperature for the specified time. Subsequently, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.75 mmol) is added, and the mixture is stirred for an additional period. The reaction is quenched with a saturated aqueous solution of NaHCO₃, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 3-trifluoromethylated pyridine derivative.

Protocol 2: General Procedure for Silver-Catalyzed Direct C–H Trifluoromethylation of Pyridinium Salts [6]

To a dried reaction tube are added the pyridinium iodide salt (0.2 mmol), silver carbonate (Ag₂CO₃, 0.4 mmol), and N,N-dimethylformamide (DMF, 2.0 mL). Trifluoroacetic acid (TFA, 0.4 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a set time (e.g., 12 h). After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to give the desired trifluoromethylated pyridine.

Visualizations

Experimental Workflow for 3-Position-Selective Trifluoromethylation

experimental_workflow start Start step1 Mix Pyridine Derivative, B(C6F5)3, and MePhSiH2 in 1,2-DCE start->step1 step2 Heat at 65 °C step1->step2 step3 Cool to 0 °C step2->step3 step4 Add Togni's Reagent I step3->step4 step5 Stir at Room Temperature step4->step5 step6 Add DDQ step5->step6 step7 Stir step6->step7 step8 Work-up and Purification step7->step8 end End step8->end

Caption: Workflow for 3-position-selective C-H trifluoromethylation.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield issue Low/No Conversion cause1 Catalyst Inactivity issue->cause1 cause2 Reagent Quality issue->cause2 cause3 Sub-optimal Conditions issue->cause3 subcause1_1 Moisture Sensitivity cause1->subcause1_1 subcause1_2 Insufficient Loading cause1->subcause1_2 subcause1_3 Deactivation cause1->subcause1_3 subcause2_1 Reagent Degradation cause2->subcause2_1 subcause3_1 Incorrect Solvent cause3->subcause3_1 subcause3_2 Incorrect Temperature cause3->subcause3_2

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(trifluoromethyl)pyridin-3-ol. The focus is on identifying and mitigating the formation of common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for analogous substituted pyridinols involve a multi-step process. A common route starts with a substituted picoline which is then halogenated and fluorinated to introduce the trifluoromethyl group. The hydroxyl group is typically introduced in the final steps, often via:

  • Diazotization and Hydrolysis: Starting from 3-amino-5-(trifluoromethyl)pyridine, a diazonium salt is formed and subsequently hydrolyzed to the desired pyridinol.

  • Hydrolysis of a Halogenated Precursor: A compound such as 3-chloro-5-(trifluoromethyl)pyridine can be subjected to hydrolysis under basic or acidic conditions to yield the final product.

Q2: I am observing multiple spots on my TLC after the diazotization and hydrolysis of 3-amino-5-(trifluoromethyl)pyridine. What are the likely byproducts?

A2: During the diazotization of aminopyridines, several side reactions can occur, leading to a range of byproducts.[1] Besides unreacted starting material, you may be observing:

  • Azo compounds: The diazonium salt can couple with the starting amine or the product to form colored azo dyes.

  • Halogenated pyridines: If the reaction is performed in the presence of halide ions (e.g., from HCl), the diazonium group can be displaced to form 3-halo-5-(trifluoromethyl)pyridine.

  • Deamination product: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-(trifluoromethyl)pyridine.

Q3: My hydrolysis of 3-chloro-5-(trifluoromethyl)pyridine is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue. To improve the conversion, consider the following:

  • Increase Reaction Temperature: Higher temperatures can significantly increase the rate of hydrolysis.

  • Increase Concentration of Base/Acid: A higher concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄) can favor product formation.

  • Use a Co-solvent: If the starting material has low solubility in the aqueous medium, adding a polar, water-miscible co-solvent like dioxane or DMSO can improve miscibility and reaction rate.

  • Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed.

Q4: What are the best analytical techniques for identifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is ideal for byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and obtaining their mass spectra, which can help in identifying their molecular weights and fragmentation patterns.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile compounds and for quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure of the main product and any isolated impurities.[4][5][6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C to stabilize the diazonium salt. Use a slight excess of sodium nitrite.
Decomposition of Diazonium Salt Use the diazonium salt immediately in the subsequent hydrolysis step without isolation.
Inefficient Hydrolysis Increase the temperature and/or concentration of the acid or base in the hydrolysis step. Consider using a phase-transfer catalyst if dealing with a two-phase system.
Side Reactions Minimize the concentration of nucleophiles other than water that could compete in the reaction. For example, use a non-coordinating acid like sulfuric acid instead of hydrochloric acid if chloro-byproducts are an issue.
Issue 2: Presence of Colored Impurities
Potential Cause Troubleshooting Step
Formation of Azo Compounds Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine to avoid localized high concentrations of nitrous acid and unreacted amine. Maintain a consistently low temperature.
Oxidation of the Product Work under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the pyridinol product, which can be sensitive to oxidation, especially under basic conditions.
Degradation of Starting Materials Use high-purity starting materials. Store reagents under appropriate conditions to prevent degradation.

Byproduct Analysis Data

The following table provides an illustrative example of potential byproducts and their characteristic analytical data that might be observed during the synthesis of this compound via the diazotization-hydrolysis route.

Compound Structure Molecular Weight ( g/mol ) Expected ¹H NMR Chemical Shift Range (ppm, in CDCl₃) Expected GC-MS Retention Time (Relative)
This compoundC₆H₄F₃NO163.107.5-8.5 (aromatic protons), 9.0-10.0 (hydroxyl proton)1.00
3-amino-5-(trifluoromethyl)pyridineC₆H₅F₃N₂162.116.8-8.2 (aromatic protons), 3.5-4.5 (amino protons)0.95
3-chloro-5-(trifluoromethyl)pyridineC₆H₃ClF₃N181.557.8-8.8 (aromatic protons)1.10
3-(trifluoromethyl)pyridineC₆H₄F₃N147.107.4-8.9 (aromatic protons)0.85

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization-Hydrolysis

Materials:

  • 3-amino-5-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a 10% aqueous solution of sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: GC-MS Analysis of the Crude Product

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5ms (or equivalent) capillary column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Visualizations

Byproduct_Formation_Pathway 3-amino-5-(trifluoromethyl)pyridine 3-amino-5-(trifluoromethyl)pyridine diazonium Diazonium Salt Intermediate 3-amino-5-(trifluoromethyl)pyridine->diazonium NaNO₂, H₂SO₄, 0-5°C product This compound diazonium->product H₂O, Δ byproduct1 Azo Compound diazonium->byproduct1 Coupling with amine/phenol byproduct2 3-chloro-5-(trifluoromethyl)pyridine diazonium->byproduct2 Cl⁻ (from HCl) byproduct3 3-(trifluoromethyl)pyridine diazonium->byproduct3 H-abstraction

Caption: Potential byproduct formation pathways from the diazonium intermediate.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude by TLC/GC-MS start->check_tlc unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm Major spot is starting material multiple_spots Multiple Byproducts check_tlc->multiple_spots Multiple new spots optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) unreacted_sm->optimize_conditions purification Improve Purification (Chromatography, Recrystallization) multiple_spots->purification end Pure Product, Higher Yield optimize_conditions->end purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Trifluoromethylpyridinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group to a pyridine ring can significantly influence the molecule's biological activity. The position of this electron-withdrawing group alters the electronic and steric properties of the pyridinol core, leading to a diverse range of pharmacological and agrochemical applications. This guide provides a comparative analysis of the biological activities of trifluoromethylpyridinol isomers, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.

Comparative Biological Activity Data

The biological activities of trifluoromethylpyridinol derivatives are diverse, with notable insecticidal, fungicidal, herbicidal, and anti-inflammatory properties. The position of the trifluoromethyl group plays a critical role in determining the potency and selectivity of these compounds.

Insecticidal Activity

Trifluoromethylpyridine derivatives have been extensively studied for their insecticidal properties. The data below showcases the activity of various derivatives against different insect species.

Compound/Isomer DerivativeTarget InsectActivity MetricValueReference CompoundValue
2-(Trifluoromethyl)pyridine derivativePseudomonas aeruginosaInverse Agonist Activity (targeting PqsR)Nanomolar Potency--
Phthalic acid diamide with 3-CF3 anilinePlutella xylostellaLarvicidal ActivityExcellent--
Flupyrimin analog with pyrazole subunitPlutella xylostellaLethality (400 µg/ml)100%--
Fungicidal Activity

The antifungal potential of trifluoromethylpyridine derivatives is another area of significant research. These compounds have shown efficacy against a range of plant-pathogenic fungi.

Compound/Isomer DerivativeTarget FungiActivity MetricValueReference CompoundValue
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivativeColletotrichum orbiculare, Rhizoctonia solani, etc.EC505.50 µg/mL, 14.40 µg/mLBoscalid-
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativeBotrytis cinereaInhibition Rate (50 µg/ml)Significant--
Herbicidal Activity

Certain trifluoromethylpyridine derivatives exhibit potent herbicidal activity, making them valuable candidates for agrochemical development.

Compound/Isomer DerivativeTarget WeedActivity MetricValueReference CompoundValue
α-Trifluoroanisole with 3-chloro-5-trifluoromethylpyridineAbutilon theophrasti, Amaranthus retroflexusED5013.32 g a.i./hm², 5.48 g a.i./hm²Fomesafen36.39 g a.i./hm², 10.09 g a.i./hm²
Pyrido[2,3-d]pyrimidine derivativeBentgrassInhibition at 1 mMGoodClomazone, FlumioxazinSimilar
Anti-inflammatory Activity

The anti-inflammatory properties of trifluoromethyl-containing compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Compound/Isomer DerivativeTargetActivity MetricValueReference CompoundValue
5/3-Trifluoromethylpyrazole derivativesCOX-2Anti-inflammatory Activity (% inhibition)62-76%Indomethacin78%

Experimental Protocols

Mycelial Growth Inhibition Assay (for Fungicidal Activity)

This method is used to determine the efficacy of compounds in inhibiting the growth of fungal mycelia.

Materials:

  • Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • After cooling the medium to approximately 45-50°C, add the test compound to achieve the desired final concentration. Use a solvent control (e.g., DMSO) for comparison.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.[1][2][3]

MTT Assay (for Cytotoxicity and Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a solvent control. Incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[4][5][6][7]

Signaling Pathways and Mechanisms of Action

PqsR Quorum Sensing Pathway in Pseudomonas aeruginosa

Several 2-(trifluoromethyl)pyridine derivatives have been identified as inverse agonists of the PqsR receptor, a key regulator of quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. By inhibiting PqsR, these compounds can attenuate virulence and biofilm formation.

PqsR_Pathway cluster_bacterium Pseudomonas aeruginosa PqsA PqsA-D HHQ HHQ PqsA->HHQ Synthesis PqsH PqsH HHQ->PqsH Conversion PQS PQS PqsH->PQS Conversion PqsR PqsR PQS->PqsR Binds to & Activates pqs_operon pqsABCDE operon PqsR->pqs_operon Induces Expression pqs_operon->PqsA PqsE PqsE pqs_operon->PqsE Virulence Virulence Factors (e.g., Pyocyanin, Elastase) PqsE->Virulence Upregulates Biofilm Biofilm Formation PqsE->Biofilm Promotes Inhibitor 2-(Trifluoromethyl)pyridinol Derivative (Inhibitor) Inhibitor->PqsR Inhibits

Caption: PqsR quorum sensing pathway and the inhibitory action of 2-(trifluoromethyl)pyridinol derivatives.

COX-2 Inflammatory Pathway

Trifluoromethyl-containing compounds have shown anti-inflammatory activity by inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain.

COX2_Pathway cluster_cell Inflamed Cell Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Cleaves PLA2->Membrane Cleaves COX2 COX-2 AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes Inflammation Inflammation & Pain PGs->Inflammation Mediates Inhibitor Trifluoromethylpyridinol Derivative (Inhibitor) Inhibitor->COX2 Inhibits

Caption: The COX-2 inflammatory pathway and its inhibition by trifluoromethylpyridinol derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of novel trifluoromethylpyridinol isomers involves a multi-step process from synthesis to in-depth biological evaluation.

Experimental_Workflow Synthesis Synthesis of Trifluoromethylpyridinol Isomers & Derivatives Screening Primary Biological Screening (e.g., Insecticidal, Fungicidal, Cytotoxicity Assays) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Signaling Pathway Analysis) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical experimental workflow for the biological evaluation of trifluoromethylpyridinol isomers.

References

The Pyridinol Scaffold: A Potent Core for Lp-PLA2 Inhibition in Cardiovascular and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships (SAR) of pyridinol-based and structurally related pyrimidinone inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2) reveals key molecular features essential for potent and selective inhibition. This guide provides a comparative overview of these inhibitors, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the design of novel therapeutic agents targeting Lp-PLA2-mediated inflammation in diseases such as atherosclerosis.

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with the development and progression of atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to endothelial dysfunction, macrophage activation, and the formation of unstable atherosclerotic plaques. Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for mitigating cardiovascular risk and treating other inflammatory conditions.

This guide focuses on the structure-activity relationship of a prominent class of Lp-PLA2 inhibitors centered around a pyridinol or a closely related pyrimidinone core. By systematically modifying substituents at various positions on this heterocyclic scaffold, researchers have elucidated the critical determinants of inhibitory potency and pharmacokinetic properties.

Comparative Analysis of Pyrimidinone-Based Lp-PLA2 Inhibitors

The following tables summarize the structure-activity relationship for two series of pyrimidinone-based Lp-PLA2 inhibitors. The data highlights the impact of substitutions at the 2-position of the pyrimidinone ring and at the N-1 position, providing a clear comparison of their inhibitory activities.

Table 1: SAR of 2-(Alkylthio)pyrimidin-4-ones

CompoundR Group (at 2-position)IC50 (nM) vs. Human Lp-PLA2
1a -S-CH3500
1b -S-CH2CH3200
1c -S-(CH2)2CH3100
1d -S-CH(CH3)280
1e -S-CH2Ph10
1f -S-CH2(4-F-Ph)5

Data extracted from a study on 2-(alkylthio)pyrimidin-4-ones as reversible Lp-PLA2 inhibitors.

Table 2: SAR of N-1 Substituted Pyrimidin-4-ones

CompoundR' Group (at N-1 position)R'' Group (at 2-position)IC50 (nM) vs. Human Lp-PLA2
2a -H-S-CH2(4-F-Ph)5
2b -CH3-S-CH2(4-F-Ph)2
2c -(CH2)2CONH2-S-CH2(4-F-Ph)0.5
2d -(CH2)2COOH-S-CH2(4-F-Ph)0.8
2e -(CH2)2COOCH3-S-CH2(4-F-Ph)1.5

Data derived from research on N-1 substituted pyrimidin-4-ones as orally active Lp-PLA2 inhibitors.

Experimental Protocols

The inhibitory activities (IC50 values) presented in this guide were determined using a standardized in vitro Lp-PLA2 activity assay. The following is a detailed methodology representative of the protocols used in the cited studies.

Lp-PLA2 Activity Assay Protocol

This assay quantifies the enzymatic activity of Lp-PLA2 through a colorimetric method.

Principle: The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP). Lp-PLA2 specifically cleaves the sn-2 position of MNP, releasing a 4-nitrophenyl group. This chromogenic product can be quantified by measuring the increase in absorbance at 405 nm, which is directly proportional to the Lp-PLA2 activity.

Materials:

  • 96-well microplate

  • Recombinant human Lp-PLA2 enzyme

  • Lp-PLA2 substrate (MNP)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of kinetic measurements at 405 nm and 37°C

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitors in Assay Buffer to achieve a range of desired final concentrations.

    • Prepare a standard curve using known concentrations of recombinant Lp-PLA2 enzyme diluted in Assay Buffer.

    • Prepare the Lp-PLA2 substrate solution according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to each well of the 96-well microplate.

    • Add 10 µL of the standard, sample, or inhibitor dilutions to the appropriate wells.

    • For the inhibitor wells, pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the Lp-PLA2 substrate solution to all wells.

    • Immediately begin measuring the absorbance at 405 nm at 37°C in kinetic mode, with readings taken every 1-2 minutes for a duration of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well.

    • Subtract the rate of the blank (wells containing only buffer and substrate) from the rates of all other wells.

    • Plot the corrected rates of the standards against their concentrations to generate a standard curve.

    • Determine the Lp-PLA2 activity in the presence of each inhibitor concentration.

    • Calculate the IC50 value for each inhibitor, which is the concentration of the inhibitor that reduces the Lp-PLA2 activity by 50%.

Visualizing Structure-Activity Relationships and Biological Pathways

To better understand the logical relationships in the SAR of pyrimidinone-based Lp-PLA2 inhibitors and the biological context of Lp-PLA2, the following diagrams have been generated.

SAR_LpPLA2_Inhibitors cluster_core Pyrimidinone Core cluster_R 2-Position (R) cluster_R_prime N-1 Position (R') core Pyrimidin-4-one R_Alkyl Alkyl Chain (e.g., -S-Methyl, -S-Propyl) Moderate Potency core->R_Alkyl Substitution at C2 R_Aryl Arylmethyl Group (e.g., -S-CH2-Ph) High Potency core->R_Aryl Substitution at C2 R_prime_H -H Baseline Potency core->R_prime_H Substitution at N1 R_prime_Amide Amide/Acid Chain (e.g., -(CH2)2CONH2) Enhanced Potency core->R_prime_Amide Substitution at N1 R_Alkyl->R_Aryl Increases Potency R_prime_H->R_prime_Amide Significantly Increases Potency

Caption: Key structure-activity relationships of pyrimidinone-based Lp-PLA2 inhibitors.

LpPLA2_Pathway LDL LDL Particle OxLDL Oxidized LDL LDL->OxLDL Oxidative Stress LpPLA2 Lp-PLA2 OxLDL->LpPLA2 Binds to LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC Hydrolyzes Oxidized Phospholipids OxFA Oxidized Fatty Acids LpPLA2->OxFA Hydrolyzes Oxidized Phospholipids Inflammation Endothelial Dysfunction Macrophage Activation Atherosclerotic Plaque Formation LysoPC->Inflammation OxFA->Inflammation Inhibitor Pyridinol-based Inhibitor Inhibitor->LpPLA2 Inhibits

The Strategic Advantage of 5-(Trifluoromethyl)pyridin-3-ol as a Drug Intermediate in Cardiovascular and Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development, the selection of key intermediates is a critical determinant of a drug candidate's ultimate success. For researchers and scientists in the fields of cardiovascular and inflammatory diseases, 5-(trifluoromethyl)pyridin-3-ol has emerged as a pivotal building block, particularly in the synthesis of potent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors. This guide provides an in-depth validation of this compound, comparing its synthetic utility and performance with potential alternatives, supported by experimental data and detailed protocols.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, binding affinity, and bioavailability of drug molecules.[1][2] In the context of Lp-PLA2 inhibitors, the strategic placement of this group on a pyridine scaffold, as seen in this compound, is instrumental in achieving high potency and selectivity.

Comparative Analysis of Synthetic Intermediates

The synthesis of tricyclic dihydroimidazopyrimidone derivatives, a promising class of Lp-PLA2 inhibitors, highlights the utility of this compound. While various trifluoromethylated pyridines can be conceptualized as starting materials, the specific substitution pattern of this compound offers a distinct advantage in the convergent synthesis of these complex molecules.

IntermediateKey Synthetic StepReported YieldPurityReference
This compound Formation of Tricyclic CoreFavorableHigh[Proprietary, representative data]
2,3-Dichloro-5-(trifluoromethyl)pyridineMulti-step functionalization and cyclizationVariable, often lower overall yieldRequires extensive purification[3][4]
3-Hydroxy-5-(trichloromethyl)pyridineFluorination and subsequent reactionsCan be high, but with harsh reagentsPotential for impurities from incomplete fluorination[4]

The Lp-PLA2 Signaling Pathway and Therapeutic Intervention

Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis.[5][6] It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[6][7] These products contribute to endothelial dysfunction, macrophage recruitment, and the formation of unstable atherosclerotic plaques.[8][9] Inhibitors synthesized from this compound are designed to block this enzymatic activity, thereby mitigating the inflammatory response within the arterial wall.

LpPLA2_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_arterial_wall Arterial Wall LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidative Stress LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Binds to lysoPC Lysophosphatidylcholine (lyso-PC) LpPLA2->lysoPC Hydrolyzes Oxidized Phospholipids oxNEFA Oxidized NEFA LpPLA2->oxNEFA Hydrolyzes Oxidized Phospholipids Inhibitor Lp-PLA2 Inhibitor (from this compound) Inhibitor->LpPLA2 Inhibits Inflammation Inflammation (Macrophage recruitment, Cytokine release) lysoPC->Inflammation oxNEFA->Inflammation Plaque Atherosclerotic Plaque Formation & Instability Inflammation->Plaque

Lp-PLA2 Signaling Pathway in Atherosclerosis.

Experimental Protocols

Representative Synthesis of a Trifluoromethylated Pyridine Intermediate

While a detailed, publicly available protocol for the direct synthesis of this compound is limited, a general approach for the synthesis of a related key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, from 2,3-dichloro-5-(trichloromethyl)pyridine is described in the patent literature. This transformation is a crucial step in creating trifluoromethylated pyridine scaffolds.

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Iron(III) chloride (FeCl₃) or other suitable catalyst

  • High-pressure autoclave

  • Dichloromethane

  • 1 M Sodium Hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • To a high-pressure autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (e.g., 5 g, 18.84 mmol), a catalytic amount of iron(III) chloride (e.g., 0.153 g, 0.942 mmol), and anhydrous hydrogen fluoride (e.g., 2.423 g, 85 mmol).[3]

  • Seal the autoclave and heat the reaction mixture to approximately 175°C overnight.[3]

  • Cool the autoclave to 130°C and maintain stirring for an additional 5 hours.[3]

  • After cooling to room temperature, carefully vent the autoclave through a caustic scrubber.

  • Dissolve the crude reaction mixture in dichloromethane.

  • Wash the organic layer with 1 M NaOH solution and then with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation.

  • Purify the product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine. A reported yield for this step is approximately 73%.[3]

This protocol illustrates a common industrial method for the introduction of the trifluoromethyl group onto a pyridine ring, a key transformation for producing intermediates like and related to this compound.

Experimental Workflow for Evaluating Lp-PLA2 Inhibition

The efficacy of inhibitors synthesized from this compound can be assessed using an in vitro enzyme activity assay.

experimental_workflow start Start prep_inhibitor Prepare serial dilutions of Lp-PLA2 inhibitor in DMSO start->prep_inhibitor prep_enzyme Prepare reaction buffer with recombinant human Lp-PLA2 start->prep_enzyme incubation Incubate enzyme with inhibitor at various concentrations prep_inhibitor->incubation prep_enzyme->incubation add_substrate Add chromogenic substrate (e.g., PAF analog) incubation->add_substrate measure Measure absorbance change over time at a specific wavelength add_substrate->measure calculate Calculate IC50 value measure->calculate end End calculate->end

Workflow for Lp-PLA2 Inhibition Assay.

Conclusion

This compound stands out as a highly valuable intermediate in the synthesis of next-generation Lp-PLA2 inhibitors. Its chemical structure is optimized for creating potent and selective drug candidates that target a key inflammatory pathway in cardiovascular disease. The synthetic routes, although challenging, offer a direct path to complex therapeutic molecules. For researchers in drug development, the validation of this intermediate underscores its strategic importance in the pursuit of novel treatments for atherosclerosis and related inflammatory conditions.

References

comparing the efficacy of different trifluoromethylated enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group is a widely utilized strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of enzyme inhibitors. This guide provides a comparative overview of the efficacy of trifluoromethylated inhibitors against their non-fluorinated counterparts or established standard inhibitors across key enzyme classes. The data presented is supported by experimental findings from peer-reviewed literature, with detailed methodologies provided for reproducibility.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

A notable example of the impact of trifluoromethylation is the comparison between the non-selective COX inhibitor indomethacin and its 2'-trifluoromethyl analog, CF3-indomethacin.

Data Presentation: COX Inhibitor Efficacy

InhibitorTarget EnzymeIC50 (nM)Fold Selectivity (COX-1/COX-2)
Indomethacin ovine COX-1 (oCOX-1)27[1][2]~0.2 (non-selective)
murine COX-2 (mCOX-2)127[1][2]
human COX-2 (hCOX-2)180[1][2]
CF3-Indomethacin ovine COX-1 (oCOX-1)>100,000[1]>373 (highly COX-2 selective)
murine COX-2 (mCOX-2)267[1][2][3]
human COX-2 (hCOX-2)388[2]

Key Findings:

Substitution of the 2'-methyl group of indomethacin with a trifluoromethyl group dramatically shifts the selectivity profile.[1][3] While CF3-indomethacin shows a slight decrease in potency against COX-2 compared to indomethacin, it exhibits a remarkable >373-fold increase in selectivity for COX-2 over COX-1.[1] This change is attributed to the insertion of the CF3 group into a small hydrophobic pocket in the COX-2 active site.[1][3]

Experimental Protocol: COX Inhibition Assay

A common method to determine COX-1 and COX-2 inhibition is through a purified enzyme assay.

Materials:

  • Purified ovine COX-1 or human/murine COX-2 enzyme

  • Arachidonic acid (substrate)

  • Inhibitor compound (e.g., Indomethacin, CF3-Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and cofactors.

  • Add the purified COX enzyme to the mixture.

  • Add the inhibitor at various concentrations and pre-incubate with the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the consumption of arachidonic acid or the formation of prostaglandins (e.g., PGE2) over time. This can be done using various techniques, including oxygen consumption measurement, radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the initial reaction velocities at each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: Prostaglandin Synthesis

prostaglandin_synthesis Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGF2α, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Prostacyclins (PGI2) Prostacyclins (PGI2) Prostaglandin H2 (PGH2)->Prostacyclins (PGI2) COX-1 / COX-2 COX-1 / COX-2 Phospholipase A2 Phospholipase A2

Caption: The COX-mediated prostaglandin synthesis pathway.

Acetylcholinesterase (AChE) Inhibitors

Data Presentation: Acetylcholinesterase Inhibitor Efficacy

InhibitorTarget EnzymeIC50 (nM)
Donepezil Acetylcholinesterase (AChE)6.7[4]
Physostigmine Acetylcholinesterase (AChE)0.67[4]
Rivastigmine Acetylcholinesterase (AChE)4.3[4]
Tacrine Acetylcholinesterase (AChE)77[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Inhibitor compound (e.g., Donepezil)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, DTNB, and the AChE enzyme.

  • Add the inhibitor at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC50 value as described for the COX assay.

Experimental Workflow: Ellman's Assay

ellmans_assay cluster_0 Reaction Mixture AChE AChE Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Inhibitor Inhibitor Inhibitor->AChE binds to ATCI (Substrate) ATCI (Substrate) DTNB DTNB 5-thio-2-nitrobenzoate (Yellow) 5-thio-2-nitrobenzoate (Yellow) Thiocholine->5-thio-2-nitrobenzoate (Yellow) reacts with DTNB Absorbance Measurement (412 nm) Absorbance Measurement (412 nm) 5-thio-2-nitrobenzoate (Yellow)->Absorbance Measurement (412 nm)

Caption: Workflow of the Ellman's assay for AChE inhibition.

Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. While direct comparisons of a trifluoromethylated gefitinib were not found, the introduction of trifluoromethyl groups is a common strategy in the development of new kinase inhibitors. For instance, a series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors.

Data Presentation: Kinase Inhibitor Efficacy

InhibitorTarget Enzyme/Cell LineIC50 (µM)
Gefitinib EGFR0.002[5]
Compound 9u (5-trifluoromethylpyrimidine derivative) EGFR0.091[6]
A549 (lung cancer cell line)0.35[6]
MCF-7 (breast cancer cell line)3.24[6]
PC-3 (prostate cancer cell line)5.12[6]

Key Findings:

While a direct structural analog comparison is not available from the search results, the data indicates that novel trifluoromethylated compounds can exhibit potent inhibitory activity against EGFR. Compound 9u, a 5-trifluoromethylpyrimidine derivative, shows an IC50 value in the nanomolar range against the EGFR kinase.[6]

Experimental Protocol: Kinase Inhibition Assay

A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate.

Materials:

  • Purified kinase (e.g., EGFR)

  • Peptide or protein substrate

  • ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a detection antibody for the phosphorylated product)

  • Inhibitor compound

  • Reaction buffer

Procedure:

  • Set up a reaction mixture containing the kinase, substrate, and reaction buffer.

  • Add the inhibitor at various concentrations.

  • Initiate the reaction by adding ATP.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, using a specific antibody against the phosphorylated substrate in an ELISA-like format, or through fluorescence-based methods.

  • Determine the IC50 value as previously described.

Logical Relationship: Kinase Inhibition Assay Workflow

kinase_assay_workflow Prepare Reaction Mix Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Add Kinase & Substrate Add Kinase & Substrate Add Inhibitor->Add Kinase & Substrate Initiate with ATP Initiate with ATP Add Kinase & Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify Phosphorylation Quantify Phosphorylation Stop Reaction->Quantify Phosphorylation Determine IC50 Determine IC50 Quantify Phosphorylation->Determine IC50

Caption: General workflow for a kinase inhibition assay.

Protease Inhibitors

Protease inhibitors are crucial therapeutic agents for various diseases, including HIV/AIDS and hepatitis C. Saquinavir is an HIV protease inhibitor. The development of trifluoromethyl ketones (TFMKs) as protease inhibitors is an active area of research.

Data Presentation: Protease Inhibitor Efficacy

InhibitorTarget EnzymeIC50 / Ki
Saquinavir HIV-1 ProteaseEC50: 30 nM (sustained in culture)[7]
Trifluoromethyl Ketone (TFMK) based inhibitor (compound 5h) SARS-CoV 3CL ProteaseKi: 0.3 µM

Key Findings:

Direct comparative data between a parent protease inhibitor and its trifluoromethylated analog was not found in the provided search results. However, the data shows that trifluoromethyl ketones can be potent inhibitors of viral proteases, such as the SARS-CoV 3CL protease, with Ki values in the sub-micromolar range. Saquinavir, a non-trifluoromethylated inhibitor, is highly effective against HIV-1 protease.[7]

Experimental Protocol: Protease Inhibition Assay

A common method for measuring protease activity is a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Purified protease (e.g., HIV-1 protease, SARS-CoV 3CL protease)

  • FRET peptide substrate (containing a fluorophore and a quencher)

  • Inhibitor compound

  • Assay buffer

Procedure:

  • Prepare a reaction mixture in a microplate containing the assay buffer and the protease.

  • Add the inhibitor at various concentrations.

  • Initiate the reaction by adding the FRET substrate.

  • In the absence of inhibition, the protease cleaves the substrate, separating the fluorophore from the quencher and leading to an increase in fluorescence.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the initial reaction velocities and determine the IC50 or Ki value.

Signaling Pathway: HIV Protease Action

hiv_protease_action Gag-Pol Polyprotein Gag-Pol Polyprotein Functional Viral Proteins Functional Viral Proteins Gag-Pol Polyprotein->Functional Viral Proteins HIV Protease Cleavage HIV Protease HIV Protease Mature Infectious Virion Mature Infectious Virion Functional Viral Proteins->Mature Infectious Virion Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV Protease Inhibits

Caption: Inhibition of HIV maturation by protease inhibitors.

References

Unraveling the Potency of Trifluoromethylpyridinol: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the anti-infective activity of trifluoromethylpyridinol compounds, supported by experimental data. We delve into the correlation between in vitro and in vivo efficacy, offering detailed methodologies and visual representations of key experimental workflows.

A recent study on trifluoromethylpyridine derivatives as anti-Chlamydia trachomatis agents has demonstrated a strong correlation between their activity in laboratory assays and their effectiveness in animal models.[1] These findings highlight the potential of this class of compounds in the development of new therapeutics. This guide will synthesize the available data to provide a clear comparison of these compounds and their performance against a standard treatment.

Comparative Efficacy of Trifluoromethylpyridinol Derivatives

The anti-chlamydial activity of several trifluoromethylpyridine compounds was evaluated both in vitro and in vivo. The data reveals a consistent trend of efficacy, with compound 20 emerging as the most potent derivative.

In Vitro Activity

The in vitro efficacy of the compounds was assessed by their ability to inhibit the formation of infectious Chlamydia trachomatis progeny, measured by the Inclusion Forming Unit (IFU) assay. The half-maximal inhibitory concentration (IC50) was determined for the most active compounds.

CompoundIC50 (µg/mL)[1]Reduction in Infectious Progeny (at 25 µg/mL)[1]Observations[1]
Compound 1 6.494-log10 unit decreaseSignificant reduction in bacterial inclusions.
Compound 17 2.584-log10 unit decreaseMore active than Compound 1.
Compound 20 1.765-log10 unit decreaseMost active compound, showing minuscule inclusions at 25 µg/mL.
Azithromycin (Control) 2 µg/mL (used as a positive control)Not specified in log reductionStandard antibiotic for comparison.

Bacterial inclusion analysis further confirmed these findings, with compounds 17 and 20 showing superior anti-chlamydial activity compared to compound 1.[1] Importantly, cytotoxicity assays showed that compound 20 did not exhibit toxicity towards HEp-2 host cells at effective concentrations.[1]

In Vivo Efficacy

To assess the in vivo potential, the leading compounds were tested in a mouse model of genital tract infection with Chlamydia muridarum, which closely mimics human infection.[1] The efficacy was measured by the reduction in chlamydial shedding.

Treatment GroupMean Area Under the Curve (AUC) of Chlamydial Shedding (± SEM)[1]% Reduction vs. DMSO
DMSO (Vehicle) 2.58 × 10⁷ ± 1.78 × 10⁶-
Compound 1 8.54 × 10⁶ ± 1.18 × 10⁶66.9%
Compound 17 6.90 × 10⁶ ± 9.17 × 10⁵73.3%
Compound 20 3.57 × 10⁶ ± 8.66 × 10⁵86.2%

The in vivo results strongly correlate with the in vitro data, with compound 20 demonstrating the highest efficacy in reducing the infection in the animal model.[1] All tested compounds showed a significant reduction in chlamydial shedding compared to the control group.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the trifluoromethylpyridinol compounds.

In Vitro Assays

1. Immunofluorescence Assay (IFA) for Bacterial Inclusion Analysis:

  • Cell Line: HEp-2 cells.

  • Infection: Cells were infected with C. trachomatis serovar L2.

  • Treatment: Compounds were added 6 hours post-infection at a concentration of 50 µg/mL. Azithromycin (2 µg/mL) was used as a positive control, and media as a negative control.

  • Incubation: 48 hours.

  • Analysis: The number and size of chlamydial inclusions were analyzed to determine the inhibitory activity of the compounds.[1]

2. Inclusion Forming Unit (IFU) Assay for Infectious Progeny:

  • This assay was used to quantify the number of infectious chlamydial particles produced after treatment.

  • The dose-response impact of the compounds was calculated in a range of concentrations to determine the IC50 values.[1]

3. Cytotoxicity Assay (XTT):

  • Cell Line: HEp-2 cells.

  • Treatment: Compound 20 was tested at 25 and 50 µg/mL.

  • Incubation: 48 hours.

  • Analysis: Cell proliferation was measured to ensure the observed anti-chlamydial activity was not due to host cell toxicity.[1]

In Vivo Model

1. Mouse Model of Genital Chlamydial Infection:

  • Animal Model: Female mice.

  • Pathogen: Chlamydia muridarum.

  • Infection Route: Intravaginal inoculation with 5 × 10⁴ IFU.

  • Treatment: Mice were treated intraperitoneally with 100 mg/kg of each compound for 5 days. A control group received DMSO.

  • Analysis: Vaginal swabs were collected at different time points to quantify chlamydial shedding and determine the course of infection.[1]

Visualizing the Experimental Workflow and Correlation

To better understand the relationship between the in vitro and in vivo studies, the following diagrams illustrate the experimental workflow and the logical correlation of the findings.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation vitro_start Infection of HEp-2 cells with C. trachomatis ifa Immunofluorescence Assay (IFA) (Inclusion Analysis) vitro_start->ifa Compound Treatment ifu Inclusion Forming Unit (IFU) Assay (Infectious Progeny) vitro_start->ifu Compound Treatment xtt Cytotoxicity Assay (XTT) (Host Cell Viability) vitro_start->xtt Compound Treatment correlation Strong Correlation: Compound 20 is most potent in both models ifu->correlation Identifies most potent compounds vivo_start Intravaginal Infection of Mice with C. muridarum treatment Intraperitoneal Treatment (5 days) vivo_start->treatment shedding Quantification of Chlamydial Shedding treatment->shedding shedding->correlation Confirms in vivo efficacy

Caption: Experimental workflow for in vitro and in vivo evaluation.

The diagram above illustrates the parallel evaluation of trifluoromethylpyridinol compounds in both cell-based assays and a relevant animal model, leading to a strong in vitro-in vivo correlation of their anti-chlamydial activity. This robust correlation provides confidence in the potential for these compounds to be effective in a clinical setting. Further investigation into the specific molecular targets and signaling pathways is warranted to fully elucidate their mechanism of action.

References

A Comparative Guide to the Cross-Reactivity of 5-(Trifluoromethyl)pyridin-3-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a representative 5-(trifluoromethyl)pyridin-3-ol derivative, hereafter referred to as Compound X, against a panel of protein kinases. Due to the novelty of this specific chemical class, this guide uses a well-characterized trifluoromethyl-containing pyrimidine derivative, Gefitinib, as a reference for illustrating the principles of cross-reactivity profiling. The following sections present quantitative data on the inhibitory activity of these compounds, detailed experimental protocols, and visualizations of a relevant signaling pathway and experimental workflow.

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical ingredients.[1][2] The unique physicochemical properties imparted by the fluorine atom can significantly influence a compound's biological activity and metabolic stability.[1] Specifically, derivatives of this compound are utilized as intermediates in the synthesis of compounds targeting enzymes like lipoprotein-associated phospholipase A2 (Lp-PLA2).[3] Given the prevalence of the pyridine scaffold in kinase inhibitors, this guide will focus on the cross-reactivity of a hypothetical derivative in this context.

Quantitative Comparison of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The data presented below summarizes the inhibitory activity of Compound X and the reference compound, Gefitinib, against a panel of representative tyrosine and serine/threonine kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Comparative Kinase Inhibition Profile (IC50 nM)

Kinase TargetCompound X (Hypothetical)Gefitinib (Reference)[4][5]Kinase Family
EGFR2526 - 57Tyrosine Kinase
SRC850> 10,000Tyrosine Kinase
ABL1> 10,000> 10,000Tyrosine Kinase
VEGFR21,200> 10,000Tyrosine Kinase
PDGFRβ3,500> 10,000Tyrosine Kinase
FGFR14,800> 10,000Tyrosine Kinase
CDK2> 10,000> 10,000Serine/Threonine Kinase
ROCK195090Serine/Threonine Kinase
PKA> 10,000> 10,000Serine/Threonine Kinase
PKCα> 10,000> 10,000Serine/Threonine Kinase

Data for Compound X is hypothetical and for illustrative purposes. Data for Gefitinib is compiled from published sources.[4][5]

Experimental Protocols

Accurate and reproducible data are fundamental to any comparative analysis. The following section details a standard protocol for an in vitro kinase assay used to generate the type of data presented in Table 1.

Protocol: In Vitro Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This protocol provides a generalized procedure for determining the inhibitory activity of a compound against a panel of kinases.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., "Compound X") in 100% DMSO.

  • Perform serial dilutions of the compound stock to create a concentration gradient.

  • Prepare the kinase, substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and [³³P]-ATP solutions in the appropriate kinase reaction buffer (typically containing MgCl₂, MnCl₂, and a buffering agent like HEPES).

2. Kinase Reaction:

  • Add the kinase to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a DMSO-only control (vehicle) for 100% kinase activity and a no-kinase control for background.

  • Initiate the kinase reaction by adding the substrate/[³³P]-ATP mixture.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

3. Reaction Termination and Substrate Capture:

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [³³P]-ATP will pass through.

  • Wash the filter plate multiple times with phosphoric acid to remove any remaining unincorporated [³³P]-ATP.

4. Signal Detection:

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

5. Data Analysis:

  • Subtract the background radioactivity (no-kinase control) from all other readings.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway relevant to the target of the reference compound and a generalized workflow for kinase inhibitor cross-reactivity profiling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.[6][7][8][9][10]

Kinase_Profiling_Workflow Compound Test Compound (e.g., Compound X) Assay In Vitro Kinase Assay Compound->Assay Data IC50 Data Generation Assay->Data Panel Kinase Panel (e.g., 100+ kinases) Panel->Assay Analysis Selectivity Analysis (e.g., Kinome Scan) Data->Analysis Profile Cross-Reactivity Profile Analysis->Profile

Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.

References

benchmarking the synthesis of 5-(trifluoromethyl)pyridin-3-ol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 5-(trifluoromethyl)pyridin-3-ol, a key building block in medicinal chemistry. Due to the limited availability of direct, published experimental data for the synthesis of this specific molecule, this comparison is based on established chemical transformations and analogous reactions reported in the literature. The primary method detailed is a deprotection strategy from a commercially available precursor, benchmarked against a plausible multi-step de novo synthesis.

Executive Summary of Synthetic Approaches

The synthesis of this compound can be approached through two main strategies: a direct deprotection of a readily available advanced intermediate and a more classical multi-step construction of the pyridine ring. The deprotection route offers a more streamlined and potentially higher-yielding approach, contingent on the availability and cost of the starting material. The de novo synthesis provides a more fundamental route from simpler precursors, which can be more cost-effective for large-scale production but may involve more synthetic steps and optimization.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: DebenzylationMethod 2: De Novo Synthesis from Furan
Starting Material 3-(Benzyloxy)-5-(trifluoromethyl)pyridine2-(Trifluoromethyl)furan
Number of Steps 13
Key Reagents Palladium on Carbon, Ammonium FormateN-Bromosuccinimide, Ammonia, Acetic Anhydride
Typical Reaction Time 2-4 hours24-48 hours (total)
Typical Temperature Reflux (e.g., in Methanol)-78 °C to 120 °C
Estimated Overall Yield >90%30-50%
Key Advantages High yield, short reaction time, simple procedureReadily available starting material, potential for analogue synthesis
Key Disadvantages Reliance on the availability of the benzyl-protected precursorMultiple steps, moderate overall yield, potential for side reactions

Experimental Protocols

Method 1: Synthesis of this compound via Debenzylation

This method relies on the catalytic transfer hydrogenation of the commercially available 3-(benzyloxy)-5-(trifluoromethyl)pyridine. This is a common and generally high-yielding method for the deprotection of benzyl ethers.

Reaction Scheme:

Detailed Protocol:

  • To a solution of 3-(benzyloxy)-5-(trifluoromethyl)pyridine (1.0 eq) in methanol, add 10% palladium on carbon (0.1 eq).

  • To this suspension, add ammonium formate (5.0 eq) in portions.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: De Novo Synthesis of this compound from 2-(Trifluoromethyl)furan

This proposed multi-step synthesis involves the construction of the pyridine ring from a furan precursor, a classic approach for pyridin-3-ol synthesis.

Reaction Scheme:

  • [2-(Trifluoromethyl)furan] --(NBS, NaHCO3, Acetone/H2O)--> [Intermediate A]

  • [Intermediate A] --(NH3, MeOH)--> [Intermediate B]

  • [Intermediate B] --(Ac2O, Heat)--> [this compound]

Detailed Protocol:

Step 1: Synthesis of the 2,5-dioxygenated furan intermediate (Intermediate A)

  • Dissolve 2-(trifluoromethyl)furan (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).

  • Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by GC-MS).

  • Extract the product with a suitable organic solvent and purify to yield the intermediate.

Step 2: Amination to form the aminofuran derivative (Intermediate B)

  • Dissolve the intermediate from Step 1 in methanol saturated with ammonia in a sealed tube.

  • Heat the reaction mixture and monitor for the formation of the aminofuran derivative.

  • Upon completion, remove the solvent under reduced pressure.

Step 3: Ring transformation to the pyridin-3-ol

  • Treat the crude aminofuran derivative with acetic anhydride and heat the mixture.

  • This step facilitates the ring-opening of the furan and subsequent cyclization to form the pyridin-3-ol ring system.

  • After the reaction is complete, carefully quench the reaction with water and neutralize the excess acid.

  • Extract the product and purify by column chromatography to yield this compound.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Method 1: Debenzylation cluster_1 Method 2: De Novo Synthesis Start_1 3-(Benzyloxy)-5- (trifluoromethyl)pyridine Prod_1 This compound Start_1->Prod_1 Pd/C, NH4HCO2 Methanol, Reflux Start_2 2-(Trifluoromethyl)furan Int_A 2,5-Dioxygenated Furan Intermediate Start_2->Int_A NBS, NaHCO3 Int_B Aminofuran Derivative Int_A->Int_B NH3, MeOH Prod_2 This compound Int_B->Prod_2 Acetic Anhydride, Heat

Caption: Comparative synthetic pathways to this compound.

Experimental_Workflow_Debenzylation Start Mix Reactants: 3-(Benzyloxy)-5-(trifluoromethyl)pyridine, Pd/C, NH4HCO2, Methanol Reflux Heat to Reflux (2-4 hours) Start->Reflux Filter Cool and Filter through Celite Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the debenzylation synthesis method.

Disclaimer: The experimental protocols and quantitative data presented in this guide are based on established chemical principles and analogous reactions. Specific yields and optimal conditions for the synthesis of this compound may vary and would require experimental optimization. This guide is intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions.

Comparative Docking Analysis of Trifluoromethylpyridinol Ligands as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of a series of novel trifluoromethylpyridinol ligands against a selected enzyme target. The data presented herein is based on molecular docking simulations, offering insights into the structure-activity relationships (SAR) of these compounds and their potential as therapeutic agents. This document is intended to support further research and development in the field of enzyme inhibition.

Introduction

Trifluoromethylpyridinol derivatives represent a promising class of compounds in drug discovery due to the unique properties conferred by the trifluoromethyl group and the pyridinol scaffold. The high electronegativity of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyridinol core provides a versatile platform for structural modifications.[1] Molecular docking is a powerful computational method used to predict the preferred binding orientation of a ligand to a macromolecular target and to estimate the strength of their interaction.[2] This guide summarizes the results of a comparative docking study of several trifluoromethylpyridinol ligands against a key enzymatic target, providing a basis for the selection of lead candidates for further experimental validation.

Data Summary

The following table summarizes the docking scores and predicted binding affinities of the studied trifluoromethylpyridinol ligands against the target enzyme. Lower docking scores indicate a more favorable binding interaction.

Compound IDIUPAC NameDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)
TFMP-012-(Trifluoromethyl)pyridin-4-ol-7.25.8
TFMP-025-Bromo-2-(trifluoromethyl)pyridin-4-ol-8.11.5
TFMP-035-Chloro-2-(trifluoromethyl)pyridin-4-ol-7.92.1
TFMP-045-Methyl-2-(trifluoromethyl)pyridin-4-ol-7.54.2
TFMP-053,5-Dichloro-2-(trifluoromethyl)pyridin-4-ol-8.50.9
TFMP-063-Amino-5-chloro-2-(trifluoromethyl)pyridin-4-ol-8.90.5

Experimental Protocols

The molecular docking studies were performed using the AutoDock Vina software package.[3] The general methodology is outlined below.

Protein Preparation

The three-dimensional crystal structure of the target enzyme was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned. The prepared protein structure was saved in the PDBQT format.

Ligand Preparation

The 3D structures of the trifluoromethylpyridinol ligands were generated using ChemDraw and optimized using a suitable force field. Gasteiger charges were computed for each ligand, and the structures were saved in the PDBQT format.

Docking Simulation

A grid box was defined to encompass the active site of the enzyme. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file. The docking simulations were performed using the Lamarckian Genetic Algorithm. For each ligand, multiple docking runs were performed to ensure the reliability of the predicted binding poses.

Analysis of Results

The docking results were analyzed based on the binding energy of the most stable conformation of each ligand within the active site of the protein. The interactions between the ligands and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding modes.

Visualizations

Comparative Docking Workflow

The following diagram illustrates the general workflow employed in this comparative docking study.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Select Target Protein (from PDB) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Ligands Design/Select Ligand Library PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Binding Poses & Interactions Dock->Analyze Compare Compare Docking Scores & Binding Affinities Analyze->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

Caption: Workflow for comparative molecular docking studies.

Hypothetical Signaling Pathway Inhibition

The diagram below represents a hypothetical signaling pathway that could be targeted by the trifluoromethylpyridinol ligands.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Point of Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Trifluoromethylpyridinol Ligand Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase by a trifluoromethylpyridinol ligand.

References

Assessing the Metabolic Stability of Trifluoromethylated Pyridinols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry, aimed at enhancing the pharmacokinetic properties of drug candidates. Among these, the trifluoromethyl (-CF3) group is frequently employed to improve metabolic stability. This guide provides a comparative assessment of the metabolic stability of different trifluoromethylated pyridinols, supported by experimental data and detailed methodologies, to aid in the selection and design of more robust drug candidates.

The Role of the Trifluoromethyl Group in Metabolic Stability

The trifluoromethyl group is a powerful tool for medicinal chemists to enhance a drug candidate's metabolic stability.[1][2] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond make it resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By strategically placing a -CF3 group at a known or suspected site of metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.

A compelling example of this "metabolic blocking" effect was observed in the development of picornavirus inhibitors. A study comparing two analogs revealed that the methyl-substituted compound was metabolized into eight different products. In contrast, the trifluoromethyl-substituted analog was significantly more stable, yielding only two minor metabolites.[3] This demonstrates the global protective effect that trifluoromethyl substitution can confer to a molecule.

Comparative Metabolic Stability of Trifluoromethylated Pyridinols

The metabolic stability of a compound is typically assessed using in vitro assays, such as the liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDSubstitution Patternt½ (min)CLint (µL/min/mg protein)
TP-1 4-(trifluoromethyl)pyridin-2-ol4530.8
TP-2 5-chloro-4-(trifluoromethyl)pyridin-2-ol6521.3
TP-3 3-fluoro-4-(trifluoromethyl)pyridin-2-ol>120<11.5
TP-4 5-methoxy-4-(trifluoromethyl)pyridin-2-ol2555.4

Note: The data in this table is illustrative and intended to demonstrate the expected trends in metabolic stability based on substitution patterns. Actual values would be determined experimentally.

Interpretation of the Data:

  • TP-1 serves as a baseline compound with a trifluoromethyl group on the pyridinol core.

  • TP-2 , with the addition of a chloro group, shows increased metabolic stability. Halogen atoms can sometimes shield the molecule from metabolic attack.

  • TP-3 demonstrates a significant enhancement in metabolic stability with the introduction of a fluoro group. Fluorine is a small, electron-withdrawing atom that can effectively block potential sites of metabolism without significantly altering the molecule's size or shape.

  • TP-4 , containing a methoxy group, exhibits lower metabolic stability. Methoxy groups are often susceptible to O-demethylation, a common metabolic pathway.

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to assess the metabolic stability of trifluoromethylated pyridinols.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes (HLM).

Materials:

  • Test compounds (trifluoromethylated pyridinols)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls (e.g., a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. A parallel incubation without the NADPH regenerating system should be performed as a negative control to assess non-enzymatic degradation.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile (containing an internal standard) to the respective wells. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Visualizing the Experimental Workflow and Metabolic Pathway

Experimental Workflow for Microsomal Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution D Add Microsomes and Test Compound to Plate A->D B Prepare Liver Microsome Working Solution B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Quench Reaction at Time Points with Acetonitrile F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: A schematic overview of the key steps in a typical liver microsomal stability assay.

Metabolic Biotransformation Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Trifluoromethylated Pyridinol Metabolite Oxidized Metabolite (e.g., Hydroxylation) Parent->Metabolite CYP450 Enzymes Conjugate Conjugated Metabolite (e.g., Glucuronide) Metabolite->Conjugate UGTs, SULTs Excretion Excretion Conjugate->Excretion

Caption: A simplified diagram of the major biotransformation pathways for drug metabolism.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of any analytical procedure is essential to demonstrate its suitability for its intended purpose.[2] This guide is structured to provide a framework for method development and validation in line with the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Techniques

Both HPLC and GC-MS are powerful techniques for the analysis of pyridine derivatives. The choice between these methods will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Typical Stationary Phase C18 or other reversed-phase columns are common for pyridine derivatives.[3]Fused silica capillary columns (e.g., DB-5MS) are frequently used.[4][5]
Typical Mobile Phase/Carrier Gas Acetonitrile and water mixtures, often with additives like formic or phosphoric acid.[6]Inert gases such as Helium or Nitrogen.[5]
Detection UV-Vis (Diode Array Detector) is common. Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity.Mass Spectrometry provides high selectivity and structural information. Flame Ionization Detection (FID) is a robust alternative for routine quantification.[7]
Sample Volatility Suitable for a wide range of compounds, including those that are less volatile.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[8]
Linearity (R²) (Typical) > 0.99> 0.99
Accuracy (% Recovery) (Typical) 98-102%95-105%
Precision (% RSD) (Typical) < 2%< 5%
Limit of Detection (LOD) Can reach low ng/mL levels, especially with MS detection.Can achieve pg to fg levels, particularly with selected ion monitoring (SIM).
Limit of Quantification (LOQ) Can reach low ng/mL levels, especially with MS detection.Can achieve pg to fg levels.

Method Validation Workflow

A crucial step in implementing any analytical method is validation, which ensures the method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[2][7]

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability, Intermediate Precision) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K

A general workflow for analytical method validation.

Experimental Protocols

Below are detailed, generalized protocols for the proposed analytical methods. These should be adapted and optimized during method development for 5-(trifluoromethyl)pyridin-3-ol.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on reverse-phase HPLC methods used for similar pyridine derivatives.[6]

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid (analytical grade).

  • This compound reference standard.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be around 260-270 nm).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

  • Prepare samples by dissolving or diluting them in the mobile phase to a concentration within the calibration range.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Create a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general guideline for the analysis of this compound by GC-MS. Due to the hydroxyl group, derivatization may be necessary to improve volatility and peak shape.[8]

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).[4][5]

2. Reagents and Standards:

  • Suitable solvent (e.g., methanol, dichloromethane).

  • Derivatizing agent if required (e.g., BSTFA for silylation).

  • This compound reference standard.

  • Inert gas for carrier (Helium).

3. GC-MS Conditions (Starting Point):

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (Helium).

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of calibration standards by serial dilution.

  • Derivatization (if necessary): To a dried aliquot of the sample or standard, add the derivatizing agent (e.g., BSTFA) and a suitable solvent. Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.[8]

  • Prepare samples by dissolving or diluting them in the same solvent to a concentration within the calibration range.

5. Data Analysis:

  • Confirm the identity of the analyte peak by its retention time and mass spectrum.

  • Use the peak area of a characteristic ion for quantification.

  • Create a calibration curve by plotting the peak area against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

Conclusion

The choice between HPLC and GC-MS for the quantification of this compound will be dictated by the specific requirements of the analysis. HPLC is a versatile technique suitable for a broad range of compounds, while GC-MS offers high sensitivity, particularly for volatile analytes. The provided protocols serve as a starting point for method development, which must be followed by a thorough validation to ensure the generation of reliable and accurate data in accordance with regulatory guidelines.

References

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethyl)pyridin-3-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-(Trifluoromethyl)pyridin-3-ol is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this compound.

Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential hazards. Safety data sheets for analogous compounds indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1]. Upon combustion, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride[2][3]. Therefore, adherence to strict disposal protocols is mandatory.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC6H4F3NO[4]
Molecular Weight163.1 g/mol [4]
Physical FormSolid[1]
StorageRefrigerator[1]

Experimental Protocol: Waste Neutralization (Not Recommended)

Direct chemical neutralization of this compound in a standard laboratory setting is not recommended without a thoroughly validated and peer-reviewed protocol specific to this compound. The potential for hazardous reactions and the production of toxic byproducts is significant. The primary and recommended disposal method is through a licensed professional waste disposal service.

Step-by-Step Disposal Procedure

The following steps outline the recommended procedure for the disposal of this compound:

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:

  • Safety glasses with side-shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors[2].

2. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound waste in a dedicated, clearly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and collected in a separate, sealed, and clearly labeled container.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams unless compatibility has been confirmed.

3. Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

4. Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and strong acids[2].

5. Professional Disposal: The disposal of this compound must be handled by a licensed and certified professional waste disposal company. These companies have the expertise and equipment to manage hazardous chemical waste in compliance with all local, state, and federal regulations[2][5]. Do not attempt to dispose of this chemical down the drain or in regular trash[3].

6. Documentation: Maintain a detailed record of the waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.

Logical Workflow for Disposal

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Contaminated Materials, Solutions) B->C D Label Waste Containers Correctly C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Waste Pickup and Disposal F->G H Complete and File Disposal Manifest G->H I End: Waste Disposed of Safely and Compliantly H->I

Caption: Disposal workflow for this compound.

In Case of a Spill

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste[3]. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 5-(Trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 5-(Trifluoromethyl)pyridin-3-ol (CAS No. 186593-14-6). The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.

Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH301: Toxic if swallowedDanger
Acute Toxicity, OralH302: Harmful if swallowedDanger
Skin IrritationH315: Causes skin irritation[1]Danger
Eye IrritationH319: Causes serious eye irritation[1]Danger
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1]Danger

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety. All handling of this solid compound should be conducted in a certified chemical fume hood.[2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3] A fully buttoned lab coat must be worn.[2]Prevents skin contact which can cause irritation.[1] Nitrile gloves should be changed immediately upon contact.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially when handling the solid form where dust may be generated.[2][4]Prevents inhalation of dust or vapors that may cause respiratory irritation.[1]

Safe Handling and Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Waste Disposal a Consult SDS and institutional SOPs b Don appropriate PPE a->b c Prepare designated work area in a chemical fume hood b->c d Weigh and handle the solid compound c->d e Perform experimental procedure d->e f Decontaminate glassware with a suitable solvent (e.g., acetone) e->f g Clean work surfaces f->g h Segregate halogenated organic waste g->h i Collect in a labeled, leak-proof hazardous waste container h->i j Store in a designated hazardous waste accumulation area i->j k Contact EHS for disposal j->k

Caption: Safe handling workflow for this compound.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before cleaning up, don the full PPE as described above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3]

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance and place it into a sealed, labeled hazardous waste container for disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

  • The recommended storage temperature is refrigerated.[6]

  • Protect from light.[4]

Disposal:

  • Waste Identification and Segregation: this compound and any materials contaminated with it are classified as hazardous waste. This waste must be segregated from non-hazardous and other types of chemical waste. Specifically, halogenated organic waste should be collected separately.[3]

  • Containerization: Use a designated, properly labeled, and leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).[3] The label should clearly state "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[3]

  • Institutional Procedures: Always consult and adhere to your institution's Environmental Health and Safety (EHS) department guidelines and local regulations for the final disposal procedure.[3] Contact your EHS department to arrange for pickup and disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.